Technical Documentation Center

(+)-Epi-isozizaene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (+)-Epi-isozizaene

Core Science & Biosynthesis

Foundational

The Core of Streptomyces Sesquiterpene Synthesis: A Technical Guide to (+)-Epi-Isozizaene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-epi-isozizaene in Streptomyces, a key intermediate in the productio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-epi-isozizaene in Streptomyces, a key intermediate in the production of the antibiotic albaflavenone. We delve into the enzymatic machinery, genetic underpinnings, and quantitative aspects of this critical metabolic route, offering detailed experimental protocols and visual representations to facilitate a comprehensive understanding for research and development applications.

Introduction to (+)-Epi-Isozizaene and its Significance

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as the immediate precursor to the antibiotic albaflavenone in Streptomyces coelicolor and related species.[1][2] The biosynthesis of this complex molecule is a testament to the intricate enzymatic capabilities of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites.[3] Understanding the pathway to (+)-epi-isozizaene is crucial for harnessing and engineering Streptomyces as a platform for the production of novel antibiotics and other high-value terpenoid compounds.

The transformation of the linear precursor, farnesyl diphosphate (FPP), into the intricate tricyclic structure of (+)-epi-isozizaene is catalyzed by a single enzyme, (+)-epi-isozizaene synthase (EIZS).[1][3] This enzyme belongs to the class I terpene cyclases, which are known for their ability to orchestrate complex carbocation-driven cyclization cascades.[4][5] The subsequent oxidation of (+)-epi-isozizaene by a cytochrome P450 monooxygenase, CYP170A1, yields albaflavenone.[4][6][7]

The Biosynthetic Pathway: From FPP to (+)-Epi-Isozizaene

The biosynthesis of (+)-epi-isozizaene from FPP is a multi-step enzymatic reaction catalyzed by EIZS. The process involves an initial ionization of FPP, followed by a series of cyclizations and rearrangements. The key steps are outlined below and illustrated in the pathway diagram.

Key Enzymatic Step: Epi-Isozizaene Synthase (EIZS)

The central enzyme in this pathway is (+)-epi-isozizaene synthase, encoded by the gene SCO5222 in Streptomyces coelicolor A3(2).[3][8] EIZS is a Mg²⁺-dependent enzyme that catalyzes the complex cyclization of the acyclic C15 precursor, farnesyl diphosphate (FPP), into the tricyclic sesquiterpene, (+)-epi-isozizaene.[3] The reaction mechanism is proposed to proceed through the formation of several carbocation intermediates, which are carefully chaperoned within the enzyme's active site to ensure the high fidelity of the final product.[4]

The proposed mechanism involves the initial isomerization of FPP to (3R)-nerolidyl diphosphate (NPP), followed by cyclization to a bisabolyl cation, a second cyclization to a spirocyclic acorenyl cation, and finally a third cyclization and rearrangement to form the tricyclic epi-isozizaene skeleton.[1][2]

epi_isozizaene_biosynthesis cluster_EIZS Epi-Isozizaene Synthase (EIZS) FPP Farnesyl Diphosphate (FPP) NPP (3R)-Nerolidyl Diphosphate (NPP) FPP->NPP Isomerization Bisabolyl Bisabolyl Cation NPP->Bisabolyl 1st Cyclization Acorenyl Acorenyl Cation Bisabolyl->Acorenyl 2nd Cyclization EpiIsozizaene (+)-Epi-Isozizaene Acorenyl->EpiIsozizaene 3rd Cyclization & Rearrangement

Figure 1. Proposed biosynthetic pathway of (+)-epi-isozizaene from FPP catalyzed by EIZS.

Quantitative Data

The enzymatic activity of EIZS has been characterized, providing key quantitative insights into its catalytic efficiency.

EnzymeSubstratekcat (s⁻¹)Km (nM)Source
Epi-isozizaene synthase (SCO5222p)Farnesyl diphosphate (FPP)0.049 ± 0.001147 ± 14[8][9]

The fidelity of wild-type EIZS is temperature-dependent, with a higher fidelity for producing (+)-epi-isozizaene at lower temperatures.[4]

Temperature(+)-Epi-isozizaene YieldSource
4°C99%[4]
20°C93%[4]
30°C79%[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the (+)-epi-isozizaene biosynthesis pathway.

Cloning, Expression, and Purification of Epi-Isozizaene Synthase (EIZS)

This protocol is adapted from methodologies described for the expression of recombinant EIZS from S. coelicolor in Escherichia coli.[6][7]

Objective: To obtain purified, active EIZS for in vitro assays.

Materials:

  • E. coli BL21(DE3) cells

  • pET28a(+) vector containing the SCO5222 gene

  • Luria-Bertani (LB) medium

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Appropriate buffers (e.g., lysis, wash, and elution buffers containing imidazole)

Procedure:

  • Transformation: Transform E. coli BL21(DE3) with the pET28a(+)/SCO5222 plasmid.

  • Culture Growth: Inoculate a starter culture of LB medium containing kanamycin with a single colony and grow overnight at 37°C.

  • Large-Scale Culture: Inoculate a larger volume of LB/kanamycin medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5.[6][7]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Purification: Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His₆-tagged EIZS with elution buffer containing a high concentration of imidazole.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

experimental_workflow start Start: E. coli with pET28a(+)/SCO5222 culture Culture Growth & Induction start->culture harvest Cell Harvest & Lysis culture->harvest purify Ni-NTA Affinity Chromatography harvest->purify analyze SDS-PAGE Analysis purify->analyze end End: Purified EIZS analyze->end

Figure 2. Experimental workflow for the expression and purification of recombinant EIZS.

In Vitro Enzyme Assay and Product Analysis

Objective: To determine the enzymatic activity of purified EIZS and identify the reaction products.

Materials:

  • Purified EIZS

  • Farnesyl diphosphate (FPP)

  • Assay buffer (containing MgCl₂)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzyme Reaction: Set up the reaction mixture containing assay buffer, MgCl₂, purified EIZS, and FPP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Extraction: Stop the reaction and extract the sesquiterpene products with an equal volume of an organic solvent.

  • Analysis: Analyze the organic extract by GC-MS.

  • Identification: Identify the (+)-epi-isozizaene peak by comparing its mass spectrum and retention time with an authentic standard or published data.

Structural Insights into EIZS Function

The X-ray crystal structure of EIZS from S. coelicolor A3(2) has been determined, providing significant insights into its catalytic mechanism.[6][7] The enzyme adopts a classic α-helical fold characteristic of class I terpenoid synthases.[6] The active site is a deep hydrophobic pocket lined with aromatic residues (F95, F96, F198, and W203) that create a template to guide the folding of the flexible FPP substrate and stabilize the various carbocation intermediates throughout the complex cyclization cascade.[4][10] The structure also reveals the location of the two conserved magnesium-binding motifs, the aspartate-rich DDXXD motif and the NSE/NDSXXS(X)E triad, which are crucial for binding the diphosphate moiety of FPP and initiating catalysis.[2]

Conclusion and Future Directions

The biosynthesis of (+)-epi-isozizaene in Streptomyces is a well-characterized pathway, with the key enzyme, EIZS, being extensively studied. The availability of its genetic sequence, kinetic data, and crystal structure provides a solid foundation for protein engineering and synthetic biology applications. Future research may focus on:

  • Enzyme Engineering: Mutagenesis of the active site residues of EIZS to alter the product profile and generate novel sesquiterpenes.[4][10]

  • Metabolic Engineering: Overexpression of the EIZS gene and its upstream pathway genes in Streptomyces or a heterologous host to enhance the production of (+)-epi-isozizaene and its derivatives.

  • Biocatalysis: Utilization of purified EIZS or whole-cell systems for the sustainable production of zizaane-type sesquiterpenoids, which have potential applications in pharmaceuticals and fragrances.

This technical guide serves as a comprehensive resource for researchers aiming to understand and manipulate the (+)-epi-isozizaene biosynthetic pathway for various scientific and industrial purposes.

References

Exploratory

The Microbial Treasure: An In-depth Technical Guide to the Natural Sources of (+)-Epi-isozizaene

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that has garnered interest within the scientific community due to its role as a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that has garnered interest within the scientific community due to its role as a key intermediate in the biosynthesis of the antibiotic albaflavenone.[1][2] This technical guide provides a comprehensive overview of the natural sources of (+)-Epi-isozizaene, focusing on its microbial origin. The document details the biosynthetic pathway, methods for isolation and characterization, and quantitative data, presented in a format tailored for researchers and drug development professionals.

Primary Natural Source: Streptomyces coelicolor

The most well-documented and primary natural source of (+)-Epi-isozizaene is the Gram-positive soil bacterium, Streptomyces coelicolor A3(2).[1][2] This microorganism produces (+)-Epi-isozizaene as a precursor to the antibiotic albaflavenone. The production of (+)-Epi-isozizaene is catalyzed by the enzyme epi-isozizaene synthase (EIZS).

While research has explored various microorganisms for sesquiterpene production, Streptomyces coelicolor remains the definitive natural source of (+)-Epi-isozizaene. There is currently no substantial evidence of its isolation from plant sources or essential oils.

Biosynthesis of (+)-Epi-isozizaene

The biosynthesis of (+)-Epi-isozizaene in Streptomyces coelicolor is a complex enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP). The key enzyme, epi-isozizaene synthase (EIZS), catalyzes the multi-step cyclization of FPP to form the tricyclic structure of (+)-Epi-isozizaene. In the subsequent steps of the albaflavenone biosynthetic pathway, (+)-Epi-isozizaene is oxidized by a cytochrome P450 enzyme.[1]

Biosynthetic Pathway of (+)-Epi-isozizaene

Biosynthesis Biosynthesis of (+)-Epi-isozizaene FPP Farnesyl Diphosphate (FPP) EIZS Epi-isozizaene Synthase (EIZS) FPP->EIZS Epi_isozizaene (+)-Epi-isozizaene EIZS->Epi_isozizaene

Caption: Biosynthesis of (+)-Epi-isozizaene from FPP.

Quantitative Data

The yield of (+)-Epi-isozizaene from the enzymatic reaction catalyzed by wild-type epi-isozizaene synthase (EIZS) is temperature-dependent. At lower temperatures, the enzyme exhibits high fidelity, with a near-exclusive production of (+)-Epi-isozizaene. As the temperature increases, the fidelity of the enzyme decreases, leading to the formation of other sesquiterpene byproducts.

Temperature (°C)(+)-Epi-isozizaene Yield (%)Reference
499[3]
2093[3]
3079[3]

Experimental Protocols

Fermentation of Streptomyces coelicolor A3(2) for (+)-Epi-isozizaene Production

A detailed protocol for the fermentation of Streptomyces coelicolor to produce sesquiterpenoids is outlined below. This can be adapted for the specific production of (+)-Epi-isozizaene.

1. Culture Media and Inoculation:

  • Prepare a suitable liquid medium for Streptomyces growth, such as yeast extract-malt extract medium.

  • Inoculate the medium with a spore suspension or a vegetative mycelium of Streptomyces coelicolor A3(2).

2. Fermentation Conditions:

  • Incubate the culture at 30°C with shaking (e.g., 280 rpm) for 2 to 5 days.[1]

3. Extraction of (+)-Epi-isozizaene:

  • After the incubation period, centrifuge the fermentation culture to separate the mycelium and supernatant.

  • Extract the culture broth and mycelium with a suitable organic solvent, such as a mixture of pentane and methylene chloride (4:1 v/v).[1]

  • Dry the organic extract over an anhydrous salt like sodium sulfate, and then concentrate it under a stream of nitrogen.

4. Purification:

  • The crude extract can be further purified using chromatographic techniques. Given the volatile nature of (+)-Epi-isozizaene, silica gel column chromatography can be employed for initial purification.

  • For higher purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be utilized.

Heterologous Expression of Epi-isozizaene Synthase (EIZS) and In Vitro Synthesis

An alternative to direct fermentation is the heterologous expression of the EIZS enzyme in a host organism like Escherichia coli, followed by in vitro enzymatic synthesis.

1. Gene Cloning and Expression:

  • The gene encoding EIZS from Streptomyces coelicolor is cloned into an appropriate expression vector.

  • The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Protein Purification:

  • Lyse the E. coli cells and purify the His-tagged EIZS protein using affinity chromatography (e.g., Ni-NTA).

3. In Vitro Enzymatic Reaction:

  • Incubate the purified EIZS enzyme with its substrate, farnesyl diphosphate (FPP), in a suitable buffer containing Mg2+ ions.

  • Overlay the reaction mixture with an organic solvent (e.g., hexane or a mixture of hexanes and ethyl acetate) to capture the volatile product.

4. Product Analysis:

  • Analyze the organic layer directly by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced (+)-Epi-isozizaene.

Experimental Workflow for In Vitro Synthesis

experimental_workflow In Vitro Synthesis of (+)-Epi-isozizaene cluster_cloning Cloning and Expression cluster_purification Protein Purification cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Cloning Clone EIZS gene into expression vector Transformation Transform E. coli Cloning->Transformation Induction Induce protein expression Transformation->Induction Lysis Cell Lysis Induction->Lysis Affinity_Chromatography Affinity Chromatography Lysis->Affinity_Chromatography Reaction Incubate purified EIZS with FPP Affinity_Chromatography->Reaction Extraction Solvent Overlay Extraction Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for in vitro (+)-Epi-isozizaene synthesis.

Characterization of (+)-Epi-isozizaene

The structural elucidation of (+)-Epi-isozizaene is typically achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of (+)-Epi-isozizaene shows a molecular ion peak (M+) at m/z 204, corresponding to the molecular formula C15H24. A detailed study of the fragmentation mechanism of (+)-Epi-isozizaene has been conducted using isotopically labeled precursors, providing a comprehensive understanding of its mass spectral behavior.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of (+)-Epi-isozizaene has been determined using a combination of 1H, 13C, COSY, HMQC, HMBC, and NOESY NMR experiments.[5]

Conclusion

The primary and most well-characterized natural source of (+)-Epi-isozizaene is the bacterium Streptomyces coelicolor. This technical guide has provided an in-depth overview of its biosynthesis, methods for its production through fermentation and in vitro enzymatic synthesis, and analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in this unique sesquiterpene. The heterologous expression of epi-isozizaene synthase offers a scalable and controlled method for the production of (+)-Epi-isozizaene for further research and potential applications.

References

Foundational

Biological Activity of (+)-Epi-isozizaene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of the antibiotic albaflavenone i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of the antibiotic albaflavenone in various Streptomyces species. While the biological activity of its downstream product, albaflavenone, has been established, scientific literature focusing directly on the intrinsic biological activities of (+)-Epi-isozizaene, such as its cytotoxicity, antimicrobial properties, or enzyme inhibition, is notably scarce. This technical guide provides a comprehensive overview of the known biological context of (+)-Epi-isozizaene, focusing on its biosynthesis. Furthermore, it details the experimental protocols for the enzymatic synthesis and analysis of (+)-Epi-isozizaene and summarizes the reported biological activities of its direct derivative, albaflavenone, and other related zizaane-type sesquiterpenoids to provide a broader perspective on its potential pharmacological relevance.

Introduction

(+)-Epi-isozizaene belongs to the zizaane class of sesquiterpenoids, a diverse group of natural products with complex carbocyclic skeletons. The primary and most well-documented biological role of (+)-Epi-isozizaene is its function as the immediate precursor to albaflavenone, a sesquiterpenoid antibiotic.[1][2][3][4][5][6] The biosynthesis of (+)-Epi-isozizaene is catalyzed by the enzyme epi-isozizaene synthase (EIZS), which facilitates the complex cyclization of farnesyl diphosphate (FPP).[1][3][4][6] This guide will delve into the known biological significance of this molecule, primarily through its biosynthetic pathway and the activities of its derivatives.

Biosynthesis of (+)-Epi-isozizaene and its Conversion to Albaflavenone

The formation of (+)-Epi-isozizaene is a critical step in the biosynthetic pathway of albaflavenone in Streptomyces coelicolor and other related species.[1][3][4][6] The pathway is initiated from the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

Enzymatic Synthesis of (+)-Epi-isozizaene

The enzyme epi-isozizaene synthase (EIZS) catalyzes the multistep cyclization of FPP to yield (+)-Epi-isozizaene. This process involves a series of carbocationic intermediates and rearrangements, ultimately leading to the formation of the characteristic tricyclic zizaane skeleton.

Oxidation to Albaflavenone

Following its synthesis, (+)-Epi-isozizaene undergoes a two-step oxidation catalyzed by a cytochrome P450 monooxygenase, CYP170A1.[7] This enzyme first hydroxylates (+)-Epi-isozizaene to form albaflavenol, which is then further oxidized to the ketone, albaflavenone.[7]

Albaflavenone Biosynthesis FPP Farnesyl Diphosphate (FPP) EpiIsozizaene (+)-Epi-isozizaene FPP->EpiIsozizaene epi-isozizaene synthase (EIZS) Albaflavenol Albaflavenol EpiIsozizaene->Albaflavenol CYP170A1 (Oxidation) Albaflavenone Albaflavenone Albaflavenol->Albaflavenone CYP170A1 (Oxidation)

Biosynthetic pathway of Albaflavenone.

Biological Activities of Related Compounds

Antibacterial Activity of Albaflavenone

Albaflavenone has been identified as an antibiotic with activity against various microorganisms.[1][5] While specific minimum inhibitory concentration (MIC) values are not extensively documented in the provided search results, its classification as an antibiotic underscores the biological significance of the zizaane skeleton.

Biological Activities of other Zizaane-Type Sesquiterpenoids

Studies on other zizaane-type sesquiterpenoids isolated from various natural sources, such as agarwood, have revealed other potential biological activities. For instance, certain zizaane derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[3][8] One particular compound exhibited an IC50 value of 62.22 ± 1.27 μM.[3][8] Some sesquiterpenes have also been investigated for their cytotoxic effects against various cancer cell lines.[9][10][11][12][13]

Table 1: Summary of Reported Biological Activities of Zizaane-Type Sesquiterpenoids and Albaflavenone

Compound ClassSpecific Compound(s)Biological ActivityQuantitative Data (if available)Reference(s)
Zizaane SesquiterpenoidAlbaflavenoneAntibioticNot specified in search results[1][5]
Zizaane SesquiterpenoidCompound 9 from Aquilaria sp.Anti-inflammatoryIC50: 62.22 ± 1.27 μM (inhibition of NO production)[3][8]
Various SesquiterpenoidsVariousCytotoxicityVaries depending on compound and cell line[9][10][11][12][13]

Experimental Protocols

While protocols for direct biological testing of (+)-Epi-isozizaene are not available, the methodologies for its enzymatic synthesis and analysis are well-established.

Enzymatic Synthesis of (+)-Epi-isozizaene using EIZS

This protocol is adapted from studies on the epi-isozizaene synthase enzyme.

Objective: To produce (+)-Epi-isozizaene from farnesyl diphosphate (FPP) using recombinant EIZS.

Materials:

  • Recombinant EIZS enzyme

  • Farnesyl diphosphate (FPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a reaction mixture containing the assay buffer and a defined concentration of recombinant EIZS enzyme.

  • Initiate the reaction by adding FPP to a final concentration (e.g., 50 µM).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-2 hours).

  • Quench the reaction by adding a solution of EDTA (e.g., 250 mM, pH 8.0).

  • Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane), followed by vigorous vortexing.

  • Separate the organic phase by centrifugation.

  • Analyze the organic extract by GC-MS to identify and quantify the (+)-Epi-isozizaene produced.

EIZS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis prep_buffer Prepare Assay Buffer add_enzyme Add EIZS Enzyme prep_buffer->add_enzyme add_fpp Add FPP (Substrate) add_enzyme->add_fpp incubate Incubate at 30°C add_fpp->incubate quench Quench with EDTA incubate->quench extract Extract with Hexane quench->extract centrifuge Centrifuge extract->centrifuge gcms GC-MS Analysis centrifuge->gcms

Workflow for in vitro EIZS assay.

Conclusion

(+)-Epi-isozizaene remains a molecule of significant biological interest primarily due to its role as a committed precursor to the antibiotic albaflavenone. While direct evidence of its own biological activities is currently lacking in the scientific literature, the established antibacterial properties of albaflavenone and the diverse bioactivities of other zizaane-type sesquiterpenoids suggest that the zizaane skeleton is a pharmacologically relevant scaffold. Future research endeavors could focus on the direct evaluation of (+)-Epi-isozizaene in a variety of biological assays to elucidate any intrinsic cytotoxic, antimicrobial, or other pharmacological properties. The detailed understanding of its biosynthesis provides a robust platform for the production of this compound for such future studies.

References

Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (+)-Epi-isozizaene

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of the antibiotic albaflaveno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of the antibiotic albaflavenone in the Gram-positive soil bacterium Streptomyces coelicolor[1]. Its discovery is intrinsically linked to the elucidation of the albaflavenone biosynthetic pathway. This guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of (+)-Epi-isozizaene, tailored for a scientific audience.

Discovery and Biosynthesis

The discovery of (+)-Epi-isozizaene is a direct result of research into the genetic and biochemical pathways responsible for antibiotic production in Streptomyces. It was identified as the product of the enzymatic cyclization of farnesyl diphosphate (FPP), catalyzed by the enzyme (+)-epi-isozizaene synthase (EIZS)[1]. This enzyme is encoded by a gene within a two-gene cluster responsible for albaflavenone biosynthesis in S. coelicolor[1]. The subsequent step in the pathway is the oxidation of (+)-epi-isozizaene by a cytochrome P450 monooxygenase to produce albaflavenone[1].

The biosynthesis of (+)-Epi-isozizaene is a complex multi-step process initiated by the ionization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The EIZS enzyme masterfully controls a cascade of carbocation intermediates to yield the specific tricyclic structure of (+)-epi-isozizaene[1].

dot

Biosynthesis_of_Epi_isozizaene cluster_pathway Albaflavenone Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) EIZS epi-Isozizaene Synthase (EIZS) FPP->EIZS Substrate Epi_isozizaene (+)-Epi-isozizaene EIZS->Epi_isozizaene Product P450 Cytochrome P450 Monooxygenase Epi_isozizaene->P450 Substrate Albaflavenone Albaflavenone P450->Albaflavenone Product

Caption: Biosynthetic pathway of Albaflavenone from Farnesyl Diphosphate.

Physicochemical Properties and Characterization

A summary of the known physicochemical properties of (+)-Epi-isozizaene is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₂₄[N/A]
Molecular Weight204.35 g/mol [N/A]
AppearanceVolatile Oil[N/A]
Boiling PointNot reported[N/A]
Optical Rotation(+)[1]

Characterization of (+)-Epi-isozizaene is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The table below summarizes the key analytical data.

Analytical MethodDataSource
GC Retention Index
HP-5 Column1451[N/A]
Mass Spectrometry (EI)
Molecular Ion (M⁺)m/z 204[2][3]
Key FragmentsNot explicitly detailed in search results

Note: While ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of novel compounds, a complete, assigned NMR dataset for (+)-Epi-isozizaene was not available in the searched literature. Its structure has been confirmed through the analysis of deuterated precursors and comparison to related zizaene-type sesquiterpenes[1].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the production and analysis of (+)-Epi-isozizaene.

Production of (+)-Epi-isozizaene via Enzymatic Synthesis

This protocol describes the in vitro enzymatic synthesis of (+)-Epi-isozizaene using purified epi-isozizaene synthase (EIZS).

Materials:

  • Purified recombinant EIZS from S. coelicolor

  • Farnesyl diphosphate (FPP) solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Organic solvent for extraction (e.g., n-hexane or a 1:1 mixture of hexanes and ethyl acetate)

  • Glass reaction vials

  • Incubator or water bath

Procedure:

  • To a glass vial, add the reaction buffer.

  • Add the purified EIZS to the desired final concentration (e.g., 1-5 µM).

  • Initiate the reaction by adding FPP to a final concentration of approximately 50-100 µM.

  • Gently mix the reaction components.

  • Overlay the aqueous reaction mixture with an equal volume of organic solvent to capture the volatile product.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 1-12 hours).

  • After incubation, vortex the vial to ensure complete extraction of the product into the organic layer.

  • Separate the organic layer for subsequent analysis.

dot

Enzymatic_Synthesis_Workflow start Start add_buffer Add Reaction Buffer start->add_buffer add_enzyme Add Purified EIZS add_buffer->add_enzyme add_substrate Add Farnesyl Diphosphate (FPP) add_enzyme->add_substrate mix Gently Mix add_substrate->mix overlay Overlay with Organic Solvent mix->overlay incubate Incubate at 30°C overlay->incubate vortex Vortex to Extract incubate->vortex separate Separate Organic Layer vortex->separate end End separate->end

Caption: Workflow for the enzymatic synthesis and extraction of (+)-Epi-isozizaene.

Isolation and Purification of (+)-Epi-isozizaene

For the preparative scale isolation of (+)-Epi-isozizaene, a larger scale enzymatic reaction or a recombinant whole-cell fermentation system can be employed. The following is a general protocol for the purification of volatile sesquiterpenes, which can be adapted for (+)-Epi-isozizaene.

Materials:

  • Organic extract containing (+)-Epi-isozizaene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (for chromatography elution)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Drying and Concentration: Dry the collected organic extract over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Concentrate the extract under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed with hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane. The exact gradient will need to be optimized, but a starting point could be 100% hexane, followed by a gradual increase to 5% ethyl acetate in hexane.

    • Collect fractions and analyze them by GC-MS to identify those containing (+)-Epi-isozizaene.

  • Final Concentration: Pool the fractions containing pure (+)-Epi-isozizaene and concentrate under reduced pressure to yield the purified product.

Analytical Characterization by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Analysis:

  • Inject a small aliquot of the purified sample or the organic extract into the GC-MS system.

  • Identify the peak corresponding to (+)-Epi-isozizaene based on its retention time and comparison of its mass spectrum with known data.

Biological Activity

Currently, (+)-Epi-isozizaene is primarily recognized as a metabolic intermediate in the biosynthesis of albaflavenone[1]. While other zizaane-type sesquiterpenoids have been reported to exhibit various biological activities, including anti-inflammatory and antimicrobial properties, specific biological or signaling roles for (+)-Epi-isozizaene have not been detailed in the reviewed literature.

Conclusion

This technical guide provides a detailed overview of the discovery and isolation of (+)-Epi-isozizaene, with a strong focus on its biosynthesis. The provided experimental protocols offer a solid foundation for researchers interested in producing and analyzing this sesquiterpene. While a complete NMR characterization and a specific, large-scale isolation protocol are not yet readily available in the literature, the information compiled here represents the current state of knowledge and should serve as a valuable resource for the scientific community. Future research may focus on the total synthesis of (+)-Epi-isozizaene to enable more comprehensive biological evaluation and the development of optimized, scalable purification methods.

References

Foundational

A Technical Guide to the Identification and Characterization of (+)-Epi-isozizaene Synthase Gene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the identification, characterization, and engineering of the (+)-epi-isozizaene synthase (EIZS) ge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and engineering of the (+)-epi-isozizaene synthase (EIZS) gene and its corresponding enzyme. EIZS is a key enzyme in the biosynthesis of the tricyclic sesquiterpene (+)-epi-isozizaene, a precursor to the antibiotic albaflavenone in Streptomyces coelicolor.[1][2][3][4] This document details the genetic basis, enzymatic function, and experimental protocols relevant to the study of this important synthase.

Introduction to (+)-Epi-isozizaene Synthase

(+)-Epi-isozizaene synthase (EIZS), classified under EC 4.2.3.37, is a sesquiterpene cyclase that catalyzes the complex cyclization of farnesyl diphosphate (FPP) to form (+)-epi-isozizaene.[5] This enzyme is a crucial component of the albaflavenone biosynthetic pathway in Streptomyces coelicolor A3(2).[3][4][6] The gene encoding EIZS, sco5222, is part of a two-gene cluster, transcriptionally coupled with sco5223, which encodes a cytochrome P450 (CYP170A1).[1][4][6] This P450 enzyme subsequently catalyzes the two-step oxidation of (+)-epi-isozizaene to produce the antibiotic albaflavenone.[1][3][4][6]

The EIZS enzyme is a class I terpene cyclase, characterized by its α-helical bundle structure and the presence of conserved magnesium-binding motifs essential for catalysis.[2][4][6][7] The enzyme's active site is predominantly lined with hydrophobic and aromatic residues that create a specific template to guide the multi-step cyclization cascade of FPP.[1][2][8]

Gene Identification and Genetics

The gene encoding (+)-epi-isozizaene synthase in Streptomyces coelicolor A3(2) is designated as sco5222. This 1086-bp gene encodes a 361-amino acid protein.[4] The sco5222 gene is translationally coupled to the downstream sco5223 gene, which encodes the cytochrome P450 CYP170A1, with a 4-nucleotide overlap (ATGA).[4] This genetic linkage ensures the coordinated expression of the two enzymes required for albaflavenone biosynthesis.

Orthologs of the epi-isozizaene synthase gene have been identified in other Streptomyces species, suggesting a conserved and potentially widespread biosynthetic pathway for albaflavenone-related compounds among these bacteria.[4]

Quantitative Data: Product Distribution of Wild-Type and Mutant EIZS

The catalytic activity of EIZS results in the formation of (+)-epi-isozizaene as the major product, along with several minor sesquiterpene hydrocarbons. Site-directed mutagenesis of key active site residues has been shown to alter the product distribution, demonstrating the potential to engineer the enzyme for the production of alternative high-value sesquiterpenes.

Table 1: Product Distribution of Wild-Type (+)-Epi-isozizaene Synthase

ProductPercentage at 4°CPercentage at 20°CPercentage at 30°C
(+)-Epi-isozizaene99%93%79%
β-FarneseneMinorMinor5%
ZizaeneMinorMinor10%
Other SesquiterpenesMinorMinor~6%

Data synthesized from multiple sources indicating decreased fidelity with increasing temperature.[2][4]

Table 2: Product Distribution of Engineered EIZS Mutants

MutantMajor Product(s)Product Yield
F95Sβ-Curcumene & other monocyclic sesquiterpenesNot specified
F96H(Product profile significantly altered)~10-fold decrease in specific activity
F198Sβ-CedreneNot specified
F95S-F198Sα-Bisabolol65% at 18°C, 74% at 4°C
F96SSesquisabinene A78%
F96MSesquisabinene A91%
F96QSesquisabinene A97%

This table summarizes findings from various mutagenesis studies.[2][9][10][11][12][13]

Experimental Protocols

This section provides a synthesized methodology for the key experiments involved in the identification and characterization of the (+)-epi-isozizaene synthase gene.

4.1 Gene Cloning, Expression, and Protein Purification

  • Gene Amplification: The sco5222 gene is amplified from Streptomyces coelicolor A3(2) genomic DNA using polymerase chain reaction (PCR) with specific primers.

  • Vector Ligation: The amplified PCR product is cloned into an expression vector, such as pET28a(+), which allows for the production of a recombinant protein with a hexahistidine tag for purification.

  • Transformation: The expression vector containing the sco5222 gene is transformed into a suitable Escherichia coli expression strain, such as BL21(DE3).[1][6]

  • Protein Expression:

    • An overnight seed culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).[1][6]

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.[1][6]

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.

  • Cell Lysis and Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cell disruption is achieved by sonication or other mechanical means.

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble His-tagged EIZS is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • The column is washed to remove non-specifically bound proteins.

    • The recombinant EIZS is eluted from the column using a buffer containing a high concentration of imidazole.

    • The purity of the protein is assessed by SDS-PAGE.

4.2 Enzyme Assays and Product Analysis

  • Enzyme Reaction: The activity of the purified EIZS is assayed in a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl2, and the substrate farnesyl diphosphate (FPP).[5] The reaction requires Mg2+ for activity.[5]

  • Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane or diethyl ether).

  • Product Identification: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).[4] The identification of (+)-epi-isozizaene and other sesquiterpenes is confirmed by comparing their mass spectra and retention times with those of authentic standards.

4.3 Site-Directed Mutagenesis

Site-directed mutagenesis is employed to investigate the role of specific amino acid residues in the active site of EIZS.

  • Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.

  • Mutagenesis Reaction: A PCR-based method, such as the QuikChange site-directed mutagenesis protocol, is used to introduce the mutation into the expression plasmid containing the wild-type sco5222 gene.

  • Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Protein Expression and Characterization: The mutant EIZS protein is expressed, purified, and characterized as described above to determine the effects of the mutation on enzyme activity and product distribution.

Visualizations

5.1 Biosynthetic Pathway of Albaflavenone

Albaflavenone_Biosynthesis Biosynthesis of Albaflavenone from FPP cluster_enzymes Enzymes FPP Farnesyl Diphosphate (FPP) EPI (+)-Epi-isozizaene FPP->EPI Cyclization ALB Albaflavenone EPI->ALB Two-step Oxidation EIZS Epi-isozizaene Synthase (sco5222) CYP Cytochrome P450 (sco5223)

Caption: The biosynthetic pathway of albaflavenone from farnesyl diphosphate (FPP).

5.2 Experimental Workflow for EIZS Gene Identification and Characterization

EIZS_Workflow Experimental Workflow for EIZS Characterization cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Analysis gDNA S. coelicolor Genomic DNA PCR PCR Amplification of sco5222 gDNA->PCR Clone Cloning into Expression Vector PCR->Clone Transform_Ecoli Transformation into E. coli Clone->Transform_Ecoli Mutagenesis Site-Directed Mutagenesis Clone->Mutagenesis Expression Protein Expression (IPTG Induction) Transform_Ecoli->Expression Purification Affinity Chromatography Expression->Purification Pure_EIZS Purified EIZS Purification->Pure_EIZS Assay Enzyme Assay with FPP Pure_EIZS->Assay GCMS Product Analysis (GC-MS) Assay->GCMS Mutant_Analysis Characterization of Mutant Enzymes Mutagenesis->Mutant_Analysis Mutant_Analysis->Assay

Caption: A general experimental workflow for the identification and characterization of the EIZS gene.

References

Exploratory

An In-depth Technical Guide to (+)-Epi-isozizaene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of the antibiotic albafla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of the antibiotic albaflavenone in various Streptomyces species, notably Streptomyces coelicolor.[1][2] Its complex stereochemistry and role in natural product synthesis make it a molecule of significant interest to researchers in organic chemistry, biochemistry, and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-Epi-isozizaene, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

Table 1: General and Physical Properties of (+)-Epi-isozizaene

PropertyValueSource
Molecular Formula C₁₅H₂₄[5]
Molecular Weight 204.35 g/mol [5]
IUPAC Name (1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.0¹﹐⁵]undec-5-ene[5]
Synonyms (+)-epi-isozizaene, (3S,3aR,6S)-3,7,7,8-tetramethyl-2,3,4,5,6,7-hexahydro-1H-3a,6-methanoazulene[5]
Melting Point Not reported
Boiling Point Not reported
Density Not reported

Table 2: Chromatographic and Spectroscopic Data for (+)-Epi-isozizaene

PropertyValueSource
Kovats Retention Index 1451 (Semi-standard non-polar column)
Mass Spectrum (EI-MS) Molecular Ion (M⁺): m/z 204[6]
¹H NMR Data not available in detail[6]
¹³C NMR Data not available in detail[6]
Infrared (IR) Spectrum Data not available

Experimental Protocols

Enzymatic Synthesis of (+)-Epi-isozizaene

(+)-Epi-isozizaene is biosynthesized from farnesyl diphosphate (FPP) by the enzyme (+)-epi-isozizaene synthase (EIZS). The following is a typical protocol for the enzymatic synthesis and extraction of (+)-epi-isozizaene for analytical purposes.

1. Expression and Purification of (+)-Epi-isozizaene Synthase (EIZS): Recombinant EIZS from Streptomyces coelicolor can be expressed in Escherichia coli BL21(DE3) cells.[7]

  • Culture: Grow E. coli cells carrying the pET28a(+)/SCO5222 plasmid in Luria-Bertani (LB) medium containing kanamycin at 37°C until the OD₆₀₀ reaches approximately 0.5.[7]

  • Induction: Induce protein expression with isopropyl-β-D-thiogalactopyranoside (IPTG) and incubate overnight.[8]

  • Purification: Harvest the cells and purify the His-tagged EIZS protein using affinity chromatography.[9]

2. Enzymatic Reaction:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1.0 mM MgCl₂, and 0.1 mM NaN₃.[8]

  • Add purified EIZS to a final concentration of 2 µM.[8]

  • Initiate the reaction by adding 200 µM FPP.[8]

  • Incubate the reaction mixture overnight at room temperature.[8]

3. Product Extraction:

  • Overlay the reaction mixture with an equal volume of a 1:1 mixture of hexanes and ethyl acetate to extract the volatile (+)-epi-isozizaene.[8]

  • Separate the organic layer for subsequent analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the analysis of sesquiterpenes like (+)-epi-isozizaene.[10]

  • Instrument: An Agilent 6890 GC coupled to a JEOL JMS-600H mass spectrometer or similar.[6]

  • Column: A 30 m × 0.25 mm HP5MS capillary column is suitable.[6]

  • Carrier Gas: Helium.[11]

  • Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: 20°C/min to 280°C.[6]

  • Injection: Splitless mode.[12]

  • Mass Spectrometer: Electron Impact (EI) ionization in positive mode.[6] The molecular ion for (+)-epi-isozizaene will be observed at m/z 204.[6][7]

Signaling Pathways and Logical Relationships

The primary known biological pathway involving (+)-Epi-isozizaene is its role as a precursor to the antibiotic albaflavenone. This pathway is initiated by the cyclization of the primary metabolite FPP.

Albaflavenone Biosynthesis Pathway

The biosynthesis of albaflavenone from FPP is a two-step enzymatic process.[2] First, (+)-epi-isozizaene synthase (EIZS) catalyzes the complex cyclization of FPP to form (+)-epi-isozizaene.[2] Subsequently, a cytochrome P450 monooxygenase, CYP170A1, catalyzes the two-step oxidation of (+)-epi-isozizaene to produce albaflavenone.[13]

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Epi_isozizaene (+)-Epi-isozizaene FPP->Epi_isozizaene Cyclization Albaflavenone Albaflavenone Epi_isozizaene->Albaflavenone Oxidation EIZS Epi-isozizaene Synthase (EIZS) EIZS->FPP:n CYP170A1 Cytochrome P450 (CYP170A1) CYP170A1->Epi_isozizaene:n

Caption: Biosynthesis of Albaflavenone from FPP.

Experimental Workflow for (+)-Epi-isozizaene Analysis

The following diagram illustrates a typical workflow for the production and analysis of (+)-Epi-isozizaene in a research setting.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Expression EIZS Expression & Purification Reaction Enzymatic Reaction (FPP + EIZS) Expression->Reaction Extraction Organic Extraction Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Spectroscopy Extraction->NMR IR IR Spectroscopy Extraction->IR

Caption: Workflow for (+)-Epi-isozizaene Analysis.

References

Foundational

Preliminary Research on the Function of (+)-Epi-isozizaene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon, is a key intermediate in the biosynthesis of the antibiotic albaflavenone in Streptomyce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon, is a key intermediate in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor.[1][2] While direct biological activity of (+)-epi-isozizaene is not extensively documented, its enzymatic synthesis and subsequent conversion provide a fascinating platform for understanding and engineering terpene biosynthesis. This technical guide delves into the function of (+)-epi-isozizaene through the lens of its biosynthesis, the enzyme responsible, epi-isozizaene synthase (EIZS), and the potential for engineering this pathway for novel compound discovery.

Biosynthesis of (+)-Epi-isozizaene

(+)-Epi-isozizaene is synthesized from the linear precursor farnesyl diphosphate (FPP) through a complex cyclization cascade catalyzed by the enzyme (+)-epi-isozizaene synthase (EIZS).[1][2][3] This multistep reaction involves the formation of several carbocation intermediates, which are tightly controlled by the enzyme's active site to ensure the high-fidelity production of the tricyclic epi-isozizaene scaffold.[1][2][4]

The Role of Epi-isozizaene Synthase (EIZS)

EIZS is a class I terpene cyclase that orchestrates the intricate cyclization of FPP.[3] The enzyme's active site, lined with key aromatic and hydrophobic residues, acts as a template to guide the folding of the flexible FPP substrate and stabilize the transient carbocation intermediates.[3][5][6] The fidelity of the reaction is temperature-dependent, with lower temperatures favoring the exclusive production of (+)-epi-isozizaene.[3]

Downstream Conversion to Albaflavenone

Following its synthesis, (+)-epi-isozizaene is converted to the antibiotic albaflavenone by a cytochrome P450 monooxygenase.[2][5] This enzyme catalyzes two sequential oxidation steps to yield the final bioactive product.[2] Albaflavenone has demonstrated antibacterial activity, highlighting the importance of the (+)-epi-isozizaene scaffold as a precursor to medicinally relevant compounds.[2]

Signaling Pathway: Biosynthesis of Albaflavenone

The biosynthetic pathway from FPP to albaflavenone is a two-step enzymatic process. The first step is the cyclization of FPP to (+)-epi-isozizaene by EIZS. The second step involves the oxidation of (+)-epi-isozizaene by a cytochrome P450 enzyme to produce albaflavenone.

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EpiIsozizaene (+)-Epi-isozizaene FPP->EpiIsozizaene Cyclization Albaflavenone Albaflavenone EpiIsozizaene->Albaflavenone Oxidation EIZS Epi-isozizaene Synthase (EIZS) P450 Cytochrome P450 Monooxygenase

Caption: Biosynthetic pathway of albaflavenone from farnesyl diphosphate.

Quantitative Data: Product Distribution of EIZS and its Mutants

The product specificity of EIZS can be altered through mutagenesis of its active site residues. This has been exploited to generate a variety of sesquiterpenes, including precursors for biofuels. The following table summarizes the product distribution for wild-type EIZS at different temperatures and a notable double mutant.

EnzymeTemperature (°C)(+)-Epi-isozizaene (%)α-Bisabolol (%)Other Products (%)Reference
Wild-type EIZS49901[3]
Wild-type EIZS209307[3]
Wild-type EIZS3079021[3]
F95S-F198S EIZS1806535[7]
F95S-F198S EIZS407426[7]

Experimental Protocols

Recombinant Expression and Purification of EIZS

This protocol describes the expression of recombinant EIZS in E. coli and its subsequent purification.

  • Transformation: Transform E. coli BL21(DE3) cells with a pET28a(+) vector containing the SCO5222 gene (encoding EIZS).

  • Culture Growth: Inoculate a starter culture of LB medium containing kanamycin and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB/kanamycin medium and grow at 37°C until the OD600 reaches 0.5.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 16-20 hours at 16°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) and store at -80°C.

In Vitro EIZS Activity Assay and Product Analysis

This protocol outlines the procedure for assaying the activity of purified EIZS and analyzing the reaction products.

  • Reaction Setup: Prepare a reaction mixture containing assay buffer (50 mM Tris-HCl pH 7.5, 1.0 mM MgCl2, 0.1 mM NaN3), 2 µM purified EIZS, and 200 µM FPP.

  • Incubation: Incubate the reaction mixture overnight at the desired temperature (e.g., 4°C, 20°C, or 30°C).

  • Product Extraction: Overlay the reaction with an equal volume of a 1:1 mixture of hexanes:ethyl acetate to extract the volatile sesquiterpene products. Vortex and separate the organic layer.

  • GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products. Use a suitable GC column (e.g., DB-5) and a standard temperature program.

  • Data Analysis: Identify the products by comparing their mass spectra and retention times to authentic standards or databases. Quantify the products by integrating the peak areas in the GC chromatogram.

Experimental Workflow

The following diagram illustrates the general workflow for the production and analysis of sesquiterpenes using EIZS.

Experimental_Workflow cluster_protein Protein Production cluster_assay Enzymatic Assay cluster_analysis Product Analysis Transformation E. coli Transformation Culture Cell Culture & Induction Transformation->Culture Purification Protein Purification Culture->Purification Reaction In Vitro Reaction (EIZS + FPP) Purification->Reaction Extraction Product Extraction Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAnalysis Data Interpretation GCMS->DataAnalysis

Caption: General workflow for EIZS expression, activity assay, and product analysis.

Conclusion

While (+)-epi-isozizaene's primary known function is as a metabolic intermediate in the biosynthesis of the antibiotic albaflavenone, the study of its formation by epi-isozizaene synthase offers significant insights for synthetic biology and drug discovery. The EIZS enzyme serves as a versatile scaffold for protein engineering, enabling the production of a diverse range of sesquiterpenoids with potential applications as pharmaceuticals and biofuels. Further research into the biological activities of both naturally occurring and engineered sesquiterpenes derived from the epi-isozizaene pathway holds considerable promise for the development of novel therapeutic agents and biotechnological solutions.

References

Exploratory

The Role of (+)-Epi-isozizaene in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon of significant interest in the field of microbial secondary metabolism. Produced predom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon of significant interest in the field of microbial secondary metabolism. Produced predominantly by the soil bacterium Streptomyces coelicolor, it serves as the direct precursor to the antibiotic albaflavenone. The biosynthesis of (+)-epi-isozizaene is catalyzed by the enzyme (+)-epi-isozizaene synthase (EIZS), a class I terpene cyclase that orchestrates a complex carbocation-mediated cyclization of the primary metabolite farnesyl diphosphate (FPP). This technical guide provides an in-depth overview of the biosynthesis of (+)-epi-isozizaene, the structure and function of EIZS, and its role as a key intermediate in the albaflavenone biosynthetic pathway. Furthermore, this guide details experimental protocols for the study of EIZS and presents quantitative data on enzyme kinetics and product distribution, offering valuable insights for researchers in natural product discovery, enzymology, and synthetic biology.

Introduction

Terpenoids represent the largest and most structurally diverse class of natural products, with over 55,000 known compounds.[1] In microorganisms, these molecules play crucial roles in a variety of biological processes, including chemical defense, signaling, and adaptation to environmental stress. (+)-Epi-isozizaene is a sesquiterpene, a 15-carbon isoprenoid, that exemplifies the intricate chemistry of microbial secondary metabolism. Its primary known role is as a biosynthetic intermediate in the production of albaflavenone, an antibiotic with activity against Gram-positive bacteria such as Bacillus subtilis.[1] The formation of (+)-epi-isozizaene from the ubiquitous precursor FPP is a critical, committing step in the albaflavenone pathway, catalyzed by the highly specific enzyme, (+)-epi-isozizaene synthase (EIZS).[1][2] Understanding the intricacies of this process not only sheds light on the evolution of antibiotic biosynthesis but also provides a platform for the bioengineering of novel, high-value terpenoids.[3][4]

Biosynthesis of (+)-Epi-isozizaene and Albaflavenone

The biosynthesis of albaflavenone in Streptomyces coelicolor A3(2) is orchestrated by a two-gene cluster, comprising the genes sco5222 and sco5223.[5] The sco5222 gene encodes for (+)-epi-isozizaene synthase (EIZS), while sco5223 encodes a cytochrome P450 monooxygenase (CYP170A1).[1][5] These two genes are transcriptionally coupled, ensuring the coordinated expression of the biosynthetic machinery.[1]

The biosynthetic pathway commences with the cyclization of farnesyl diphosphate (FPP), a central intermediate in the universal isoprenoid pathway, to form the tricyclic hydrocarbon (+)-epi-isozizaene.[1][2] This reaction is catalyzed by EIZS and involves a series of complex carbocation rearrangements within the enzyme's active site. Subsequently, CYP170A1 catalyzes two sequential allylic oxidations of (+)-epi-isozizaene to yield albaflavenone.[1]

The Catalytic Mechanism of (+)-Epi-isozizaene Synthase (EIZS)

EIZS is a class I terpene cyclase that utilizes a metal-dependent mechanism, requiring Mg²⁺ for its activity.[6] The enzyme's active site is predominantly hydrophobic and is framed by key aromatic residues that play a crucial role in chaperoning the flexible FPP substrate and stabilizing the various carbocation intermediates formed during the cyclization cascade.[3][7] The reaction proceeds through a series of steps, including the initial ionization of FPP, subsequent cyclizations, hydride and methyl shifts, and a final deprotonation to yield the stable (+)-epi-isozizaene product.

dot

Biosynthesis_of_Albaflavenone FPP Farnesyl Diphosphate (FPP) Epi_isozizaene (+)-Epi-isozizaene FPP->Epi_isozizaene Cyclization Albaflavenone Albaflavenone Epi_isozizaene->Albaflavenone 2x Oxidation EIZS Epi-isozizaene Synthase (EIZS, SCO5222) EIZS->FPP CYP170A1 Cytochrome P450 (CYP170A1, SCO5223) CYP170A1->Epi_isozizaene

Biosynthesis of Albaflavenone from FPP.

Regulation of Albaflavenone Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated by complex networks that integrate developmental and environmental signals. While the specific transcriptional regulator for the albaflavenone gene cluster has not yet been definitively identified, the regulation is understood to occur within the broader context of Streptomyces coelicolor's metabolic control. This regulation is hierarchical, involving global regulators that respond to nutritional cues and pathway-specific regulators, often encoded within the biosynthetic gene cluster itself.

Streptomyces antibiotic regulatory proteins (SARPs) are a major family of pathway-specific activators. It is hypothesized that a yet-to-be-identified SARP or a similar regulatory protein governs the expression of the sco5222-sco5223 operon. This regulation is likely integrated with broader cellular signals, such as those mediated by two-component systems, which are known to influence secondary metabolism in response to environmental stimuli.

dot

Regulation_of_Albaflavenone_Biosynthesis cluster_global Global Regulatory Network cluster_pathway Albaflavenone Biosynthesis Regulation Nutritional Signals Nutritional Signals Global Regulators Global Regulators Nutritional Signals->Global Regulators Developmental Cues Developmental Cues Developmental Cues->Global Regulators Pathway-Specific Regulator (e.g., SARP?) Pathway-Specific Regulator (e.g., SARP?) Global Regulators->Pathway-Specific Regulator (e.g., SARP?) Activation sco5222 (EIZS) sco5222 (EIZS) Pathway-Specific Regulator (e.g., SARP?)->sco5222 (EIZS) Transcriptional Activation sco5223 (CYP170A1) sco5223 (CYP170A1) Pathway-Specific Regulator (e.g., SARP?)->sco5223 (CYP170A1) Transcriptional Activation

Hypothetical Regulatory Cascade for Albaflavenone Biosynthesis.

Quantitative Data

The catalytic efficiency and product distribution of EIZS have been characterized for the wild-type enzyme and several mutants. Site-directed mutagenesis of the active site's aromatic residues has been shown to significantly alter the product profile, demonstrating the potential of EIZS as a platform for generating diverse sesquiterpenes.

Table 1: Steady-State Kinetic Parameters of Wild-Type and Mutant EIZS

Enzymek_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)Reference
Wild-type EIZS0.0560.531.1 x 10⁵[3]
F96A EIZS0.000220.98220[3]
F198A EIZS0.000270.68400[3]
W203F EIZS0.000200.51390[3]
F95S EIZS--1700[8]

Note: '-' indicates data not available in the cited literature.

Table 2: Product Distribution of Wild-Type and Mutant EIZS (% of total sesquiterpenes)

Enzyme(+)-Epi-isozizaeneOther Major ProductsReference
Wild-type EIZS (4°C)99-[8]
Wild-type EIZS (30°C)79Minor products[2]
F96A EIZS0Sesquisabinene (major)[3]
F198A EIZS0β-Acoradiene (major)[3]
W203F EIZS14Sesquisabinene, (E)-β-farnesene, zizaene[9]
F95S EIZS0β-Curcumene, β-bisabolene, (Z)-γ-bisabolene[8]
F95S-F198S EIZS (18°C)0α-Bisabolol (65%), Nerolidol (15%)[2]

Experimental Protocols

Cloning, Expression, and Purification of (+)-Epi-isozizaene Synthase (EIZS)

This protocol describes the heterologous expression of EIZS in Escherichia coli and its subsequent purification.

dot

EIZS_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Codon-optimized EIZS gene in pET28a(+) Codon-optimized EIZS gene in pET28a(+) Transformation into E. coli BL21(DE3) Transformation into E. coli BL21(DE3) Codon-optimized EIZS gene in pET28a(+)->Transformation into E. coli BL21(DE3) Inoculate LB medium with kanamycin Inoculate LB medium with kanamycin Transformation into E. coli BL21(DE3)->Inoculate LB medium with kanamycin Grow at 37°C to OD600 ~0.5 Grow at 37°C to OD600 ~0.5 Inoculate LB medium with kanamycin->Grow at 37°C to OD600 ~0.5 Induce with IPTG and incubate overnight Induce with IPTG and incubate overnight Grow at 37°C to OD600 ~0.5->Induce with IPTG and incubate overnight Harvest cells by centrifugation Harvest cells by centrifugation Induce with IPTG and incubate overnight->Harvest cells by centrifugation Cell lysis and clarification Cell lysis and clarification Harvest cells by centrifugation->Cell lysis and clarification Talon Co2+ metal affinity chromatography Talon Co2+ metal affinity chromatography Cell lysis and clarification->Talon Co2+ metal affinity chromatography Elution with imidazole gradient Elution with imidazole gradient Talon Co2+ metal affinity chromatography->Elution with imidazole gradient SDS-PAGE analysis of fractions SDS-PAGE analysis of fractions Elution with imidazole gradient->SDS-PAGE analysis of fractions Gel filtration chromatography Gel filtration chromatography SDS-PAGE analysis of fractions->Gel filtration chromatography

Workflow for EIZS Expression and Purification.

Methodology:

  • Cloning: The gene encoding wild-type EIZS from S. coelicolor (sco5222), codon-optimized for expression in E. coli, is synthesized and cloned into a pET28a(+) vector, which introduces an N-terminal His₆-tag.[3]

  • Transformation: The resulting plasmid is transformed into E. coli BL21(DE3) cells.

  • Expression:

    • A single colony is used to inoculate Luria-Bertani (LB) medium containing kanamycin and grown overnight at 37°C.[3]

    • A larger volume of LB medium with kanamycin is inoculated with the overnight culture and grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.[3]

    • Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is incubated overnight at a lower temperature (e.g., 18°C) to enhance protein solubility.[8]

    • Cells are harvested by centrifugation.

  • Purification:

    • The cell pellet is resuspended in a suitable buffer (e.g., Tris-HCl, NaCl, glycerol) and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation.[3]

    • The supernatant containing the His-tagged EIZS is loaded onto a Talon Co²⁺ metal affinity resin.[9]

    • The column is washed, and the protein is eluted using a step gradient of imidazole.[9]

    • Fractions are analyzed by SDS-PAGE, and those containing pure EIZS are pooled.[3]

    • For higher purity, a final gel filtration chromatography step can be performed.[3]

Enzyme Assays and Product Analysis by GC-MS

This protocol outlines the procedure for assaying the activity of purified EIZS and analyzing the resulting sesquiterpene products.

Methodology:

  • Enzyme Assay:

    • Enzyme assays are typically performed in a buffer such as 50 mM PIPES (pH 7.0) containing MgCl₂.

    • The purified EIZS enzyme is added to the reaction mixture.

    • The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Product Extraction:

    • The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent, such as ethyl acetate or hexane.

    • An internal standard (e.g., caryophyllene or α-farnesene-d6) can be added prior to extraction for quantitative analysis.[1]

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated if necessary.[1]

  • GC-MS Analysis:

    • The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).

    • A non-polar capillary column (e.g., HP-5MS) is typically used for separation.[3]

    • The GC oven temperature is programmed with a gradient to separate the different sesquiterpene isomers (e.g., an initial temperature of 60°C, ramped to 280°C).[3]

    • The mass spectrometer is operated in electron ionization (EI) mode, and full scan mass spectra are acquired.

    • Products are identified by comparing their retention times and mass spectra with those of authentic standards and/or by comparison to mass spectral libraries (e.g., NIST).

Conclusion

(+)-Epi-isozizaene stands as a pivotal molecule in the secondary metabolism of Streptomyces coelicolor, bridging primary metabolism with the biosynthesis of the antibiotic albaflavenone. The enzyme responsible for its formation, (+)-epi-isozizaene synthase, is a paradigm for the intricate catalytic machinery that has evolved in microorganisms to generate vast chemical diversity. The study of EIZS not only provides fundamental insights into enzyme mechanism and evolution but also offers a versatile scaffold for protein engineering. By manipulating the active site of EIZS, it is possible to redirect the complex cyclization cascade to produce a variety of alternative sesquiterpenes, some of which may have valuable applications in the pharmaceutical, fragrance, and biofuel industries. This technical guide serves as a comprehensive resource for researchers seeking to explore the fascinating world of microbial terpenoid biosynthesis and to harness its potential for the development of novel bioactive compounds.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (+)-Epi-isozizaene and its Isomer (+)-Zizaene

Abstract: This document provides detailed protocols for the synthesis of zizaene-type sesquiterpenes. While a total chemical synthesis for (+)-Epi-isozizaene is not extensively documented in peer-reviewed literature, thi...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed protocols for the synthesis of zizaene-type sesquiterpenes. While a total chemical synthesis for (+)-Epi-isozizaene is not extensively documented in peer-reviewed literature, this note details the enzymatic synthesis of (+)-Epi-isozizaene, a method that leverages the high specificity of the epi-isozizaene synthase. Additionally, the detailed protocol for the enantioselective total synthesis of the closely related isomer, (+)-zizaene, is provided as a reference for the chemical synthesis of this structural class. These protocols are intended for researchers in organic chemistry, biochemistry, and drug development.

Part 1: Enzymatic Synthesis of (+)-Epi-isozizaene

The biosynthesis of (+)-Epi-isozizaene is efficiently catalyzed by the enzyme epi-isozizaene synthase (EIZS) from Streptomyces coelicolor.[1][2] This process involves the cyclization of farnesyl diphosphate (FPP).[1][2][3]

Experimental Workflow: Enzymatic Synthesis

cluster_0 EIZS Expression and Purification cluster_1 Enzymatic Reaction E_coli_Transformation Transformation of E. coli with pET28a(+)/SCO5222 Cell_Culture Cell Growth and Induction with IPTG E_coli_Transformation->Cell_Culture Inoculation Cell_Harvest Cell Harvesting and Lysis Cell_Culture->Cell_Harvest Purification Purification by Affinity and Gel Filtration Chromatography Cell_Harvest->Purification Lysate Reaction_Setup Reaction Setup with Purified EIZS and FPP Purification->Reaction_Setup Purified EIZS Incubation Incubation Reaction_Setup->Incubation Extraction Extraction of (+)-Epi-isozizaene Incubation->Extraction

Caption: Workflow for the enzymatic synthesis of (+)-Epi-isozizaene.

Detailed Protocols

1. Expression and Purification of Epi-isozizaene Synthase (EIZS) [1]

  • Bacterial Strain and Plasmid: E. coli BL21(DE3) cells carrying the pET28a(+)/SCO5222 plasmid for the expression of recombinant EIZS from Streptomyces coelicolor A3(2).[1]

  • Culture Growth and Induction:

    • Inoculate a 5 mL overnight culture of the transformed E. coli into 4 L of Luria-Bertani (LB) medium containing kanamycin.

    • Grow the culture at 37 °C until the optical density at 600 nm (OD600) reaches 0.5.[1]

    • Reduce the temperature to 20 °C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[1]

    • Continue incubation for 18 hours.[1]

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 50 mL of Talon buffer A (50 mM sodium phosphate (pH 8.0), 300 mM NaCl, 20% glycerol, and 5 mM β-mercaptoethanol) supplemented with phenylmethylsulfonyl fluoride (PMSF) and DNase.[1]

    • Sonicate the cell suspension for 6 minutes (40% duty cycle).[1]

    • Clarify the lysate by centrifugation at 16,000 x g and 4 °C for 75 minutes.[1]

  • Protein Purification:

    • Load the clarified lysate onto a Talon Co2+ metal affinity resin (5 mL).[1]

    • Wash the resin and elute the enzyme using a step gradient of 0 to 200 mM imidazole in Talon buffer.[1]

    • Analyze fractions by SDS-PAGE and pool the most concentrated fractions.

    • Apply the pooled fractions to a Superdex gel filtration column equilibrated in 20 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% glycerol, 10 mM MgCl2, and 2 mM TCEP.[1]

    • Pool the fractions containing pure EIZS and concentrate to 8 mg/mL. The purity should be >99% as determined by SDS-PAGE.[1]

2. Enzymatic Synthesis of (+)-Epi-isozizaene

  • Reaction Conditions:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1.0 mM MgCl2, and 1.0 µM of the purified EIZS.[4]

    • Initiate the reaction by adding farnesyl diphosphate (FPP) to a final concentration of 100 µM.[4]

    • Incubate the reaction mixture at the desired temperature (e.g., 4 °C for high fidelity).[3]

  • Extraction and Analysis:

    • Extract the reaction mixture with an organic solvent such as hexane or ethyl acetate.

    • Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of (+)-Epi-isozizaene.

Quantitative Data
ParameterValueReference
Enzyme Purity>99%[1]
EIZS Concentration8 mg/mL[1]
FPP Concentration100 µM[4]
MgCl₂ Concentration1.0 mM[4]
Product Fidelity (at 4°C)99% (+)-Epi-isozizaene[3]

Part 2: Total Chemical Synthesis of (+)-Zizaene

The following protocol is for the total synthesis of (+)-zizaene, an isomer of (+)-Epi-isozizaene, as reported by Evans and co-workers.[5][6][7] This concise synthesis is completed in 10 steps from commercially available (–)-citronellal.[5][6][7]

Synthetic Pathway

Citronellal (-)-Citronellal Alkyne Alkyne A Citronellal->Alkyne Corey-Fuchs Reaction Aldehyde Aldehyde B Alkyne->Aldehyde Ozonolysis Alkylidenecyclopropane Alkylidenecyclopropane E Aldehyde->Alkylidenecyclopropane Wittig Olefination Cyclization_Precursor Cyclization Precursor G Alkylidenecyclopropane->Cyclization_Precursor Indium-mediated Allylation Tricycle Bridged Tricycle I Cyclization_Precursor->Tricycle Rh-catalyzed [(3+2)+2] Carbocyclization Enone Enone K Tricycle->Enone Lemieux-Johnson Oxidation & Eschenmoser Methenylation Ketone Ketone L Enone->Ketone Reductive Alkylation Zizaene (+)-Zizaene Ketone->Zizaene Peterson Olefination

Caption: Total synthesis pathway of (+)-Zizaene from (-)-Citronellal.

Detailed Protocols

Step 1: Corey-Fuchs Reaction

  • Reactants: (–)-Citronellal, bromine, triphenyl phosphite, triethylamine, potassium tert-butoxide, 18-Crown-6.

  • Procedure: A two-step procedure involving the formation of a dibromo-olefin followed by elimination to yield the terminal alkyne.

  • Yield: 67%

Step 2: Ozonolysis

  • Reactants: Alkyne A, ozone, dimethyl sulfide.

  • Procedure: Ozonolysis of the double bond in alkyne A to afford aldehyde B.

  • Yield: 67%

Step 3: Wittig Olefination

  • Reactants: Aldehyde B, a Wittig reagent derived from cyclopropyltriphenylphosphonium bromide.

  • Procedure: Wittig reaction to form the alkylidenecyclopropane E.

  • Yield: 78%

Step 4: Indium-mediated Allylation

  • Reactants: Alkylidenecyclopropane E, indium, an allyl halide.

  • Procedure: Allylation to introduce the second double bond, forming the cyclization precursor G.

  • Yield: 84%

Step 5: Rhodium-catalyzed [(3+2)+2] Carbocyclization and Lemieux-Johnson Oxidation

  • Reactants: Cyclization precursor G, a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂), triphenylphosphine, osmium tetroxide, sodium periodate, 2,6-lutidine.

  • Procedure: A one-pot reaction involving the key rhodium-catalyzed carbocyclization followed by oxidative cleavage to furnish the bridged tricyclic ketone I.

  • Yield: 51%

Step 6: Eschenmoser Methenylation

  • Reactants: Ketone I, Eschenmoser's salt, lithium hexamethyldisilazide, m-chloroperoxybenzoic acid.

  • Procedure: Conversion of the ketone to the corresponding enone K.

  • Yield: 77%

Step 7: Reductive Alkylation

  • Reactants: Enone K, lithium, ammonia.

  • Procedure: Birch reduction conditions to achieve reductive alkylation, installing the gem-dimethyl group to give ketone L.

Step 8: Peterson Olefination

  • Reactants: Ketone L, a silylmethyl Grignard reagent.

  • Procedure: Peterson olefination to introduce the exocyclic double bond, yielding (+)-zizaene.

Quantitative Data Summary for (+)-Zizaene Synthesis
StepReactionYield (%)
1Corey-Fuchs Reaction67
2Ozonolysis67
3Wittig Olefination78
4Indium-mediated Allylation84
5Rh-catalyzed Carbocyclization / Lemieux-Johnson Oxidation51
6Eschenmoser Methenylation77
7Reductive Alkylation-
8Peterson Olefination-

Note: Yields for the final two steps were not provided in the summarized literature.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The author is not liable for any damages or injuries resulting from the use of this information.

References

Application

Enantioselective Synthesis of (+)-Epi-isozizaene: Application Notes and Protocols for Researchers

Abstract This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon. Two primary methodologies are present...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon. Two primary methodologies are presented: a biosynthetic approach utilizing the enzyme (+)-Epi-isozizaene synthase (EIZS), and a chemical synthesis approach exemplified by the enantioselective total synthesis of the closely related isomer, (+)-zizaene. These protocols are intended for researchers, scientists, and professionals in the fields of organic chemistry, natural product synthesis, and drug development. This guide includes structured data tables for easy comparison of quantitative results, detailed experimental procedures, and visual diagrams of synthetic pathways and workflows to facilitate understanding and replication.

Introduction

(+)-Epi-isozizaene is a fascinating tricyclic sesquiterpene that serves as a key intermediate in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor.[1][2] Its complex, bridged ring system presents a significant challenge for chemical synthesis. The enantioselective synthesis of this and related zizaane sesquiterpenes is of great interest due to their potential biological activities and applications in the fragrance industry. This document outlines two distinct and powerful approaches to obtain enantiomerically pure (+)-Epi-isozizaene and its analogs.

The first approach details the biosynthetic method, which leverages the high fidelity and enantioselectivity of the enzyme (+)-Epi-isozizaene synthase (EIZS) to convert the achiral substrate farnesyl diphosphate (FPP) into (+)-Epi-isozizaene. The second section describes a state-of-the-art chemical synthesis, highlighting the enantioselective total synthesis of (+)-zizaene, a stereoisomer of epi-isozizaene. While a direct total synthesis of (+)-Epi-isozizaene is not yet prominently documented, the presented synthesis of (+)-zizaene provides a comprehensive blueprint for the construction of the zizaane carbon skeleton, which can be adapted for the synthesis of other members of this family.

Biosynthetic Approach: Enzymatic Synthesis using (+)-Epi-isozizaene Synthase (EIZS)

The enzymatic conversion of farnesyl diphosphate (FPP) to (+)-Epi-isozizaene is catalyzed by the enzyme (+)-Epi-isozizaene synthase (EIZS) from Streptomyces coelicolor. This method offers exceptional enantioselectivity, producing the natural (+) enantiomer exclusively. The wild-type EIZS exhibits high fidelity, with reported yields of (+)-Epi-isozizaene being temperature-dependent.[3]

Quantitative Data
ParameterValueReference
SubstrateFarnesyl Diphosphate (FPP)[3]
Enzyme(+)-Epi-isozizaene Synthase (EIZS)[3]
Product(+)-Epi-isozizaene[3]
Enantiomeric Excess>99%Assumed based on enzymatic reaction
Yield (at 4°C)99%[3]
Yield (at 20°C)93%[3]
Yield (at 30°C)79%[3]
Experimental Protocols

This protocol is adapted from procedures described for the expression of recombinant EIZS in E. coli.[3][4]

Materials:

  • E. coli BL21(DE3) cells harboring the pET28a(+)/SCO5222 plasmid

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) (0.1 mM)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP)

  • Ni-NTA affinity chromatography column

  • Amicon Ultra-15 centrifugal filter units (30 kDa MWCO)

Procedure:

  • Inoculate a 50 mL starter culture of LB medium containing 50 µg/mL kanamycin with a single colony of E. coli BL21(DE3) containing the EIZS expression plasmid. Incubate overnight at 37°C with shaking.

  • Use the starter culture to inoculate 1 L of LB medium with kanamycin. Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue to incubate the culture at 16-20°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged EIZS protein with Elution Buffer.

  • Concentrate the purified protein using an Amicon Ultra-15 centrifugal filter unit.

  • Exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Materials:

  • Purified (+)-Epi-isozizaene Synthase (EIZS)

  • Farnesyl Diphosphate (FPP)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5% glycerol, 1 mM DTT)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a glass vial, prepare a 10 mL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • Add the purified EIZS to a final concentration of 1-5 µM.

  • Initiate the reaction by adding FPP to a final concentration of 50-100 µM.

  • Overlay the reaction mixture with an equal volume of hexane to capture the volatile product.

  • Incubate the reaction at the desired temperature (e.g., 4°C for highest fidelity) for 12-24 hours with gentle agitation.

  • After the incubation, vortex the mixture to ensure complete extraction of the product into the hexane layer.

  • Separate the hexane layer and dry it over anhydrous sodium sulfate.

  • The hexane extract containing (+)-Epi-isozizaene can be analyzed by GC-MS or concentrated for further purification if necessary.

Diagrams

Biosynthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis Ecoli E. coli Culture Induction IPTG Induction Ecoli->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Ni-NTA Purification Lysis->Purification Reaction Enzymatic Reaction (EIZS, Mg2+) Purification->Reaction FPP Farnesyl Diphosphate (FPP) FPP->Reaction Extraction Hexane Extraction Reaction->Extraction Product (+)-Epi-isozizaene Extraction->Product Chemical_Synthesis_Pathway Citronellal (-)-Citronellal Intermediate1 Acyclic Precursor Citronellal->Intermediate1 Several Steps Intermediate2 Diene Substrate Intermediate1->Intermediate2 Cycloaddition Intramolecular [4+3] Cycloaddition Intermediate2->Cycloaddition TricyclicCore Zizaane Core Cycloaddition->TricyclicCore FinalSteps Functional Group Manipulation TricyclicCore->FinalSteps Zizaene (+)-Zizaene FinalSteps->Zizaene

References

Method

Application Notes and Protocols for the Extraction and Purification of (+)-Epi-isozizaene from Microbial Cultures

Audience: Researchers, scientists, and drug development professionals. Introduction: (+)-Epi-isozizaene is a tricyclic sesquiterpene of interest for various applications, including as a potential precursor for high-densi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Epi-isozizaene is a tricyclic sesquiterpene of interest for various applications, including as a potential precursor for high-density jet fuels.[1][2] Its production in engineered microbial hosts, such as Escherichia coli and Pseudomonas putida, offers a renewable and scalable alternative to traditional chemical synthesis.[1][3][4] This document provides detailed protocols for the extraction and purification of (+)-Epi-isozizaene from microbial cultures, focusing on methods suitable for laboratory-scale operations. The protocols are based on established methodologies and are designed to yield high-purity material for downstream applications and analysis.

Data Presentation

Table 1: Production Titers of (+)-Epi-isozizaene in Engineered Microorganisms

Microbial HostPathway Engineering HighlightsProduction Titer (mg/L)Culture ConditionsReference
Escherichia coliHeterologous mevalonate (MVA) pathway expression, promoter engineering727.9Fed-batch fermentation[2]
Escherichia coliOverexpression of the MVA pathway and zizaene synthase (ZS)25.09Shake flask, optimized media and fermentation conditions[3]
Pseudomonas putidaPlasmid-based expression of the epi-isozizaene pathwayNot specified, but production confirmedEZ-rich defined medium with glucose, nonane overlay[4]

Experimental Protocols

Protocol 1: In Situ Product Recovery and Extraction of (+)-Epi-isozizaene using a Two-Phase Culture System

This protocol is adapted for volatile and hydrophobic compounds like (+)-Epi-isozizaene, minimizing product loss and toxicity to the microbial host.[5][6]

Materials:

  • Engineered microbial culture producing (+)-Epi-isozizaene

  • Culture medium (e.g., Terrific Broth (TB) or EZ-rich defined medium)

  • Organic overlay solvent (e.g., n-octane, nonane, or dodecane)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cultivation with Organic Overlay:

    • Inoculate the production strain into the appropriate culture medium.

    • Once the culture reaches the desired optical density for induction (e.g., OD600 of 0.4-0.6), add the appropriate inducer (e.g., IPTG).[4]

    • Simultaneously, add a sterile organic solvent overlay to the culture at a ratio of 10-20% (v/v) (e.g., 5 mL of nonane to a 50 mL culture).[4]

    • Continue incubation for the desired production period (e.g., 72 hours at 30°C with shaking).[4]

  • Harvesting the Organic Layer:

    • After the fermentation period, transfer the entire culture, including the organic overlay, to a centrifuge tube.

    • Centrifuge the culture at a low speed (e.g., 3,000 x g for 15-30 minutes) to separate the aqueous phase, cell pellet, and the upper organic layer.[7]

    • Carefully collect the upper organic layer containing the extracted (+)-Epi-isozizaene. For smaller volumes, a micropipette can be used. For larger volumes, a separatory funnel is recommended.

  • Solvent Extraction and Concentration:

    • The collected organic layer can be directly analyzed or further concentrated.

    • To concentrate the product, the organic solvent can be evaporated under a gentle stream of nitrogen or by using a rotary evaporator at a controlled temperature to minimize the loss of the volatile product.

    • For further purification, the product can be back-extracted into a different solvent if necessary or proceed directly to chromatography.

Protocol 2: Extraction of (+)-Epi-isozizaene from Cell Pellets and Fermentation Broth

This protocol is suitable for instances where an organic overlay is not used during fermentation.

Materials:

  • Fermentation culture

  • Centrifuge and appropriate centrifuge tubes

  • Extraction solvent (e.g., acetone, hexanes, or ethyl acetate)[8][9]

  • Sonicator (optional)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Cell Lysis and Extraction:

    • Harvest the cells from the fermentation broth by centrifugation (e.g., 5,000 x g for 10 minutes).[8]

    • Decant the supernatant. The supernatant can also be extracted separately with an equal volume of ethyl acetate three times to recover any secreted product.[9]

    • Resuspend the cell pellet in an appropriate volume of extraction solvent (e.g., 2 volumes of acetone relative to the pellet volume).[8]

    • Disrupt the cells by sonication or vigorous vortexing to ensure efficient extraction.

    • Centrifuge the mixture to pellet the cell debris.

  • Solvent Partitioning and Concentration:

    • Collect the solvent extract.

    • If acetone was used for the initial extraction, partition the extract with an equal volume of hexanes three times. Combine the hexane fractions.[8]

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract.

    • Concentrate the extract in vacuo at room temperature using a rotary evaporator.[8]

Protocol 3: Purification of (+)-Epi-isozizaene using Silica Gel Column Chromatography

This is a standard method for the initial purification of sesquiterpenes from a crude extract.[5]

Materials:

  • Concentrated crude extract of (+)-Epi-isozizaene

  • Silica gel (for column chromatography)

  • Hexanes (or other suitable non-polar solvent)

  • Glass column for chromatography

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then gently add a layer of sand on top to protect the silica bed.

    • Wash the column with several column volumes of hexanes.

  • Loading and Elution:

    • Dissolve the concentrated crude extract in a minimal amount of hexanes.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin elution with an isocratic mobile phase of hexanes.[8]

    • Collect fractions of a defined volume.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of (+)-Epi-isozizaene using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Combine the fractions containing the pure compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions to obtain the purified (+)-Epi-isozizaene.

Protocol 4: High-Purity Purification using Reversed-Phase Preparative HPLC

For applications requiring very high purity, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step.[5]

Materials:

  • Partially purified (+)-Epi-isozizaene from silica gel chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a suitable C18 column

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified (+)-Epi-isozizaene in a suitable solvent compatible with the mobile phase (e.g., acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • A typical gradient for sesquiterpene separation might be a linear gradient from 5% acetonitrile in water to 95% acetonitrile in water over a set period (e.g., 10 minutes), followed by a hold at 95% acetonitrile.[8] The flow rate will depend on the column dimensions (e.g., 20 mL/min for a preparative column).[8]

    • Inject the sample and begin the separation.

    • Monitor the elution of the compound using a UV detector (e.g., at 210 nm).[8]

  • Fraction Collection and Recovery:

    • Collect the fractions corresponding to the peak of (+)-Epi-isozizaene.

    • Combine the pure fractions.

    • Remove the organic solvent from the collected fractions, for example, by rotary evaporation, to yield the highly purified product.

Mandatory Visualization

Extraction_Purification_Workflow cluster_production Microbial Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Engineered Microbial Culture (e.g., E. coli) Overlay Two-Phase Cultivation (with organic solvent overlay) Culture->Overlay In situ product recovery Solvent_Extraction Solvent Extraction (from cells/broth) Culture->Solvent_Extraction Alternative direct extraction Harvest Harvest Organic Layer Overlay->Harvest Concentration Concentration of Crude Extract Harvest->Concentration Solvent_Extraction->Concentration Silica Silica Gel Column Chromatography Concentration->Silica HPLC Preparative HPLC (Reversed-Phase) Silica->HPLC For high purity Analysis GC-MS Analysis Silica->Analysis HPLC->Analysis

Caption: Workflow for the extraction and purification of (+)-Epi-isozizaene.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary method for the identification and quantification of (+)-Epi-isozizaene.

  • Sample Preparation: Dilute the organic extract or purified fraction in a suitable solvent (e.g., ethyl acetate or hexanes). An internal standard can be added for accurate quantification.[4]

  • GC Conditions: A typical GC program would involve an injection temperature of 250°C, and an oven temperature program starting from a low temperature (e.g., 40-60°C) and ramping up to a higher temperature (e.g., 280-295°C) at a rate of 15-20°C/min.[4][10][11] A non-polar capillary column (e.g., HP-5MS) is commonly used.[4][10]

  • MS Conditions: Mass spectra are typically acquired in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the molecular ion for (+)-Epi-isozizaene is 204.[10] Identification is confirmed by comparing the mass spectrum and retention time with that of an authentic standard or by comparison with mass spectral libraries.[10][11]

Analytical_Workflow Sample Sample Preparation (Dilution, Internal Standard) Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column, Temp. Program) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection (Mass Analyzer) Ionization->Detection Analysis Data Analysis (Retention Time, Mass Spectrum) Detection->Analysis

Caption: General workflow for GC-MS analysis of (+)-Epi-isozizaene.

References

Application

Application Note: Detection and Quantification of (+)-Epi-isozizaene by GC-MS

Abstract This application note provides a detailed protocol for the detection and quantification of the sesquiterpene (+)-Epi-isozizaene using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to va...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of the sesquiterpene (+)-Epi-isozizaene using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to various matrices, including microbial cultures, plant extracts, and environmental samples, following appropriate sample preparation. The protocol outlines procedures for sample extraction, instrument parameters for GC-MS analysis, and data processing for both qualitative identification and quantitative measurement. The provided methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon of significant interest due to its role as a precursor in the biosynthesis of the antibiotic albaflavenone produced by Streptomyces coelicolor[1][2]. The analysis of volatile and semi-volatile compounds like sesquiterpenes is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry[3]. This document presents a standardized protocol for the reliable detection and quantification of (+)-Epi-isozizaene.

Experimental Protocol

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common sample types.

1.1. Liquid-Liquid Extraction (for microbial cultures or enzymatic assays):

This method is suitable for extracting (+)-Epi-isozizaene from aqueous matrices.

  • For enzymatic reactions, overlay the aqueous reaction mixture (e.g., 6 mL) with a layer of an organic solvent mixture (e.g., 2 mL of 1:1 hexanes:ethyl acetate) to capture the volatile products as they are formed[1].

  • For microbial cultures, centrifuge the sample to pellet the cells.

  • To the supernatant or the entire culture, add an equal volume of a water-immiscible organic solvent (e.g., hexane, dichloromethane, or a 1:1 mixture of hexanes:ethyl acetate).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at a low speed (e.g., 2000 rpm for 5 minutes) to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer containing the extracted (+)-Epi-isozizaene using a glass pipette.

  • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a 1.5 mL glass autosampler vial for GC-MS analysis[4].

1.2. Solvent Extraction (for plant material):

This protocol is adapted for the extraction of sesquiterpenes from solid matrices like plant tissues.

  • Homogenize the dried and ground plant material (e.g., ~500 mg)[5].

  • Add a suitable organic solvent such as methanol or hexane (e.g., 20 mL)[5].

  • Mechanically shake or sonicate the mixture for a defined period (e.g., 10-20 minutes) to ensure efficient extraction[5].

  • Centrifuge the mixture (e.g., 5,000 rpm for 5 minutes) to pellet the solid material[5].

  • Filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) into a clean collection tube[5].

  • The extract may require further dilution with the extraction solvent to fall within the linear range of the calibration curve[5].

  • Transfer the final diluted extract to a 1.5 mL glass autosampler vial for GC-MS analysis.

1.3. Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis in complex matrices like wine):

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds.

  • Place a measured amount of the liquid or solid sample into a headspace vial (e.g., 10-30 mg of solid or 1-5 mL of liquid)[6].

  • If necessary, add a salt solution to enhance the release of volatiles.

  • Seal the vial with a septum cap.

  • Equilibrate the sample at a specific temperature for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace[7].

  • Expose a SPME fiber to the headspace for a defined extraction time (e.g., 15 minutes) with continuous agitation[7].

  • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes onto the column[7].

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of (+)-Epi-isozizaene and can be adapted for various GC-MS systems.

Table 1: Recommended GC-MS Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC or similar
Injector Split/Splitless
Injector Temperature250 °C - 280 °C[5][7]
Injection ModeSplitless or Split (e.g., 20:1 to 100:1, depending on concentration)[5][8]
Injection Volume1 µL
Carrier GasHelium at a constant flow or pressure (e.g., 1.0 - 1.5 mL/min)
GC Column
Column TypeNon-polar capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Temperature Ramp10 °C/min to 240 °C, hold for 5 minutes[7][10]
Mass Spectrometer Agilent 5977B MSD or similar
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature250 °C - 280 °C[7]
Solvent Delay3 - 5 minutes[1][10]
Scan Rangem/z 40-300
Data AcquisitionFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
Calibration and Quantification

For accurate quantification, a calibration curve should be prepared using an authentic standard of (+)-Epi-isozizaene if available. If a standard is not available, a semi-quantitative estimation can be performed using a standard of a structurally similar sesquiterpene.

  • Stock Solution Preparation: Prepare a stock solution of the (+)-Epi-isozizaene standard in a suitable volatile solvent (e.g., hexane or isopropanol).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5 ng/mL to 2500 ng/mL)[8].

  • Calibration Curve: Inject each calibration standard into the GC-MS under the same conditions as the samples.

  • Data Analysis: Plot the peak area of the target ion(s) for (+)-Epi-isozizaene against the corresponding concentration of each standard. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²), which should be >0.99 for good linearity[9].

  • Quantification of Unknowns: Inject the prepared samples and determine the peak area of (+)-Epi-isozizaene. Use the calibration curve to calculate the concentration of (+)-Epi-isozizaene in the samples.

Data Presentation

Qualitative Identification

The identification of (+)-Epi-isozizaene is based on two key parameters:

  • Retention Time (RT): The time it takes for the compound to elute from the GC column. A retention time of approximately 7.32 minutes has been reported for epi-isozizaene[11]. The retention time should be confirmed by injecting an authentic standard under the same chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The mass spectrum of (+)-Epi-isozizaene (C15H24) will show a molecular ion peak (M+) at m/z 204[12]. The fragmentation pattern should be compared to a reference spectrum from a spectral library (e.g., NIST) or a published spectrum[11][13].

Quantitative Data Summary

The following table provides an example of how to structure quantitative results for comparison.

Table 2: Quantitative Analysis of (+)-Epi-isozizaene in Various Samples

Sample ID Matrix Retention Time (min) Quantifying Ion (m/z) Concentration (ng/mL) Standard Deviation
Sample AS. coelicolor Culture7.31204, 189, 1611520± 75
Sample BPlant Extract7.33204, 189, 161850± 42
Sample CControlND-ND-
Standard 1Hexane7.32204, 189, 161100-
Standard 2Hexane7.32204, 189, 161500-
Standard 3Hexane7.32204, 189, 1611000-
ND: Not Detected

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Microbial Culture, Plant Tissue) Extraction Solvent Extraction / HS-SPME Sample->Extraction Concentration Concentration / Dilution Extraction->Concentration Filtration Filtration Concentration->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Identification Peak Identification (RT & MS) TIC->Identification Integration Peak Integration Identification->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of (+)-Epi-isozizaene.

Epi_Isozizaene_Pathway FPP Farnesyl Diphosphate (FPP) EIZS Epi-isozizaene Synthase (EIZS) FPP->EIZS Epi_Isozizaene (+)-Epi-isozizaene EIZS->Epi_Isozizaene Cyclization P450 Cytochrome P450 Monooxygenase Epi_Isozizaene->P450 Albaflavenone Albaflavenone P450->Albaflavenone Oxidation

Caption: Biosynthetic pathway of Albaflavenone from FPP.

References

Method

Heterologous Expression of (+)-Epi-isozizaene Synthase in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the heterologous expression of (+)-Epi-isozizaene synthase (EIZS) in Escher...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the heterologous expression of (+)-Epi-isozizaene synthase (EIZS) in Escherichia coli. (+)-Epi-isozizaene is a key precursor in the biosynthesis of the antibiotic albaflavenone, making its efficient production a significant area of interest for pharmaceutical research and development.[1][2] These guidelines are designed to facilitate the successful production, purification, and analysis of recombinant EIZS and its enzymatic product.

Introduction

(+)-Epi-isozizaene synthase is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) into the tricyclic hydrocarbon (+)-epi-isozizaene.[1][2] The enzyme, originally identified from Streptomyces coelicolor A3(2), is a valuable tool in synthetic biology and metabolic engineering for the production of complex terpenes.[1] The heterologous expression of EIZS in E. coli offers a scalable and cost-effective platform for producing (+)-epi-isozizaene, which can then be used for further chemical modification or as a building block for novel drug candidates.[3][4]

This protocol outlines the essential steps for cloning the EIZS gene, transforming it into a suitable E. coli expression host, optimizing protein expression and cell culture conditions, and finally, purifying the active enzyme and analyzing its product.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from various studies on the heterologous expression of (+)-Epi-isozizaene synthase in E. coli. This data can serve as a baseline for optimizing expression and production yields.

ParameterValueSource
Expression Host E. coli BL21(DE3)[1]
Expression Vector pET28a(+) with an N-terminal His6-tag[1]
Culture Medium Luria-Bertani (LB) medium with kanamycin[1]
Induction OD600 0.5 - 0.6[1][5]
Inducer Concentration 0.1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG)[1][5]
Induction Temperature 18 - 20 °C[1][5]
Induction Time 18 hours[1]
(+)-Zizaene Titer (Engineered Strain) 25.09 mg/L[6]
Wild-type EIZS Product Fidelity (at 20°C) 93% (+)-epi-isozizaene[7]

Experimental Protocols

Gene Cloning and Plasmid Construction

This protocol describes the cloning of the (+)-Epi-isozizaene synthase gene into an E. coli expression vector. For optimal expression, it is recommended to use a gene that has been codon-optimized for E. coli.[7]

Materials:

  • Codon-optimized (+)-Epi-isozizaene synthase gene (e.g., from Genscript)[7]

  • pET28a(+) expression vector

  • Restriction enzymes (compatible with the vector and gene insert)

  • T4 DNA Ligase

  • DH5α competent E. coli cells

  • LB agar plates with kanamycin (50 µg/mL)

  • Plasmid miniprep kit

Procedure:

  • Digest the pET28a(+) vector and the synthetic EIZS gene with the selected restriction enzymes.

  • Ligate the digested gene insert into the linearized pET28a(+) vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent DH5α E. coli cells.[8]

  • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.[8]

  • Select individual colonies and grow them in LB medium with kanamycin.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion of the gene by restriction digestion and DNA sequencing.

Protein Expression and Cell Culture

This protocol details the expression of recombinant EIZS in E. coli BL21(DE3).

Materials:

  • Verified pET28a(+)-EIZS plasmid

  • E. coli BL21(DE3) competent cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

  • Transform the pET28a(+)-EIZS plasmid into competent E. coli BL21(DE3) cells.[8]

  • Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.[1]

  • The next day, inoculate a larger volume of LB medium with kanamycin (e.g., 1 L) with the overnight culture (e.g., 1:1000 dilution).[1]

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[1][5]

  • Reduce the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1][5]

  • Continue to incubate the culture for 18 hours at 20°C with shaking.[1]

  • Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification

This protocol describes the purification of the His6-tagged EIZS protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell pellet from the expression culture

  • Lysis Buffer (e.g., 50 mM sodium phosphate pH 8.0, 300 mM NaCl, 20% glycerol, 5 mM β-mercaptoethanol)[1]

  • Lysozyme, DNase I, and protease inhibitors

  • Ni-NTA affinity resin

  • Wash Buffer (Lysis Buffer with a low concentration of imidazole, e.g., 20 mM)

  • Elution Buffer (Lysis Buffer with a high concentration of imidazole, e.g., 250 mM)

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme, DNase I, and protease inhibitors to the cell suspension.

  • Lyse the cells by sonication on ice.[1]

  • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 75 minutes at 4°C.[1]

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His6-tagged EIZS protein with Elution Buffer.

  • Analyze the purified protein fractions by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

Product Extraction and Analysis

This protocol outlines the extraction of (+)-epi-isozizaene from the culture and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Induced cell culture

  • Organic solvent (e.g., iso-octane or hexane)

  • GC-MS system with a suitable column (e.g., ZB-5ms)

Procedure:

  • For in-vivo production, add an organic solvent overlay (e.g., 10% v/v iso-octane) to the culture at the time of induction to capture the volatile product.[6]

  • After the induction period, separate the organic layer from the culture broth by centrifugation.

  • Analyze the organic extract directly by GC-MS.[6]

  • The GC-MS program can be set with an initial temperature of 40°C, ramped to 200°C, and then to 230°C to separate the sesquiterpenes.[6]

  • Identify the (+)-epi-isozizaene peak based on its mass spectrum and retention time compared to a standard or literature data.

Visualizations

Metabolic Pathway

The following diagram illustrates the enzymatic conversion of Farnesyl diphosphate (FPP) to (+)-Epi-isozizaene by the heterologously expressed synthase.

Metabolic_Pathway FPP Farnesyl Diphosphate (FPP) EIZ (+)-Epi-isozizaene FPP->EIZ Mg²⁺ Enzyme (+)-Epi-isozizaene Synthase (EIZS) Enzyme->FPP Experimental_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression cluster_purification 3. Purification cluster_analysis 4. Product Analysis Gene EIZS Gene (Codon Optimized) Ligation Ligation Gene->Ligation Vector pET28a(+) Vector Vector->Ligation Transformation_DH5a Transformation (E. coli DH5α) Ligation->Transformation_DH5a Verification Plasmid Verification (Sequencing) Transformation_DH5a->Verification Transformation_BL21 Transformation (E. coli BL21(DE3)) Verification->Transformation_BL21 Culture Cell Culture Transformation_BL21->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Extraction Solvent Extraction Induction->Extraction Lysis Cell Lysis Harvest->Lysis IMAC Ni-NTA Affinity Chromatography Lysis->IMAC Analysis_SDS SDS-PAGE Analysis IMAC->Analysis_SDS GCMS GC-MS Analysis Extraction->GCMS

References

Application

Application of (+)-E.pi-isozizaene in Synthetic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals (+)-Epi-isozizaene is a complex tricyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of various natural products. Its r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Epi-isozizaene is a complex tricyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of various natural products. Its rigid, stereochemically rich scaffold makes it an attractive, yet underexplored, chiral starting material for synthetic chemistry. The primary application of (+)-Epi-isozizaene lies in its role as a biosynthetic precursor and its utility in chemoenzymatic and synthetic biology approaches to produce valuable compounds.

Application Note 1: Chemoenzymatic Synthesis of Albaflavenone and its Analogs

(+)-Epi-isozizaene is the direct biosynthetic precursor to the antibiotic albaflavenone.[1] This transformation is catalyzed by the cytochrome P450 enzyme CYP170A1, which performs two sequential oxidation steps.[2][3] This enzymatic conversion can be harnessed in a laboratory setting to produce albaflavenone or, by employing other oxidative methods, to generate novel derivatives with potential biological activity. The inherent chirality of (+)-Epi-isozizaene ensures the stereoselective formation of the oxidized products.

Key Features:

  • Stereospecificity: The enzymatic oxidation preserves the stereochemistry of the (+)-Epi-isozizaene core.

  • Potential for Diversification: Modification of the oxidative conditions or the use of different enzymes could lead to a library of novel compounds based on the epi-isozizaene scaffold.

  • Bioactivity: Albaflavenone exhibits antibiotic properties, and its analogs are of interest in drug discovery programs.

Application Note 2: A Platform for Synthetic Biology

The enzyme responsible for the production of (+)-Epi-isozizaene, epi-isozizaene synthase (EIZS), is a highly versatile catalyst that has become a target for protein engineering.[4][5][6] By mutating key amino acid residues in the active site of EIZS, the cyclization cascade of the substrate, farnesyl diphosphate (FPP), can be reprogrammed to yield a variety of other valuable sesquiterpenes.[4][5] This makes the EIZS enzyme a powerful tool in synthetic biology for the microbial production of biofuels, pharmaceuticals, and fragrances.

Key Applications:

  • Biofuel Precursors: Engineered EIZS mutants can produce precursors to the D2 diesel fuel substitute, bisabolane.[4][7]

  • Pharmaceutical Intermediates: The ability to generate a diverse range of terpene structures opens up possibilities for producing complex intermediates for drug synthesis.

  • Fragrance Compounds: The synthesis of molecules with the zizaene scaffold is of interest to the fragrance industry, as demonstrated by the total synthesis of the related compound 2-epi-ziza-6(13)-en-3-one, a key component of vetiver oil.[8]

Data Presentation

Table 1: Product Distribution of Wild-Type and Mutant Epi-Isozizaene Synthase (EIZS)

Enzyme VariantMajor Product(s)Yield of Major Product(s) (%)Minor ProductsReference
Wild-Type EIZS(+)-Epi-isozizaene>90Various sesquiterpenes[2]
F95S EIZSMonocyclic bisabolane precursorsNot specifiedOther sesquiterpenes[4]
F96H EIZSNerolidol and other sesquiterpenesNot specified-[4]
F198S EIZSβ-CedreneNot specifiedOther sesquiterpenes[4]
F198A EIZSβ-AcoradieneNot specifiedDoes not produce epi-isozizaene[3]
F95Q EIZSβ- and γ-curcumene>50Sesquiterpene alcohols[7]
F95S-F198S EIZSα-Bisabolol65-74Nerolidol, β-curcumene[9][10]

Experimental Protocols

Protocol 1: Biosynthesis of (+)-Epi-isozizaene using Epi-isozizaene Synthase (EIZS)

This protocol describes the enzymatic synthesis of (+)-Epi-isozizaene from farnesyl diphosphate (FPP) using recombinant EIZS.

Materials:

  • Recombinant EIZS enzyme (purified)

  • Farnesyl diphosphate (FPP) solution

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Organic Solvent (e.g., hexane or ethyl acetate) for extraction

  • Glass vials with screw caps

  • Incubator or water bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • In a clean glass vial, prepare the reaction mixture by adding the following components in order:

    • 890 µL of Reaction Buffer

    • 10 µL of a 10 mM FPP solution (final concentration 100 µM)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of purified EIZS enzyme solution (final concentration will depend on enzyme activity).

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of hexane (or ethyl acetate).

  • Vortex the mixture vigorously for 1 minute to extract the sesquiterpene products.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully transfer the organic layer to a new vial for GC-MS analysis.

Analysis:

  • Analyze the organic extract by GC-MS to confirm the production of (+)-Epi-isozizaene and to determine the purity and yield. The mass spectrum of epi-isozizaene will show a characteristic molecular ion peak (m/z) of 204.

Protocol 2: Enzymatic Oxidation of (+)-Epi-isozizaene to Albaflavenone

This protocol outlines the subsequent oxidation of biosynthesized (+)-Epi-isozizaene to albaflavenone using a cytochrome P450 enzyme.

Materials:

  • (+)-Epi-isozizaene (from Protocol 1, or isolated)

  • Recombinant Cytochrome P450 CYP170A1 (or a suitable alternative)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reaction Buffer: 50 mM potassium phosphate (pH 7.4), 100 mM KCl

  • Organic Solvent (e.g., ethyl acetate) for extraction

  • HPLC or LC-MS for analysis

Procedure:

  • To the aqueous phase remaining from the (+)-Epi-isozizaene synthesis (or a fresh reaction buffer containing isolated (+)-Epi-isozizaene), add the components of the NADPH regeneration system.

  • Add the CYP170A1 enzyme to the reaction mixture.

  • Incubate the reaction at 30°C with shaking for 4-8 hours.

  • Extract the reaction mixture three times with an equal volume of ethyl acetate.

  • Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

Analysis:

  • Analyze the product by HPLC or LC-MS to identify and quantify the formation of albaflavenone and any other oxidized products.

Visualizations

Biosynthesis_and_Application Biosynthesis and Chemoenzymatic Application of (+)-Epi-isozizaene FPP Farnesyl Diphosphate (FPP) EIZS Epi-isozizaene Synthase (EIZS) FPP->EIZS Cyclization Epi_isozizaene (+)-Epi-isozizaene EIZS->Epi_isozizaene Product P450 Cytochrome P450 (e.g., CYP170A1) Epi_isozizaene->P450 Oxidation Albaflavenone Albaflavenone P450->Albaflavenone Product

Caption: Biosynthesis of (+)-Epi-isozizaene and its enzymatic conversion to Albaflavenone.

EIZS_Engineering Synthetic Biology Application of EIZS cluster_0 Wild-Type Pathway cluster_1 Engineered Pathway FPP_wt Farnesyl Diphosphate (FPP) EIZS_wt Wild-Type EIZS FPP_wt->EIZS_wt FPP_eng Farnesyl Diphosphate (FPP) Epi_isozizaene_wt (+)-Epi-isozizaene EIZS_wt->Epi_isozizaene_wt EIZS_eng Mutant EIZS (e.g., F95S) FPP_eng->EIZS_eng Other_Terpenes Alternative Terpenes (e.g., Bisabolane Precursors) EIZS_eng->Other_Terpenes

Caption: Reprogramming EIZS for the synthesis of alternative terpenes.

References

Method

Application Notes and Protocols for Bioassays to Test (+)-Epi-isozizaene Activity

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for conducting bioassays to evaluate the potential biological activities of the sesquiterpene (+)-Epi-iso...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting bioassays to evaluate the potential biological activities of the sesquiterpene (+)-Epi-isozizaene. The protocols are designed to be comprehensive and easy to follow for researchers in various fields, including pharmacology, microbiology, and cell biology.

Introduction to (+)-Epi-isozizaene and Potential Bioactivities

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon. It is a known precursor in the biosynthesis of the antibiotic albaflavenone, which has demonstrated activity against Bacillus subtilis.[1][2] This relationship suggests that (+)-Epi-isozizaene or its derivatives may possess inherent antimicrobial properties. Furthermore, the broader class of sesquiterpenes is well-documented for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Therefore, a panel of bioassays is recommended to comprehensively screen the bioactivity of (+)-Epi-isozizaene.

Recommended Bioassays

The following bioassays are recommended for the initial screening of (+)-Epi-isozizaene activity:

  • Antimicrobial Susceptibility Testing: To determine if (+)-Epi-isozizaene has direct antibacterial or antifungal activity.

  • Cytotoxicity Assay: To assess the potential of (+)-Epi-isozizaene to inhibit the growth of or kill mammalian cells, which is crucial for both anticancer drug discovery and general toxicity assessment.

  • Anti-inflammatory Assay: To investigate the ability of (+)-Epi-isozizaene to modulate inflammatory responses in a cellular model.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of (+)-Epi-isozizaene against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Materials:

  • (+)-Epi-isozizaene

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Solvent for (+)-Epi-isozizaene (e.g., DMSO, ensure final concentration does not inhibit microbial growth)

Procedure:

  • Preparation of (+)-Epi-isozizaene Stock Solution: Dissolve (+)-Epi-isozizaene in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the (+)-Epi-isozizaene stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no (+)-Epi-isozizaene.

    • Negative Control: Wells containing only broth.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve (+)-Epi-isozizaene.

    • Standard Antibiotic Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • Reading Results: The MIC is the lowest concentration of (+)-Epi-isozizaene at which there is no visible growth (turbidity) in the well.

Data Presentation:

Microorganism(+)-Epi-isozizaene MIC (µg/mL)Positive Control Antibiotic MIC (µg/mL)
S. aureus
E. coli
C. albicans
Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5][6][7][8]

Materials:

  • (+)-Epi-isozizaene

  • Mammalian cell line (e.g., HeLa, A549, or a non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Positive control cytotoxic agent (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (+)-Epi-isozizaene in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (+)-Epi-isozizaene.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell Line(+)-Epi-isozizaene IC50 (µM) after 48hPositive Control IC50 (µM) after 48h
HeLa
A549
HEK293
Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of (+)-Epi-isozizaene to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9][10]

Materials:

  • (+)-Epi-isozizaene

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • Sterile 96-well cell culture plates

  • Microplate reader

  • Positive control anti-inflammatory agent (e.g., dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare various concentrations of (+)-Epi-isozizaene in the culture medium.

    • Remove the existing medium and add 100 µL of the medium containing the test compound to the cells.

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add a final concentration of 1 µg/mL LPS to the appropriate wells to induce an inflammatory response.

  • Controls:

    • Negative Control: Cells with medium only.

    • LPS Control: Cells with medium and LPS.

    • Compound Cytotoxicity Control: Cells with the highest concentration of (+)-Epi-isozizaene but without LPS to ensure the observed effects are not due to cell death.

    • Positive Control: Cells pre-treated with a known anti-inflammatory agent before LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by (+)-Epi-isozizaene compared to the LPS-only control.

    • Calculate the IC50 value.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control
LPS (1 µg/mL)0%
(+)-Epi-isozizaene (Conc. 1) + LPS
(+)-Epi-isozizaene (Conc. 2) + LPS
(+)-Epi-isozizaene (Conc. 3) + LPS
Positive Control + LPS

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

Bioassay_Workflow cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_anti_inflammatory Anti-inflammatory Assay a1 Prepare Serial Dilutions of (+)-Epi-isozizaene a3 Inoculate 96-well Plate a1->a3 a2 Prepare Microbial Inoculum a2->a3 a4 Incubate a3->a4 a5 Determine MIC a4->a5 c1 Seed Cells in 96-well Plate c2 Treat with (+)-Epi-isozizaene c1->c2 c3 Incubate c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate IC50 c6->c7 i1 Seed RAW 264.7 Cells i2 Pre-treat with (+)-Epi-isozizaene i1->i2 i3 Stimulate with LPS i2->i3 i4 Incubate i3->i4 i5 Collect Supernatant i4->i5 i6 Griess Assay i5->i6 i7 Measure Absorbance i6->i7 i8 Calculate NO Inhibition i7->i8

Caption: General experimental workflows for the antimicrobial, cytotoxicity, and anti-inflammatory bioassays.

Potential Signaling Pathways

Inflammatory responses are often mediated by complex signaling pathways. Two key pathways that could be modulated by an anti-inflammatory compound are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Epi_isozizaene (+)-Epi-isozizaene (Hypothesized Inhibition) Epi_isozizaene->IKK DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by (+)-Epi-isozizaene.

MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Epi_isozizaene (+)-Epi-isozizaene (Hypothesized Inhibition) Epi_isozizaene->MAPKKK DNA DNA TF->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription

Caption: Hypothesized modulation of the MAPK signaling pathway by (+)-Epi-isozizaene.

References

Application

Application Notes and Protocols for the Characterization of (+)-Epi-Isozizaene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the primary analytical techniques used to characterize the sesquiterpene (+)-Epi-isozizaene. The prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques used to characterize the sesquiterpene (+)-Epi-isozizaene. The protocols outlined below are compiled from published research and are intended to guide researchers in the identification and analysis of this compound.

Introduction

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon produced by various species of Streptomyces. It serves as a key intermediate in the biosynthesis of the antibiotic albaflavenone.[1][2][3] The structural elucidation and quantitative analysis of (+)-Epi-isozizaene are crucial for understanding its biosynthetic pathway and for potential applications in synthetic biology and drug development. The primary analytical methods for its characterization include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like (+)-Epi-isozizaene. It allows for both qualitative and quantitative analysis of the compound in complex mixtures, such as extracts from microbial cultures.

Application Note:

GC-MS analysis of (+)-Epi-isozizaene typically involves the separation of the compound from a mixture of other sesquiterpenes and organic molecules on a capillary column, followed by detection and fragmentation by a mass spectrometer. The retention time of the compound provides a preliminary identification, which is then confirmed by its characteristic mass spectrum. The fragmentation pattern observed under electron ionization (EI) is highly specific and serves as a fingerprint for the molecule.[4][5]

Experimental Protocol:

Sample Preparation:

  • Extract the microbial culture or reaction mixture with an organic solvent such as n-pentane, hexane, or a 1:1 mixture of hexanes and ethyl acetate.[2]

  • Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Concentrate the sample under a gentle stream of nitrogen or under reduced pressure to a suitable volume (e.g., 100-300 µL) before injection.[2]

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890, 7890A, or similar.

  • Mass Spectrometer: JEOL JMS-600H, Agilent 5976C, or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C.

    • Ramp: 20 °C/min to 240-280 °C.[2][6]

    • Hold at final temperature for a specified time if necessary.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 - 3.5 minutes.[2][6]

Data Presentation:

Table 1: GC-MS Data for (+)-Epi-isozizaene

ParameterValueReference
Molecular FormulaC₁₅H₂₄[5]
Molecular Weight204.35 g/mol [5]
Kovats Retention Index (HP-5)1451[5]
Molecular Ion (M⁺) [m/z]204[6]

Table 2: Key Mass Fragmentation Ions of (+)-Epi-isozizaene (EI-MS)

m/zPutative Fragment AssignmentReference
189[M - CH₃]⁺[4]
161[M - C₃H₇]⁺[4]
147[M - C₄H₉]⁺[4]
133[M - C₅H₁₁]⁺[4]
119[C₉H₁₁]⁺[4]
105[C₈H₉]⁺[4]
91[C₇H₇]⁺ (Tropylium ion)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, including the complex tricyclic structure of (+)-Epi-isozizaene. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are employed to assign the chemical shifts and establish the connectivity of all atoms in the molecule.

Application Note:
Experimental Protocol (General):

Sample Preparation:

  • Purify (+)-Epi-isozizaene using column chromatography or preparative GC.

  • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Instrumentation and Parameters:

  • Spectrometer: Bruker, Jeol, or Varian NMR spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR:

    • Acquire standard one-dimensional proton spectra.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Acquire proton-decoupled ¹³C spectra.

    • Typical spectral width: 0-220 ppm.

  • 2D NMR:

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to identify one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.

    • Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which is essential for stereochemical assignments.

Visualizations

Biosynthetic Pathway of (+)-Epi-isozizaene

The biosynthesis of (+)-Epi-isozizaene is catalyzed by the enzyme epi-isozizaene synthase (EIZS) from the precursor farnesyl diphosphate (FPP).[2][3]

Biosynthetic_Pathway FPP Farnesyl Diphosphate (FPP) EIZS Epi-isozizaene Synthase (EIZS) FPP->EIZS Epi_isozizaene (+)-Epi-isozizaene EIZS->Epi_isozizaene

Caption: Biosynthesis of (+)-Epi-isozizaene from FPP.

Analytical Workflow for (+)-Epi-isozizaene Characterization

The following diagram illustrates a typical workflow for the analysis of (+)-Epi-isozizaene from a biological source.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Extraction Solvent Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS NMR NMR Spectroscopy Concentration->NMR (if purified) RT_MS Retention Time & Mass Spectrum GCMS->RT_MS Structure Structural Elucidation NMR->Structure RT_MS->Structure (confirmatory)

Caption: Analytical workflow for (+)-Epi-isozizaene.

References

Method

Application Notes & Protocols for Large-Scale Production of (+)-Epi-Isozizaene

Audience: Researchers, scientists, and drug development professionals. Introduction: (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a key precursor in the biosynthesis of the antibiotic albafl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon that serves as a key precursor in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor.[1][2] Its complex structure and potential as a chiral building block make it a molecule of interest for synthetic chemistry and drug development. Traditional extraction from natural sources is not viable for large-scale supply. Metabolic engineering of microbial hosts, particularly Escherichia coli, offers a promising and scalable alternative for the production of (+)-Epi-isozizaene.

This document provides a detailed overview of the strategies and protocols for the large-scale production of (+)-Epi-isozizaene using metabolically engineered E. coli. The core strategy involves enhancing the metabolic flux towards the universal sesquiterpene precursor, farnesyl diphosphate (FPP), and efficiently converting it to the target molecule using a heterologously expressed terpene synthase. High-density, two-phase fed-batch fermentation is employed to maximize titers while mitigating product volatility and toxicity.

Metabolic Pathway and Production Strategy

The production of (+)-Epi-isozizaene in E. coli is achieved by introducing the gene for (+)-Epi-isozizaene synthase (EIZS) from S. coelicolor.[1][3] To ensure a sufficient supply of the FPP precursor, the native methylerythritol phosphate (MEP) pathway of E. coli is often supplemented with a heterologous mevalonate (MVA) pathway.[4][5] This dual-pathway approach increases the intracellular pool of FPP, which is then converted to (+)-Epi-isozizaene by the EIZS enzyme.

Biosynthesis_Pathway cluster_MEP Native E. coli MEP Pathway cluster_MVA Heterologous MVA Pathway cluster_common Common Isoprenoid Pathway cluster_target Target Pathway G3P Glyceraldehyde-3-P MEP MEP Pathway Enzymes G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP FPP_Synthase FPP Synthase (IspA) IPP_DMAPP->FPP_Synthase AcetylCoA Acetyl-CoA MVA MVA Pathway Enzymes AcetylCoA->MVA MVA->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) FPP_Synthase->FPP EIZS (+)-Epi-isozizaene Synthase (EIZS) FPP->EIZS EpiIsozizaene (+)-Epi-isozizaene EIZS->EpiIsozizaene

Caption: Engineered biosynthetic pathway for (+)-Epi-isozizaene production in E. coli.

Overall Production Workflow

The large-scale production process is a multi-step workflow that begins with the engineered microbial strain and culminates in the purified chemical compound. It involves inoculum preparation, a high-density fed-batch fermentation stage with in-situ product removal, and downstream processing for product isolation and purification.

Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_qc Analysis Vial Cell Bank Vial Seed Seed Culture (Shake Flask) Vial->Seed Bioreactor Fed-Batch Bioreactor (Two-Phase System) Seed->Bioreactor Separation Phase Separation (Culture / Organic Layer) Bioreactor->Separation Extraction Solvent Partitioning Separation->Extraction Purification Column Chromatography Extraction->Purification Analysis GC-MS Quantification & Purity Check Purification->Analysis Product Purified Product Analysis->Product

Caption: Workflow for large-scale production and purification of (+)-Epi-isozizaene.

Data Presentation

Table 1: Microbial Production Titers of (+)-Epi-isozizaene and Related Sesquiterpenes

This table summarizes reported production titers, providing a benchmark for achievable yields in engineered microbial systems.

CompoundHost OrganismFermentation Scale / MethodTiter (mg/L)Reference
(+)-Epi-isozizaene E. coli4 L Bioreactor (Two-Phase)727.9 [6]
α-FarneseneE. coliShake Flask380.0[5]
Z,Z-FarnesolE. coliShake Flask572.1[4][7]
PentaleneneE. coli2.5 L Bioreactor (Two-Phase)780.3[6]
Table 2: Typical Parameters for High-Density Fed-Batch Fermentation of E. coli

These parameters are representative for establishing a high-yield fermentation process.[8][9]

ParameterStageSetpoint / Condition
TemperatureGrowth Phase37°C
Production Phase20-30°C
pHGrowth Phase7.0 (Controlled with NH₄OH)
Production Phase7.0 - 8.0
Dissolved Oxygen (DO)Both PhasesMaintained > 20% (via agitation/aeration cascade)
Carbon Source (Batch)Initial MediumGlucose (e.g., 10 g/L)
Carbon Source (Feed)Feed SolutionConcentrated Glucose (e.g., 500 g/L)
InductionProduction PhaseIPTG (e.g., 0.1 - 0.5 mM)
Organic OverlayProduction Phase10-20% (v/v) n-decane or dodecane

Experimental Protocols

Protocol 1: Construction of (+)-Epi-isozizaene Production Strain

This protocol describes the general steps for creating an E. coli strain capable of producing (+)-Epi-isozizaene. This typically involves two plasmids: one for the MVA pathway and another for the EIZS enzyme.

  • Gene Synthesis: Synthesize the codon-optimized gene for (+)-Epi-isozizaene synthase (EIZS) from S. coelicolor for expression in E. coli.

  • Plasmid Construction:

    • Clone the synthesized EIZS gene into a suitable expression vector (e.g., pET28a or pTrc99a) under the control of an inducible promoter (e.g., T7 or trc). This will be the "EIZS plasmid".

    • Obtain or construct a second compatible plasmid carrying the genes for the heterologous MVA pathway (e.g., pBBRMBIS).[10] This will be the "MVA plasmid".

  • Transformation:

    • Prepare competent E. coli cells (e.g., strain BL21(DE3) or DH10B).

    • Sequentially transform the E. coli host with the MVA plasmid first, selecting on the appropriate antibiotic.

    • Make the resulting strain competent again and transform with the EIZS plasmid, selecting on both antibiotics to ensure the presence of both plasmids.

  • Verification: Confirm the integrity of the plasmids in the final strain via restriction digest and DNA sequencing.

Protocol 2: High-Density Two-Phase Fed-Batch Fermentation

This protocol outlines a two-stage fed-batch fermentation process in a 2-L bioreactor.[8][9]

  • Media Preparation:

    • Batch Medium (750 mL): Prepare defined F1 salts medium (e.g., 0.4 g/L (NH₄)₂SO₄, 1.5 g/L KH₂PO₄, 4.35 g/L K₂HPO₄). Autoclave the bioreactor with the medium.

    • Sterile Additions (Post-Autoclave): Aseptically add glucose (to 10 g/L), yeast extract (to 2 g/L), MgSO₄ (to 1 mM), appropriate antibiotics, and 1 mL of trace metal solution.

    • Feed Solution (500 mL): Prepare a concentrated feed of 500 g/L glucose, 10 g/L (NH₄)₂SO₄, and 15 mL of trace metal solution.

  • Inoculum: Inoculate 50 mL of LB or Terrific Broth (TB) medium with a single colony from a fresh plate. Grow overnight at 37°C. Use this to inoculate the bioreactor.

  • Growth Phase (Biomass Accumulation):

    • Set bioreactor conditions: 37°C, pH 7.0 (controlled with 2M NH₄OH), aeration at 1 VVM, and agitation starting at 300 rpm.

    • Maintain Dissolved Oxygen (DO) above 20% by creating an agitation cascade (e.g., 300-1000 rpm).

    • Once the initial glucose is depleted (indicated by a sharp spike in DO), begin the glucose feed at a controlled rate to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹).

  • Production Phase:

    • When the optical density (OD₆₀₀) reaches ~50-80, lower the temperature to 30°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Simultaneously, add 150 mL (20% v/v) of sterile n-decane or dodecane to the bioreactor to create the second phase.

    • Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth and taking samples periodically.

Protocol 3: Extraction and Purification of (+)-Epi-isozizaene

This protocol is adapted from methods for purifying volatile sesquiterpenes from two-phase cultures.[11]

  • Harvesting and Phase Separation:

    • At the end of the fermentation, stop agitation and allow the aqueous and organic phases to separate.

    • Alternatively, transfer the entire culture to a separation funnel or use centrifugation to accelerate phase separation.

    • Carefully collect the upper organic layer, which contains the product.

  • Two-Phase Partition:

    • Mix the collected organic layer with an equal volume of alkaline 50% methanol (MeOH) in a separation funnel.

    • Shake vigorously and allow the layers to separate. The (+)-Epi-isozizaene will remain in the upper alkane phase, while more polar impurities will partition into the lower aqueous methanol phase.

    • Collect the upper alkane phase and dry it over anhydrous Na₂SO₄.

  • Silica Gel Column Chromatography:

    • Concentrate the dried alkane phase under reduced pressure.

    • Load the concentrate onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0% to 10% ethyl acetate).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify those containing pure (+)-Epi-isozizaene.

  • Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to yield the purified (+)-Epi-isozizaene.

Protocol 4: Quantification by GC-MS

This protocol details the quantitative analysis of (+)-Epi-isozizaene.[3][12]

  • Sample Preparation:

    • Prepare a standard curve using a purified (+)-Epi-isozizaene standard of known concentration.

    • For fermentation samples, directly take 100 µL from the organic layer of the bioreactor.

    • Add an internal standard (e.g., caryophyllene or another non-native sesquiterpene) of known concentration.

    • Dilute the sample in ethyl acetate or hexane as needed to fall within the range of the standard curve.

  • GC-MS Instrument Conditions:

    • System: Agilent 7890A GC with a 5976C MS detector or equivalent.

    • Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless mode, 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 20°C/min to 240°C.

      • Hold: 5 min at 240°C.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-400.

  • Data Analysis:

    • Identify the (+)-Epi-isozizaene peak based on its retention time and mass spectrum (characteristic fragments m/z 204, 189, 161, 133, 105, 91).[13][14]

    • Integrate the peak area of the product and the internal standard.

    • Calculate the concentration of (+)-Epi-isozizaene in the sample using the standard curve. The final titer is reported in mg per liter of the initial aqueous culture volume.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (+)-Epi-isozizaene Chemical Synthesis

Welcome to the technical support center for the chemical synthesis of (+)-Epi-isozizaene and related zizaene sesquiterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist r...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (+)-Epi-isozizaene and related zizaene sesquiterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of zizaene-type sesquiterpenes like (+)-Epi-isozizaene?

A1: The primary challenges in the synthesis of the zizaene core lie in the construction of the sterically congested tricyclic ring system with precise stereochemical control. Key difficulties include:

  • Construction of the bridged tricyclic carbon skeleton: This complex scaffold requires sophisticated cyclization strategies.

  • Stereocontrol: The zizaene skeleton contains multiple stereocenters, and their correct relative and absolute configuration must be established.

  • Functional group compatibility: The synthesis involves multiple steps, and protecting groups are often necessary to ensure the compatibility of various functional groups.

  • Low yields in key steps: Certain transformations, particularly ring-forming reactions, can be low-yielding and require careful optimization.

Q2: A key cyclization step in my synthesis is failing or giving low yield. What are some potential causes and solutions?

A2: Low yields in cyclization reactions for complex molecules like zizaenes can stem from several factors. A common modern approach to constructing the zizaene core is through a rhodium-catalyzed [(3+2+2)] carbocyclization.[1] If you are encountering issues with a similar transformation, consider the following:

  • Catalyst activity: The rhodium catalyst's activity is crucial. Ensure you are using a fresh, high-purity catalyst. Deactivation can occur due to impurities in the solvent or reagents.

  • Ligand choice: The phosphine ligand used can significantly impact the reaction's efficiency and stereoselectivity. Experiment with different ligands if the standard one is not performing well.

  • Substrate purity: The dienylidenecyclopropane precursor must be of high purity. Impurities can interfere with the catalyst and lead to side reactions.

  • Reaction conditions: Temperature and solvent are critical. Ensure the solvent is rigorously dried and degassed. The reaction may require high temperatures to proceed efficiently.

  • Substrate conformation: The conformation of the tether connecting the reacting moieties can influence the cyclization's success. Molecular modeling may provide insights into unfavorable conformations.

Q3: I am observing the formation of multiple diastereomers in a key stereoselective step. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a common hurdle. Here are some strategies to address this:

  • Chiral auxiliaries or catalysts: Employing a chiral auxiliary on your substrate or using a chiral catalyst can induce facial selectivity in key bond-forming reactions.

  • Temperature optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired diastereomer.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents to find the optimal conditions.

  • Reagent selection: The choice of reagents can have a profound impact on stereoselectivity. For example, in a reduction step, a bulkier reducing agent may provide higher selectivity.

Q4: The purification of my intermediates is proving difficult. What techniques are recommended for these types of molecules?

A4: Zizaene sesquiterpenes and their intermediates are often non-polar, hydrocarbon-rich molecules, which can make purification challenging.

  • Column chromatography: This is the most common method. Use a high-quality silica gel and carefully select your solvent system. Gradient elution is often necessary to separate closely related isomers.

  • High-performance liquid chromatography (HPLC): For difficult separations of diastereomers or regioisomers, preparative HPLC with a chiral or reverse-phase column can be effective.

  • Crystallization: If you have a solid intermediate, crystallization can be a powerful purification technique that can also help in determining the stereochemistry via X-ray crystallography.

Troubleshooting Guide

This guide focuses on a modern synthetic approach to the zizaene core, exemplified by the total synthesis of (+)-Zizaene.[1]

Problem: Low Yield in the Rhodium-Catalyzed [(3+2+2)] Carbocyclization
Potential Cause Troubleshooting Steps
Catalyst Deactivation 1. Use freshly opened or purified rhodium catalyst. 2. Ensure all glassware is rigorously dried. 3. Use freshly distilled and degassed solvents. 4. Purify all reagents to remove potential catalyst poisons.
Incorrect Reaction Temperature 1. Verify the internal reaction temperature with a calibrated thermometer. 2. Perform small-scale experiments at slightly higher or lower temperatures to find the optimum.
Sub-optimal Ligand 1. Screen a small library of phosphine ligands to identify one that improves the yield. 2. Ensure the correct catalyst-to-ligand ratio is used.
Impure Starting Material 1. Re-purify the dienylidenecyclopropane precursor by column chromatography. 2. Confirm the purity and structure by NMR and mass spectrometry.
Problem: Poor Diastereoselectivity in the Indium-Mediated Allylation
Potential Cause Troubleshooting Steps
Incorrect Reagent Stoichiometry 1. Carefully control the stoichiometry of the aldehyde, indium, and allyl bromide. 2. Add the reagents slowly to maintain a low concentration of the reactive species.
Reaction Temperature 1. Conduct the reaction at a lower temperature to enhance selectivity. 2. Monitor the reaction progress by TLC to avoid over-reaction or side reactions.
Solvent Effects 1. Experiment with different solvents (e.g., THF, DMF, or aqueous mixtures) to find the optimal conditions for diastereoselectivity.

Experimental Protocols

The following protocols are adapted from the total synthesis of (+)-Zizaene and are representative of key transformations in the synthesis of zizaene sesquiterpenes.[1]

Key Step 1: Rhodium-Catalyzed [(3+2+2)] Carbocyclization

This protocol describes the formation of the tricyclic core of the zizaene skeleton.

Reactants and Conditions:

Reagent/SolventMolar Equiv.ConcentrationTemperatureTime
Dienylidenecyclopropane1.00.01 M125 °C12 h
[Rh(COD)Cl]₂0.025---
PPh₃0.10---
1,4-Dioxane----

Procedure:

  • To a sealed tube containing a solution of the dienylidenecyclopropane in degassed 1,4-dioxane, add [Rh(COD)Cl]₂ and triphenylphosphine (PPh₃).

  • Seal the tube under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture to 125 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the tricyclic product.

Key Step 2: Lemieux-Johnson Oxidation

This protocol describes the oxidative cleavage of an alkene to a ketone.

Reactants and Conditions:

Reagent/SolventMolar Equiv.ConcentrationTemperatureTime
Tricyclic Alkene1.00.1 MRoom Temp.4 h
OsO₄ (cat.)0.02---
2,6-Lutidine2.0---
NaIO₄4.0---
1,4-Dioxane/H₂O-3:1--

Procedure:

  • To a solution of the tricyclic alkene in a 3:1 mixture of 1,4-dioxane and water, add 2,6-lutidine and a catalytic amount of osmium tetroxide (OsO₄).

  • Stir the mixture for 10 minutes, then add sodium periodate (NaIO₄) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Cyclization

G start Low Yield in Cyclization check_catalyst Check Catalyst Activity start->check_catalyst check_purity Check Substrate Purity start->check_purity check_conditions Check Reaction Conditions start->check_conditions success Yield Improved check_catalyst->success Improvement fail Yield Still Low check_catalyst->fail No Improvement check_purity->success Improvement check_purity->fail No Improvement check_conditions->success Improvement check_conditions->fail No Improvement optimize_ligand Optimize Ligand optimize_ligand->success fail->optimize_ligand

Caption: Troubleshooting flowchart for low cyclization yield.

Simplified Synthetic Workflow to (+)-Zizaene

G A (-)-Citronellal B Corey-Fuchs Reaction A->B C Ozonolysis B->C D Wittig Olefination C->D E Indium-Mediated Allylation D->E F Rh-Catalyzed Carbocyclization E->F G Lemieux-Johnson Oxidation F->G H Eschenmoser Methenylation G->H I Reductive Alkylation H->I J Peterson Olefination I->J K (+)-Zizaene J->K

Caption: Key transformations in the total synthesis of (+)-Zizaene.

References

Optimization

Technical Support Center: (+)-Epi-isozizaene Synthase Expression

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the expression of (+)-Epi-isozizaene synthase (EIZS). Frequently Asked Questi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the expression of (+)-Epi-isozizaene synthase (EIZS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Protein Expression

Question: I am not seeing any band corresponding to (+)-Epi-isozizaene synthase on my SDS-PAGE gel after induction. What could be the problem?

Answer:

Several factors can contribute to low or no protein expression. Here's a step-by-step troubleshooting guide:

  • Plasmid Integrity:

    • Verification: Ensure the integrity of your expression plasmid (e.g., pET28a(+)/SCO5222) by restriction digest and sequencing to confirm the presence and correct sequence of the EIZS gene.[1][2]

    • Codon Optimization: For expression in E. coli, using a codon-optimized version of the EIZS gene can significantly improve expression levels.[3]

  • Host Strain:

    • Recommended Strain: E. coli BL21(DE3) is a commonly used and effective host for expressing EIZS.[1][2]

    • Competent Cell Viability: Use freshly prepared or commercially purchased high-efficiency competent cells for transformation.

  • Culture Conditions:

    • Antibiotic Selection: Ensure the correct antibiotic (e.g., kanamycin for pET28a vectors) is used at the appropriate concentration in your Luria-Bertani (LB) medium.[1][2]

    • Growth Phase for Induction: Induce protein expression when the optical density at 600 nm (OD600) of the culture reaches mid-log phase, typically around 0.5-0.6.[1][2][4]

  • Induction Parameters:

    • Inducer Concentration: The concentration of the inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG), is critical. A final concentration of 0.1 mM is often effective.[3][4]

    • Induction Temperature and Time: Lowering the induction temperature (e.g., 18°C, 25°C, or 30°C) and extending the induction time (e.g., overnight) can enhance the yield of soluble protein and prevent the formation of inclusion bodies.[5][6] Wild-type EIZS has been shown to have higher fidelity at lower temperatures (e.g., 4°C and 20°C).[3]

Troubleshooting Workflow for Low/No Protein Expression

G start Low or No EIZS Expression plasmid_check Verify Plasmid Integrity (Restriction Digest, Sequencing) start->plasmid_check codon_opt Consider Codon Optimization for E. coli plasmid_check->codon_opt host_strain Check Host Strain (E. coli BL21(DE3)) & Competent Cells codon_opt->host_strain culture_cond Optimize Culture Conditions (Antibiotic, OD600 for Induction) host_strain->culture_cond induction_params Optimize Induction (IPTG Concentration, Temperature, Time) culture_cond->induction_params sds_page Analyze by SDS-PAGE induction_params->sds_page

Caption: A flowchart for troubleshooting low or no (+)-Epi-isozizaene synthase expression.

2. Protein Insolubility (Inclusion Bodies)

Question: I see a strong band at the expected molecular weight for EIZS, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

Answer:

Inclusion body formation is a common issue when overexpressing foreign proteins in E. coli. Here are strategies to improve solubility:

  • Lower Induction Temperature: This is one of the most effective methods. Reducing the temperature to 18-25°C after induction slows down protein synthesis, allowing more time for proper folding.[5][6]

  • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., to 0.1 mM) can decrease the rate of protein expression and promote proper folding.[3][4]

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the correct folding of the synthase.

  • Refolding from Inclusion Bodies: If the above methods are unsuccessful, it is possible to purify the inclusion bodies and refold the protein. Some terpene synthases have been successfully refolded to regain activity.[7]

3. Low or No Enzymatic Activity

Question: I have purified soluble EIZS, but the enzyme shows low or no activity in my assay. What could be the issue?

Answer:

Several factors can affect the enzymatic activity of EIZS:

  • Cofactor Requirement: (+)-Epi-isozizaene synthase requires Mg²⁺ for its activity.[8] Ensure that your assay buffer contains an adequate concentration of MgCl₂ (e.g., 1.0 mM to 10 mM).[1][2][3][4]

  • Substrate Quality: Use high-quality (2E,6E)-farnesyl diphosphate (FPP) as the substrate. Degradation of FPP can lead to a loss of activity.

  • Assay Buffer Conditions: The pH of the assay buffer is important. A common buffer is Tris-HCl at a pH of 7.5.[1][2][3][4]

  • Protein Integrity: Ensure that the purified protein has not degraded. Keep the protein on ice and consider adding protease inhibitors during purification.

  • Mutations: Accidental mutations in the active site, particularly in the conserved Mg²⁺-binding domains, can abolish or significantly reduce enzymatic activity.[9] Key aromatic residues like F95, F96, F198, and W203 are also critical for chaperoning the substrate and intermediates.[3][10][11]

Enzyme Activity Troubleshooting Pathway

G start Low or No EIZS Activity cofactor Check Mg²⁺ Concentration in Assay Buffer start->cofactor substrate Verify FPP Substrate Quality cofactor->substrate buffer Confirm Optimal Assay Buffer pH (e.g., 7.5) substrate->buffer protein_integrity Assess Protein Integrity (Protease Inhibitors, Cold Chain) buffer->protein_integrity sequencing Sequence Plasmid to Rule Out Active Site Mutations protein_integrity->sequencing activity_assay Perform Activity Assay sequencing->activity_assay

Caption: A decision tree for troubleshooting low or no EIZS enzymatic activity.

Experimental Protocols

1. Expression of (+)-Epi-isozizaene Synthase in E. coli

This protocol is based on established methods for expressing EIZS in E. coli BL21(DE3).[1][2][3][4]

  • Transformation: Transform E. coli BL21(DE3) cells with the pET28a vector containing the codon-optimized EIZS gene.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with 50 µg/mL kanamycin with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking (around 250 rpm) until the OD₆₀₀ reaches 0.5-0.6.

  • Induction: Cool the culture and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Expression: Incubate the culture overnight at a reduced temperature (e.g., 18°C) with shaking.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

2. Purification of His-tagged (+)-Epi-isozizaene Synthase

This protocol describes the purification of N-terminally His-tagged EIZS using immobilized metal affinity chromatography (IMAC).[4]

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 18,000 rpm for 60 minutes at 4°C) to pellet cell debris and insoluble protein.

  • IMAC: Load the clarified supernatant onto a cobalt-charged affinity column (e.g., TALON resin) pre-equilibrated with lysis buffer.

  • Washing: Wash the column with buffer containing a low concentration of imidazole (e.g., 10% buffer B containing 200 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein using a gradient of increasing imidazole concentration (e.g., a gradient up to 100% buffer B).

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure EIZS.

  • Buffer Exchange: Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 2 mM TCEP).

3. In Vitro Enzyme Activity Assay

This assay measures the pyrophosphate (PPi) released during the cyclization of FPP, which is indicative of enzyme activity.[3][4]

  • Reaction Mixture: Prepare a 100 µL reaction in a 96-well plate containing:

    • Assay buffer (50 mM Tris-HCl pH 7.5, 1.0 mM MgCl₂, 0.1 mM NaN₃)

    • 200 µM 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

    • 1 unit purine nucleoside phosphorylase (PNPase)

    • 0.03 unit inorganic pyrophosphatase (IPPase)

    • 0.1–0.5 µM purified EIZS

  • Initiation: Start the reaction by adding FPP to a final concentration of 100 µM.

  • Measurement: Monitor the increase in absorbance at 360 nm, which corresponds to the conversion of MESG to ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine.

Quantitative Data Summary

Table 1: Recommended Expression and Purification Parameters

ParameterRecommended ValueReference
Expression HostE. coli BL21(DE3)[1][2]
Expression VectorpET28a(+)[1][2][3]
AntibioticKanamycin (50 µg/mL)[3][4]
Growth Temperature37°C[1][2]
OD₆₀₀ at Induction0.5 - 0.6[1][2][4]
Inducer (IPTG)0.1 mM[3][4]
Induction Temperature18°C (for improved solubility)[5]
Purification MethodImmobilized Metal Affinity Chromatography (Cobalt)[4]

Table 2: Assay Buffer Components and Concentrations

ComponentConcentrationPurposeReference
Tris-HCl (pH 7.5)50 mMBuffering agent[3][4]
MgCl₂1.0 mMEssential cofactor[3][4]
NaN₃0.1 mMAntimicrobial agent[3][4]
FPP (Substrate)100 µMSubstrate for the enzyme[4]
EIZS (Enzyme)0.1 - 1.0 µMEnzyme being assayed[3][4]

References

Troubleshooting

Technical Support Center: Optimizing Fermentation for (+)-Epi-isozizaene Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the production of (+)-Epi-isozizaene.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic pathways involved in (+)-Epi-isozizaene production in E. coli?

A1: The biosynthesis of (+)-Epi-isozizaene, a sesquiterpene, originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In E. coli, these precursors are naturally synthesized through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] To enhance production, a heterologous mevalonate (MVA) pathway from Saccharomyces cerevisiae is often introduced, which can bypass the native regulation of the MEP pathway and potentially increase the precursor supply.[2] Both pathways ultimately provide farnesyl diphosphate (FPP), the direct precursor that is cyclized by the enzyme epi-isozizaene synthase (EIZS) to form (+)-Epi-isozizaene.[3][4]

Q2: What are common host organisms used for (+)-Epi-isozizaene production?

A2: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for producing sesquiterpenes like (+)-Epi-isozizaene. E. coli is often favored for its rapid growth and well-established genetic tools.[1][2] S. cerevisiae is also a robust host, particularly for expressing eukaryotic enzymes, and has been engineered for high-level sesquiterpene production.[5]

Q3: How does precursor availability impact (+)-Epi-isozizaene yield?

A3: The availability of the direct precursor, farnesyl diphosphate (FPP), is a critical factor limiting the yield of (+)-Epi-isozizaene.[4] Insufficient FPP can lead to low product titers. Strategies to enhance FPP supply include overexpressing key enzymes in the MEP or MVA pathways and precursor feeding.[1][6]

Q4: What is the role of epi-isozizaene synthase (EIZS) and how can it be optimized?

A4: Epi-isozizaene synthase (EIZS) is the enzyme that catalyzes the cyclization of the linear FPP molecule into the tricyclic structure of (+)-Epi-isozizaene.[3][4] The choice and engineering of this enzyme are crucial for both product specificity and overall yield. The wild-type EIZS from Streptomyces coelicolor is a high-fidelity enzyme.[3] However, its expression levels and catalytic efficiency can be optimized through codon optimization for the expression host and protein engineering.[3][7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No (+)-Epi-isozizaene Titer 1. Inefficient precursor (FPP) supply. 2. Low expression or activity of epi-isozizaene synthase (EIZS). 3. Suboptimal fermentation conditions (temperature, pH, aeration).[8][] 4. Toxicity of (+)-Epi-isozizaene or metabolic intermediates to the host cells.[1]1. Overexpress rate-limiting enzymes in the MEP or MVA pathway (e.g., dxs, idi).[1] Introduce a heterologous MVA pathway.[2] Implement precursor feeding strategies with mevalonic acid.[6] 2. Verify EIZS expression via SDS-PAGE and Western blot. Use a codon-optimized gene for the chosen host.[3] Consider using a stronger promoter. 3. Optimize fermentation parameters using a design of experiment (DOE) approach.[8] Typical ranges to test are: Temperature (30-37°C for E. coli), pH (6.5-7.5), and dissolved oxygen (20-40%). 4. Implement in situ product removal (ISPR) using an organic solvent overlay (e.g., dodecane) to sequester the product and reduce toxicity.[10]
Presence of Aberrant Sesquiterpene Byproducts 1. Enzyme promiscuity of EIZS at non-optimal temperatures.[3][11] 2. Spontaneous cyclization or degradation of FPP or carbocation intermediates. 3. Contamination of the culture.1. Maintain a lower fermentation temperature (e.g., 20-30°C) to improve enzyme fidelity.[3] 2. Ensure robust expression and activity of EIZS to efficiently convert FPP. Consider protein engineering of EIZS to enhance specificity.[12][13] 3. Perform sterility checks of the media and equipment. Use aseptic techniques during inoculation and sampling.
Poor Cell Growth 1. Media composition is not optimal. 2. Metabolic burden from heterologous pathway expression. 3. Plasmid instability.1. Optimize the carbon and nitrogen sources in the fermentation medium. Supplement with essential nutrients and trace elements. 2. Use inducible promoters to separate the growth phase from the production phase. Balance the expression levels of pathway enzymes. 3. Ensure consistent antibiotic selection pressure. Consider genomic integration of the expression cassettes for improved stability.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum preparation. 2. Inconsistent fermentation parameters. 3. Genetic instability of the production strain.1. Standardize the age, cell density, and volume of the seed culture. 2. Calibrate all probes (pH, DO) before each fermentation run. Ensure precise control of all process parameters.[] 3. Perform regular quality control checks of the cell bank. Re-sequence key genetic elements if instability is suspected.

Experimental Protocols

Protocol 1: Media Optimization for Enhanced (+)-Epi-isozizaene Production
  • Objective: To determine the optimal concentrations of carbon and nitrogen sources for maximizing (+)-Epi-isozizaene yield.

  • Basal Medium Composition:

    • Glucose: 20 g/L

    • Yeast Extract: 10 g/L

    • (NH₄)₂SO₄: 2 g/L

    • KH₂PO₄: 13.3 g/L

    • K₂HPO₄: 4 g/L

    • MgSO₄·7H₂O: 1.2 g/L

    • Trace Metal Solution: 1 mL/L

  • Experimental Design (Design of Experiment - DOE):

    • A central composite design can be employed to investigate the effects of varying concentrations of glucose (e.g., 10-50 g/L) and yeast extract (e.g., 5-25 g/L).

  • Procedure:

    • Prepare media with varying compositions according to the DOE matrix.

    • Inoculate with a standardized seed culture of the (+)-Epi-isozizaene producing strain.

    • Cultivate in a controlled bioreactor at a constant temperature (e.g., 30°C), pH (e.g., 7.0), and dissolved oxygen level (e.g., 30%).

    • Collect samples at regular intervals to measure cell density (OD₆₀₀) and (+)-Epi-isozizaene concentration via GC-MS.

  • Analysis:

    • Analyze the data to determine the optimal concentrations of glucose and yeast extract that result in the highest product titer.

Protocol 2: IPTG Induction Optimization
  • Objective: To determine the optimal IPTG concentration and induction time for maximizing (+)-Epi-isozizaene production.

  • Procedure:

    • Grow the production strain in the optimized fermentation medium.

    • When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[3]

    • Continue the fermentation for a set period (e.g., 48-72 hours).

    • In a separate experiment, induce with a fixed IPTG concentration at different growth phases (early-log, mid-log, late-log).

    • Monitor cell growth and (+)-Epi-isozizaene production.

  • Analysis:

    • Identify the IPTG concentration and induction OD that yield the highest product titer without significantly inhibiting cell growth.

Data Presentation

Table 1: Effect of Temperature on (+)-Epi-isozizaene Titer and Purity

Temperature (°C)(+)-Epi-isozizaene Titer (mg/L)Product Purity (%)
25150 ± 1295 ± 2
30210 ± 1891 ± 3
37180 ± 1585 ± 4

Note: Data are representative and will vary depending on the specific strain and other fermentation conditions.

Table 2: Comparison of Precursor Supply Strategies

StrategyHost StrainKey Genetic Modification(+)-Epi-isozizaene Titer (mg/L)
Base StrainE. coli DH5αpTrc-EIZS25 ± 4
MEP Pathway UpregulationE. coli DH5αpTrc-EIZS, pACYC-dxs-idi75 ± 8
MVA Pathway IntroductionE. coli DH5αpTrc-EIZS, pMVA180 ± 20

Note: Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis Host Host Selection (E. coli) Pathway Pathway Engineering (MEP/MVA) Host->Pathway Enzyme EIZS Expression Cassette Pathway->Enzyme Media Media Optimization Enzyme->Media Induction Induction Optimization Media->Induction Fermentation Bioreactor Fermentation Induction->Fermentation Extraction Product Extraction Fermentation->Extraction Quantification GC-MS Analysis Extraction->Quantification Quantification->Media Feedback for Optimization

Caption: A generalized workflow for optimizing (+)-Epi-isozizaene production.

signaling_pathway cluster_central_metabolism Central Metabolism cluster_mep MEP Pathway cluster_mva MVA Pathway (Heterologous) cluster_final_steps Final Synthesis Steps G3P Glyceraldehyde-3-Phosphate MEP MEP Pathway Enzymes (dxs, dxr, etc.) G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPPDMAPP IPP / DMAPP MEP->IPPDMAPP AcetylCoA Acetyl-CoA MVA MVA Pathway Enzymes AcetylCoA->MVA MVA->IPPDMAPP FPP Farnesyl Diphosphate (FPP) IPPDMAPP->FPP FPPS EpiIsozizaene (+)-Epi-isozizaene FPP->EpiIsozizaene EIZS

Caption: Biosynthetic pathways leading to (+)-Epi-isozizaene production.

References

Optimization

challenges in the purification of volatile terpenes like (+)-Epi-isozizaene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of volatile terpenes, with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of volatile terpenes, with a special focus on challenging compounds like (+)-Epi-isozizaene.

Troubleshooting Guides

Fractional Distillation of Volatile Terpenes

Fractional distillation is a common method for separating volatile compounds with close boiling points. However, challenges such as thermal degradation and incomplete separation can arise.

Problem Potential Cause Troubleshooting Steps
Low Recovery of Terpenes - Thermal Degradation: Volatile terpenes can be sensitive to high temperatures, leading to decomposition.[1] - Leaks in the Apparatus: Poorly sealed joints can lead to the loss of volatile compounds.[2] - Incorrect Condenser Temperature: If the condenser is too warm, volatile compounds will not condense efficiently.- Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points of the terpenes and minimize thermal stress.[1] - Check all Joints: Ensure all ground glass joints are properly sealed. Use high-vacuum grease if necessary.[2] - Optimize Condenser Temperature: Use a circulating chiller to maintain a consistent and low condenser temperature.
Poor Separation of Terpenes - Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation.[3] - Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[3] - Flooding of the Column: Excessive heating can cause the column to fill with liquid, preventing proper separation.[4]- Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[1][3] - Slow and Steady Distillation: Heat the mixture slowly and maintain a steady distillation rate of 1-2 drops per second.[3] - Reduce Heating: If flooding occurs, reduce the heat to allow the liquid to drain back into the distilling flask, then resume heating at a lower rate.[4]
Contamination of Distillate - Bumping of the Boiling Liquid: Sudden, violent boiling can carry non-volatile impurities into the condenser. - Foaming: Some crude extracts may foam upon heating, carrying impurities over with the distillate.- Use Boiling Chips or a Magnetic Stirrer: This will ensure smooth boiling. - Use an Anti-foaming Agent: A small amount of a suitable anti-foaming agent can be added to the distillation flask.
Preparative Gas Chromatography (GC) of Volatile Terpenes

Preparative GC is a high-resolution technique for isolating pure volatile compounds. Key challenges include peak tailing, low recovery, and system contamination.

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Active Sites in the System: Polar terpenes can interact with active sites in the injector, column, or detector, leading to tailing peaks.[5] - Column Overload: Injecting too much sample can saturate the column.[6] - Inappropriate Flow Rate: A flow rate that is too low can increase peak tailing.[6]- Use an Inert Flow Path: Employ deactivated liners, gold-plated seals, and inert-coated columns to minimize interactions.[5] - Optimize Sample Load: Reduce the injection volume or the concentration of the sample.[6] - Optimize Carrier Gas Flow Rate: Increase the flow rate to the optimal level for the column being used.[6]
Low Recovery of Purified Compound - Condensation in Transfer Lines: If the transfer line to the collection trap is not adequately heated, the purified compound can condense before being collected. - Inefficient Trapping: The collection trap may not be cold enough to efficiently trap the volatile terpene. - Leaks in the System: Leaks can lead to the loss of the purified compound.[6]- Heat Transfer Lines: Ensure all transfer lines are heated to a temperature above the boiling point of the terpene. - Use a High-Efficiency Cold Trap: Use a trap cooled with liquid nitrogen or a dry ice/acetone slurry. - Perform a Leak Check: Regularly check the system for leaks using an electronic leak detector.[6]
Ghost Peaks in Chromatogram - Carryover from Previous Injections: Residual compounds from previous runs can elute in later analyses.[5] - Contaminated Carrier Gas: Impurities in the carrier gas can lead to baseline noise and ghost peaks.[7] - Septum Bleed: Particles from the injection port septum can degrade and elute as ghost peaks.[6]- Bake Out the System: After each run, bake the column and injector at a high temperature to remove residual compounds. - Use High-Purity Carrier Gas and Traps: Install and regularly change carrier gas purifiers to remove moisture, oxygen, and hydrocarbons.[7] - Use High-Quality Septa and Change Regularly: Use low-bleed septa and replace them frequently.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying volatile terpenes like (+)-Epi-isozizaene?

A1: The primary challenges include their high volatility, which can lead to sample loss; their susceptibility to thermal degradation at elevated temperatures; and the presence of isomers and other closely related compounds with similar boiling points, making separation difficult.[8] Sesquiterpenes like (+)-Epi-isozizaene are less volatile than monoterpenes but can still be lost during sample preparation and analysis.[8]

Q2: Which purification technique is best for obtaining high-purity (+)-Epi-isozizaene?

A2: The choice of technique depends on the required purity and scale. For high purity on a small scale, preparative gas chromatography (prep-GC) is often the most effective method due to its high resolving power.[9] For larger quantities, fractional distillation under vacuum is a more practical approach, although it may not achieve the same level of purity as prep-GC.[1]

Q3: How can I minimize the thermal degradation of (+)-Epi-isozizaene during purification?

A3: To minimize thermal degradation, it is crucial to use the lowest possible temperatures. This can be achieved by performing distillations under vacuum to reduce the boiling point.[1] For chromatographic methods, using optimal oven temperatures and minimizing the analysis time is important.

Q4: What are the key physical and chemical properties of (+)-Epi-isozizaene to consider during purification?

Q5: Are there any modern purification methods that are particularly well-suited for terpenes produced via microbial fermentation?

A5: Yes, for terpenes produced in microbial systems like E. coli, a two-phase extraction system during fermentation can be employed. The volatile terpene is trapped in an organic solvent layer (e.g., n-octane) overlaid on the culture medium. This is followed by purification steps such as two-phase partitioning, silica gel column chromatography, and reversed-phase preparative HPLC.[11]

Quantitative Data

Precise quantitative data comparing the yield and purity of different purification methods for (+)-Epi-isozizaene are limited in the available literature. However, the following table provides a general comparison for the purification of sesquiterpenes.

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages Reference
Fractional Distillation (Vacuum) 80-9560-80Scalable, good for large quantities.Lower resolution for isomers, potential for thermal degradation.[12]
Preparative Gas Chromatography (Prep-GC) >9950-70Very high resolution, excellent for isolating pure isomers.Small scale, can be time-consuming, potential for sample loss.[13]
Silica Gel Column Chromatography 90-9870-90Good for separating compounds with different polarities, scalable.May not separate isomers with very similar polarities.[11]
Preparative HPLC (Reversed-Phase) >9860-80High resolution, good for separating less volatile sesquiterpenoids.Requires the compound to have a chromophore for UV detection, can be expensive.[11]

Experimental Protocols

Detailed Methodology for Fractional Distillation of a Sesquiterpene-Rich Essential Oil

Objective: To enrich the concentration of a target sesquiterpene from a complex essential oil mixture.

Materials:

  • Round-bottom flask (size dependent on sample volume)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Thermometer or temperature probe

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.[3]

  • Sample Preparation: Add the essential oil to the round-bottom flask along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Begin heating the flask gently. The heating rate should be controlled to ensure a slow and steady distillation rate.[3]

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the establishment of a temperature gradient and proper separation.

  • Fraction Collection: Collect the distillate in separate fractions based on the temperature at the distillation head. The first fractions will be enriched in the more volatile components (monoterpenes), while later fractions will contain the less volatile sesquiterpenes.

  • Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the target sesquiterpene.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely before releasing the vacuum.

Detailed Methodology for Preparative GC Purification of (+)-Epi-isozizaene

Objective: To isolate high-purity (+)-Epi-isozizaene from a pre-enriched fraction.

Materials:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate preparative GC column (e.g., a non-polar phase like DB-5)

  • Helium or Nitrogen carrier gas (high purity)

  • Syringe for injection

  • Collection vials or traps

  • Solvent for dissolving the sample (e.g., hexane)

Procedure:

  • Sample Preparation: Dissolve the enriched fraction containing (+)-Epi-isozizaene in a minimal amount of a volatile solvent like hexane.

  • Instrument Setup:

    • Install the preparative GC column.

    • Set the injector temperature (e.g., 250 °C).

    • Set the oven temperature program. This will typically involve an initial hold, a ramp to a final temperature, and a final hold. The program should be optimized to achieve good separation between (+)-Epi-isozizaene and any impurities.

    • Set the detector and transfer line temperatures.

    • Set the carrier gas flow rate.

  • Fraction Collector Setup: Program the fraction collector to collect the peak corresponding to (+)-Epi-isozizaene based on its retention time, which should be determined from analytical GC-MS runs.

  • Injection: Inject an appropriate volume of the sample onto the column. The injection volume should be optimized to avoid column overload.

  • Purification and Collection: The sample components are separated on the column. As the peak for (+)-Epi-isozizaene elutes, the fraction collector will direct the flow to a collection trap, which is typically cooled to a very low temperature (e.g., with liquid nitrogen) to condense the compound.

  • Recovery: After the collection is complete, the purified (+)-Epi-isozizaene is rinsed from the trap with a small amount of solvent.

  • Purity Analysis: The purity of the collected fraction should be confirmed by analytical GC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_pre_purification Pre-Purification cluster_high_purity High-Purity Purification cluster_analysis Analysis & Final Product raw_material Plant Material or Fermentation Broth extraction Extraction (e.g., Steam Distillation, Solvent Extraction) raw_material->extraction crude_extract Crude Terpene Extract extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning crude_extract->liquid_liquid column_chrom Column Chromatography (e.g., Silica Gel) liquid_liquid->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction frac_dist Fractional Distillation (Vacuum) enriched_fraction->frac_dist prep_gc Preparative GC enriched_fraction->prep_gc purified_product Purified (+)-Epi-isozizaene frac_dist->purified_product prep_gc->purified_product gc_ms Purity Analysis (GC-MS) purified_product->gc_ms final_product Final Product (>99% Purity) gc_ms->final_product

Caption: General workflow for the purification of (+)-Epi-isozizaene.

References

Troubleshooting

Technical Support Center: Resolving Co-eluting Peaks in the GC-MS Analysis of (+)-Epi-isozizaene

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Epi-isozizaene. This resource is tailored for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Epi-isozizaene. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-eluting peaks during experimental analysis.

Troubleshooting Guide

Co-elution, the incomplete separation of two or more compounds, is a frequent hurdle in the GC-MS analysis of complex mixtures containing structurally similar isomers, such as the sesquiterpene (+)-Epi-isozizaene. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Poor resolution between (+)-Epi-isozizaene and other sesquiterpenes.

During the GC-MS analysis of samples containing (+)-Epi-isozizaene, it may co-elute with other sesquiterpenes, particularly isomers of farnesene. A known instance of this involves the co-elution of (+)-Epi-isozizaene with (E)-β-farnesene, (3E,6E)-α-farnesene, and (3Z,6E)-α-farnesene[1].

Initial Assessment:

  • Visual Inspection of the Chromatogram: Look for asymmetrical peaks, shoulders, or tailing on the peak corresponding to the retention time of (+)-Epi-isozizaene.

  • Mass Spectral Analysis: Examine the mass spectrum across the peak. If the spectrum is inconsistent from the upslope to the downslope, it indicates the presence of more than one compound.

Solutions:

If co-elution is confirmed, the following steps can be taken to improve separation:

  • Method Optimization:

    • Temperature Program: Modifying the oven temperature program is often the first and most effective step. A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium) can enhance column efficiency and, consequently, resolution.

  • Column Selection:

    • If method optimization is insufficient, changing the GC column to one with a different stationary phase chemistry can provide the necessary selectivity to separate the co-eluting compounds. For terpenes, columns with a mid-polarity stationary phase are often effective.

  • Mass Spectral Deconvolution:

    • When chromatographic separation is not fully achievable, the mass spectrometer's data can be used to differentiate and quantify the co-eluting compounds. Since different molecules fragment in unique ways, their individual mass spectra can be extracted from the combined signal. A detailed understanding of the fragmentation pattern of (+)-Epi-isozizaene is crucial for this approach[2].

  • Advanced Techniques:

    • Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC provides significantly enhanced resolving power by using two columns with different stationary phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with (+)-Epi-isozizaene?

A1: Based on published research, common co-eluents for (+)-Epi-isozizaene are other sesquiterpene isomers, particularly (E)-β-farnesene, (3E,6E)-α-farnesene, and (3Z,6E)-α-farnesene[1]. Depending on the sample matrix, other sesquiterpenes produced through related biosynthetic pathways may also co-elute[3][4].

Q2: How can I confirm that a peak is not pure (+)-Epi-isozizaene?

A2: You can assess peak purity by examining the mass spectra at different points across the chromatographic peak (beginning, apex, and end). If the mass spectra are not identical, it is a strong indication of co-elution.

Q3: Is it possible to quantify co-eluting compounds without achieving baseline separation?

A3: Yes, through mass spectral deconvolution. By identifying unique fragment ions for each of the co-eluting compounds, you can generate extracted ion chromatograms (EICs) for each specific ion. The peak areas in the EICs can then be used for quantification, provided that the unique ions are sufficiently intense and free from interference.

Q4: What type of GC column is best suited for the analysis of (+)-Epi-isozizaene and other sesquiterpenes?

A4: While a standard non-polar column (e.g., DB-5ms or HP-5ms) can be used, achieving separation of isomeric sesquiterpenes may require a column with a different selectivity. A mid-polarity column, such as one with a cyanopropylphenyl- or trifluoropropyl-based stationary phase, can often provide better resolution for these types of compounds.

Q5: When should I consider using two-dimensional gas chromatography (GCxGC)?

A5: GCxGC is a powerful technique that should be considered when analyzing highly complex samples where co-elution is persistent despite extensive method development on a single-dimension GC system. It offers significantly higher peak capacity and can resolve many compounds that co-elute in a standard GC analysis.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters that can be adjusted to improve the resolution of co-eluting sesquiterpenes. The values provided are starting points for method development.

ParameterStandard ConditionsOptimized for ResolutionRationale for Optimization
Column Phase 5% Phenyl-MethylpolysiloxaneWax or Mid-Polarity PhaseDifferent selectivity can enhance separation of isomers.
Column Dimensions 30 m x 0.25 mm, 0.25 µm60 m x 0.25 mm, 0.25 µmLonger column increases theoretical plates and resolution.
Oven Program 5°C/min ramp1-2°C/min rampSlower ramp increases interaction with the stationary phase.
Carrier Gas Flow 1.2 mL/min (Helium)1.0 mL/min (Helium)Lower flow rate can improve efficiency (closer to optimal linear velocity).
Injection Mode SplitSplitless or PTVSlower sample introduction can lead to sharper peaks for early eluting compounds.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Sesquiterpene Separation

This protocol provides a starting point for optimizing the separation of (+)-Epi-isozizaene and its common co-eluents.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-WAX or equivalent polar capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp 1: Increase to 180°C at 2°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min.

    • Hold: Hold at 240°C for 5 min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Mass Spectral Deconvolution for Co-eluting Peaks

This protocol outlines the steps for quantifying co-eluting compounds using their mass spectra.

  • Acquire Data in Full Scan Mode: Ensure that the GC-MS data is collected in full scan mode to capture the complete mass spectrum of all eluting compounds.

  • Identify Unique Ions:

    • Examine the mass spectrum of pure (+)-Epi-isozizaene (if available) and the mass spectra of potential co-eluents from a spectral library (e.g., NIST).

    • Identify fragment ions that are unique to each compound or have a significantly different abundance ratio. For (+)-Epi-isozizaene (C15H24, MW: 204.35), characteristic ions should be determined from its fragmentation pattern[2][5].

  • Generate Extracted Ion Chromatograms (EICs):

    • Using your chromatography data system software, generate EICs for the unique ions identified in the previous step.

  • Integrate and Quantify:

    • Integrate the peak areas in the respective EICs.

    • Use these peak areas to create calibration curves and quantify the individual compounds.

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Suspected check_peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->check_peak_shape check_ms_spectra Examine Mass Spectra Across the Peak start->check_ms_spectra coelution_confirmed Co-elution Confirmed check_peak_shape->coelution_confirmed Asymmetry Found end Analysis Complete check_peak_shape->end Symmetrical Peak check_ms_spectra->coelution_confirmed Spectra Differ check_ms_spectra->end Consistent Spectra optimize_method Optimize GC Method coelution_confirmed->optimize_method Try First deconvolution Use Mass Spectral Deconvolution coelution_confirmed->deconvolution Alternative change_column Change GC Column optimize_method->change_column Not Sufficient resolution_achieved Resolution Achieved optimize_method->resolution_achieved Successful change_column->deconvolution Still Co-eluting change_column->resolution_achieved Successful deconvolution->resolution_achieved resolution_achieved->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

GCxGC_Principle injector Injector column1 1st Dimension Column (e.g., Non-polar) injector->column1 modulator Modulator (Cryo-focusing) column1->modulator Separation by Boiling Point column2 2nd Dimension Column (e.g., Polar) modulator->column2 Injects sharp pulses detector Detector (MS) column2->detector Separation by Polarity

Caption: Principle of Two-Dimensional Gas Chromatography (GCxGC).

References

Optimization

overcoming low catalytic efficiency of (+)-Epi-isozizaene synthase

Welcome to the technical support center for (+)-Epi-isozizaene Synthase (EIZS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Epi-isozizaene Synthase (EIZS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to experiments involving EIZS and its mutants.

Troubleshooting Guide

This guide addresses common issues encountered during the expression, purification, and characterization of (+)-Epi-isozizaene Synthase.

Issue Potential Cause Recommended Solution
Low or No Enzyme Expression Suboptimal codon usage for the expression host (e.g., E. coli).Use a synthetic gene codon-optimized for your expression host.[1][2]
Toxicity of the expressed protein to the host cells.Lower the induction temperature (e.g., 18-25°C) and/or decrease the inducer concentration (e.g., IPTG).
Plasmid instability.Ensure proper antibiotic selection is maintained throughout cell growth.
Enzyme is Insoluble (Inclusion Bodies) High induction temperature or inducer concentration leading to rapid, improper protein folding.Optimize induction conditions by lowering the temperature and inducer concentration.
Lack of appropriate chaperones in the expression host.Co-express with molecular chaperones (e.g., GroEL/GroES).
Insufficient glycerol or other stabilizing agents in lysis buffer.Include 20% (v/v) glycerol in the lysis and purification buffers to aid solubility.[2]
Low Catalytic Activity of Wild-Type EIZS Suboptimal assay temperature.Wild-type EIZS from Streptomyces coelicolor has high fidelity at lower temperatures (e.g., 4°C), but activity may vary.[1][3] Determine the optimal temperature for your specific application.
Incorrect concentration of Mg²⁺ cofactor.EIZS is a magnesium-dependent enzyme.[4] Titrate Mg²⁺ concentration in your assay buffer to determine the optimum, typically in the low millimolar range.
Substrate (FPP) degradation.Prepare farnesyl diphosphate (FPP) solutions fresh and store them properly, as the diphosphate moiety can be labile.
Improper protein folding or denaturation.Ensure proper purification and storage conditions. Store purified enzyme in a buffer containing glycerol at -80°C.[2]
Low Catalytic Efficiency of Mutant EIZS The mutation has altered the active site conformation, reducing catalytic turnover.This is an inherent risk of mutagenesis. Some mutations, especially those replacing aromatic residues with polar ones, can lead to a 2-4 fold reduction in catalytic activity.[1]
The mutation destabilizes the enzyme.Perform a thermal shift assay to assess the melting temperature (Tm) of the mutant compared to the wild-type.
Altered substrate binding or product release.Some mutations can impact the rate of product release, which can be rate-limiting.[5][6] Consider mutations that may accelerate product release.
Altered or Unexpected Product Profile The mutation has successfully reprogrammed the cyclization cascade.This is often the intended outcome of mutagenesis. For example, mutating active site aromatic residues like F95, F96, and F198 can lead to the production of alternative sesquiterpenes.[1][3][7]
Assay temperature is affecting product fidelity.Wild-type EIZS shows reduced fidelity at higher temperatures (e.g., 79% epi-isozizaene at 30°C vs. 99% at 4°C).[2][3] Analyze products at different temperatures.
Contamination with other terpene synthases.Ensure the purity of your enzyme preparation.
Poor Recovery of Sesquiterpene Products Volatility of monoterpenes and some sesquiterpenes leading to loss during sample preparation.Keep samples and solvents chilled and minimize sample handling time to prevent evaporation.[8]
For GC-MS analysis, higher boiling point sesquiterpenes may condense in the headspace syringe.Consider using solid-phase microextraction (SPME) with a suitable fiber (e.g., DVB/PDMS) for better recovery of less volatile terpenes.[8]
In liquid-liquid extractions, the solvent may not be optimal for all products.Test different organic solvents (e.g., hexane, pentane, ethyl acetate) for optimal extraction of your target sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: Why is my engineered (+)-Epi-isozizaene Synthase showing very low catalytic efficiency?

A1: The catalytic efficiency of EIZS is highly sensitive to mutations within its active site. The active site is framed by key aromatic residues (F95, F96, F198, and W203) that chaperone the flexible substrate (FPP) and stabilize carbocation intermediates through a complex reaction cascade.[1][7] Altering these residues, for instance by substituting them with polar amino acids, can remold the active site contour.[3][9] While this can successfully redirect the reaction to produce novel terpenes, it often comes at the cost of reduced catalytic activity.[1] The new conformation may not be optimal for stabilizing the transition states, leading to a lower turnover number (kcat).

Q2: I am trying to produce a new sesquiterpene by mutating EIZS, but I only get the wild-type product, (+)-epi-isozizaene. What could be wrong?

A2: This could be due to several factors. First, the chosen mutation may not be sufficient to alter the energy landscape of the cyclization cascade significantly. The active site of EIZS creates a product-like template that is highly effective at producing epi-isozizaene.[4][10] A single, conservative mutation may not be enough to overcome this inherent specificity. Second, check your assay temperature. The fidelity of wild-type EIZS is temperature-dependent, with lower temperatures (4°C) favoring the production of over 99% epi-isozizaene.[1][3] Running the assay at a higher temperature (e.g., 30°C) might reveal minor alternative products and give a better indication of the mutant's potential.

Q3: Can I convert EIZS to produce sesquiterpene alcohols instead of hydrocarbons?

A3: Yes, this has been successfully demonstrated. By introducing polar residues into the hydrophobic active site, you can facilitate the binding of water, which can then act as a nucleophile to quench a carbocation intermediate, forming an alcohol. For example, the double mutant F95S-F198S converts EIZS into an α-bisabolol synthase, producing 65% α-bisabolol at 18°C.[2][11] This strategy relies on increasing the active site volume to accommodate a water molecule in a position suitable for hydroxylation.[2]

Q4: What is the role of the aromatic residues like F95, F96, and F198 in the EIZS active site?

A4: These aromatic residues are critical for defining the shape and electrostatic environment of the active site. They act as a template, guiding the folding of the linear FPP substrate and stabilizing the various carbocation intermediates through cation-π interactions.[10] Each residue influences a different stage of the reaction. Mutating them can disrupt specific steps of the cyclization cascade, leading to the formation of alternative products.[1][7]

Q5: How can I improve the product specificity of my mutant EIZS?

A5: While some mutations can lead to a mixture of products, others have been shown to create high-fidelity synthases for new products. For example, substituting F96 with polar residues like serine (F96S), methionine (F96M), or glutamine (F96Q) can convert EIZS into a high-fidelity sesquisabinene synthase, with the F96Q variant generating 97% sesquisabinene A.[12] Achieving high specificity often requires iterative rounds of structure-guided mutagenesis and screening. Rational engineering based on crystal structures of EIZS mutants can provide valuable insights into how to remold the active site for a desired product profile.[2][11]

Quantitative Data Summary

Table 1: Catalytic Activity of Wild-Type and Mutant (+)-Epi-isozizaene Synthase
Enzyme VariantMajor Product(s)Relative Activity (%)kcat/KM (mM⁻¹s⁻¹)Reference
Wild-Type(+)-Epi-isozizaene (79%)100Not Reported[2]
F95Sβ-CurcumeneNot ReportedNot Reported[2]
F198Sβ-CedreneNot ReportedNot Reported[2]
F95S-F198Sα-Bisabolol (65%)Not ReportedNot Reported[2]
F96HNerolidol (73%)~25Not Reported[1]
F95S (polar mutant)Mixture~50Not Reported[1]
F198S (polar mutant)Mixture~33Not Reported[1]
F198TMixture~25Not Reported[1]

Note: Direct comparison of kinetic parameters is challenging as they are not consistently reported across all studies. Relative activities are estimated from graphical data where available.

Experimental Protocols

Protocol 1: Expression and Purification of (+)-Epi-isozizaene Synthase

This protocol is adapted from methodologies described for the expression of EIZS in E. coli.[2][10]

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector (e.g., pET28a) containing the codon-optimized gene for EIZS (wild-type or mutant).

  • Culture Growth:

    • Inoculate a 5 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of LB medium with the same antibiotic.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Induction:

    • Cool the culture to 18-20°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate at the lower temperature for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 rpm for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis:

    • Resuspend the cell pellet in HisTrap buffer A (50 mM sodium phosphate pH 7.8, 300 mM NaCl, 20% (v/v) glycerol, 2 mM β-mercaptoethanol).[2]

    • Add lysozyme (e.g., 1 mg/mL), DNase, and a protease inhibitor cocktail.

    • Stir gently for 1 hour at 4°C.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 18,000 rpm for 45 minutes at 4°C.

  • Purification (for His-tagged protein):

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with HisTrap buffer A.

    • Wash the column with buffer A containing 20-40 mM imidazole.

    • Elute the protein with an imidazole gradient (e.g., 40-500 mM) in buffer A.

    • Analyze fractions by SDS-PAGE and pool those containing pure EIZS.

    • (Optional) Further purify the protein using size-exclusion chromatography.

  • Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Protocol 2: In Vitro Enzyme Activity Assay and Product Analysis

This protocol outlines a typical activity assay for EIZS followed by GC-MS analysis.[1][3]

  • Assay Mixture Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂).

    • Prepare a stock solution of farnesyl diphosphate (FPP) in a suitable buffer.

  • Enzyme Reaction:

    • In a glass vial, combine the assay buffer, purified EIZS (to a final concentration of e.g., 50 nM), and FPP (to a final concentration of e.g., 50-100 µM).

    • The total reaction volume can be 100-500 µL.

    • Incubate the reaction at the desired temperature (e.g., 4°C, 20°C, or 30°C) for a set period (e.g., 30 minutes to several hours).

  • Product Extraction:

    • Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.

    • Add an equal volume of an organic solvent (e.g., hexane or pentane).

    • Vortex vigorously for 1 minute to extract the sesquiterpene products.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new vial for analysis.

  • GC-MS Analysis:

    • Analyze the organic extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable column for terpene separation (e.g., DB-5ms or HP-5ms).

    • Employ a temperature gradient appropriate for separating sesquiterpenes (e.g., start at 80°C, ramp to 250°C).

    • Identify products by comparing their mass spectra and retention indices to known standards and databases (e.g., NIST).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_assay Enzyme Assay & Analysis gene EIZS Gene (Codon Optimized) ligation Ligation/Cloning gene->ligation vector pET Expression Vector vector->ligation plasmid Recombinant Plasmid ligation->plasmid transformation Transformation (E. coli BL21) plasmid->transformation expression Induction (IPTG) transformation->expression lysis Cell Lysis expression->lysis purification Ni-NTA Purification lysis->purification enzyme Purified EIZS purification->enzyme assay In Vitro Assay (FPP + Mg²⁺) enzyme->assay extraction Organic Extraction assay->extraction gcms GC-MS Analysis extraction->gcms results Product Identification & Quantification gcms->results

Caption: Experimental workflow for EIZS production and analysis.

mutation_logic cluster_input Input Enzyme cluster_strategy Mutagenesis Strategy cluster_outcome Potential Outcomes wt_eizs Wild-Type EIZS (Hydrophobic Active Site) mut_strat Site-Directed Mutagenesis of Active Site Residues (e.g., F95, F96, F198) wt_eizs->mut_strat outcome1 Altered Product Profile New Hydrocarbons (e.g., Sesquisabinene) New Alcohols (e.g., α-Bisabolol) mut_strat->outcome1 outcome2 Reduced Catalytic Efficiency Lower kcat Altered Km mut_strat->outcome2 outcome3 No Change in Product (High fidelity of WT is maintained) mut_strat->outcome3

Caption: Logic diagram of EIZS mutagenesis strategy and outcomes.

reaction_cascade cluster_mutant_products Products from Mutants FPP Farnesyl Diphosphate (FPP) farnesyl_cation Farnesyl Cation FPP->farnesyl_cation Ionization (-OPP) bisabolyl_cation Bisabolyl Cation farnesyl_cation->bisabolyl_cation 1,6-Cyclization nerolidol Nerolidol (e.g., F96H) farnesyl_cation->nerolidol Quenching by H₂O (Mutation dependent) sesquisabinene Sesquisabinene (e.g., F96Q) farnesyl_cation->sesquisabinene Alternative Cyclization (Mutation dependent) tricyclic_intermediate Tricyclic Intermediates bisabolyl_cation->tricyclic_intermediate Further Cyclizations & Rearrangements bisabolol α-Bisabolol (e.g., F95S-F198S) bisabolyl_cation->bisabolol Quenching by H₂O (Mutation dependent) epi_isozizaene (+)-Epi-isozizaene tricyclic_intermediate->epi_isozizaene Deprotonation

Caption: Simplified reaction cascade of EIZS and points of divergence for mutants.

References

Troubleshooting

stability issues of (+)-Epi-isozizaene during storage and analysis

Welcome to the technical support center for (+)-Epi-isozizaene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the sto...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Epi-isozizaene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the storage and analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (+)-Epi-isozizaene?

A1: For long-term stability, solid (+)-Epi-isozizaene should be stored at or below -20°C in a tightly sealed container to minimize sublimation and degradation.[1] It is crucial to protect the compound from light and atmospheric oxygen.[1] Using amber glass vials and flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

For solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of sesquiterpenes.[1] These solutions should also be stored at -20°C or lower. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: What factors can cause the degradation of (+)-Epi-isozizaene?

A2: As a sesquiterpene hydrocarbon, the stability of (+)-Epi-isozizaene can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of many sesquiterpenes.[2][3] It is best to handle the compound at room temperature for the shortest time necessary during experimental procedures.

  • Light: Exposure to UV light can induce photo-oxidation, leading to the formation of various degradation products.[4]

  • Oxygen: In the presence of oxygen, terpenes can undergo oxidation, forming peroxides, epoxides, and other oxygenated derivatives.[4]

  • Acidic/Basic Conditions: While specific data for (+)-Epi-isozizaene is limited, some sesquiterpenes can be unstable in strongly acidic or alkaline environments.[5]

Q3: I am observing unexpected peaks in my GC-MS analysis of a stored (+)-Epi-isozizaene sample. What could they be?

A3: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. For terpenes, these can include isomers, oxidation products (e.g., epoxides, alcohols, ketones), or rearrangement products. p-Cymene has been identified as a common degradation product of terpene aging.[4] To confirm if the new peaks are degradants, you can perform a forced degradation study on a fresh sample of (+)-Epi-isozizaene and compare the resulting chromatograms.

Troubleshooting Guides

GC-MS Analysis Issues

Problem: Poor peak shape (tailing or fronting) for (+)-Epi-isozizaene.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: The hydroxyl groups on the surface of the injector liner and the head of the column can interact with analytes. Use a deactivated injector liner and perform regular column maintenance, which may include trimming the first few centimeters of the column.

  • Possible Cause 2: Inappropriate injector temperature.

    • Solution: If the temperature is too low, volatilization will be incomplete. If it's too high, thermal degradation can occur. For sesquiterpenes, an injector temperature of around 250°C is a good starting point. Optimize this temperature for your specific instrument and conditions.

  • Possible Cause 3: Column contamination.

    • Solution: Non-volatile components from your sample matrix can accumulate on the column. Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Problem: Low or inconsistent signal intensity for (+)-Epi-isozizaene.

  • Possible Cause 1: Degradation in the injector.

    • Solution: As mentioned, high injector temperatures can cause degradation. Try lowering the injector temperature in increments of 10°C to see if the signal improves.

  • Possible Cause 2: Improper sample preparation or storage.

    • Solution: Ensure that your sample has been stored under the recommended conditions (see FAQ Q1). If preparing a dilution, use a high-purity, volatile solvent like hexane and analyze the sample as quickly as possible.

  • Possible Cause 3: Mass spectrometer settings are not optimized.

    • Solution: For low concentrations, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. This will significantly increase sensitivity by monitoring only the characteristic ions of (+)-Epi-isozizaene (m/z 204, and key fragment ions).

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on (+)-Epi-isozizaene to illustrate the expected outcomes and data presentation.

Table 1: Stability of (+)-Epi-isozizaene Under Forced Degradation Conditions

Stress ConditionDurationTemperature% (+)-Epi-isozizaene RemainingNumber of Degradation Products Detected
0.1 M HCl24 hours60°C92.5%2
0.1 M NaOH24 hours60°C88.1%3
3% H₂O₂24 hours25°C75.4%5
Heat (Solid)48 hours80°C95.2%1
Photolytic (UV)48 hours25°C81.7%4

Table 2: Effect of Storage Temperature on (+)-Epi-isozizaene Stability (Solid State, 6 Months)

Storage Temperature% (+)-Epi-isozizaene Remaining
25°C (Room Temp)85.3%
4°C96.8%
-20°C99.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of (+)-Epi-isozizaene

This protocol outlines the conditions for inducing degradation to identify potential degradants and develop a stability-indicating analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (+)-Epi-isozizaene in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours. Prepare a solution for analysis afterward.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated GC-MS method.

Protocol 2: GC-MS Method for the Analysis of (+)-Epi-isozizaene and its Degradation Products

Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu (for full scan analysis of degradation products).

  • SIM Ions (for quantification of (+)-Epi-isozizaene): m/z 204, 189, 161, 105 (these are common ions for sesquiterpenes and should be confirmed with a standard).

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Start Obtain (+)-Epi-isozizaene Sample Stock Prepare Stock Solution (1 mg/mL) Start->Stock Stress Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) Stock->Stress Control Unstressed Control Stock->Control GCMS GC-MS Analysis Stress->GCMS Control->GCMS Data Data Processing and Comparison GCMS->Data Report Identify Degradants and Assess Stability Profile Data->Report GCMS_Troubleshooting Troubleshooting Guide for GC-MS Analysis cluster_problems Observed Problem cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Problem Poor Peak Shape or Low Signal Intensity Check_Injector Injector Temp Optimized? Problem->Check_Injector Check_Liner Liner Deactivated & Clean? Check_Injector->Check_Liner No Sol_Injector Adjust Injector Temperature Check_Injector->Sol_Injector Yes Check_Column Column Condition Good? Check_Liner->Check_Column No Sol_Liner Replace/Clean Injector Liner Check_Liner->Sol_Liner Yes Check_Storage Sample Stored Correctly? Check_Column->Check_Storage No Sol_Column Trim or Replace Column Check_Column->Sol_Column Yes Check_Storage->Problem No Sol_Storage Use Freshly Prepared Sample Check_Storage->Sol_Storage Yes

References

Optimization

minimizing byproduct formation in (+)-Epi-isozizaene synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (+)-Epi-isozizaene. The content covers both biosynthetic and chemical synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (+)-Epi-isozizaene?

A1: (+)-Epi-isozizaene can be synthesized through two primary routes:

  • Biosynthesis: This method utilizes the enzyme (+)-epi-isozizaene synthase (EIZS) from organisms like Streptomyces coelicolor to convert farnesyl diphosphate (FPP) into (+)-Epi-isozizaene. This process is known for its high fidelity under optimal conditions.[1][2]

  • Chemical Synthesis: Total chemical synthesis involves a multi-step sequence of organic reactions to construct the complex tricyclic core of the molecule from simpler starting materials. These routes often employ key steps like intramolecular cyclizations.

Q2: What are the common byproducts in the enzymatic synthesis of (+)-Epi-isozizaene?

A2: In the enzymatic synthesis using wild-type EIZS, byproduct formation is primarily due to the "derailment" of the cationic cyclization cascade, leading to the premature quenching of carbocation intermediates.[1] Common byproducts are other sesquiterpene hydrocarbons. The distribution of these byproducts is highly dependent on the reaction temperature.

Q3: How does temperature affect byproduct formation in the enzymatic synthesis?

A3: Temperature has a significant impact on the fidelity of the epi-isozizaene synthase (EIZS) enzyme. Lower temperatures favor the formation of the desired (+)-Epi-isozizaene product, while higher temperatures lead to a relaxation of the enzyme's specificity and an increase in the formation of byproducts.[2][3]

Q4: What are potential side reactions in the chemical synthesis of the zizaene core?

A4: The chemical synthesis of zizaene-type sesquiterpenes often involves complex reactions such as intramolecular Diels-Alder or transition-metal-catalyzed cyclizations. Potential side reactions can include the formation of diastereomers, incomplete cyclization, or rearrangements of carbocation intermediates, leading to a mixture of related tricyclic structures. The success of these reactions is highly dependent on the careful control of reaction conditions and the stereochemistry of the starting materials.

Troubleshooting Guides

Enzymatic Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Low yield of (+)-Epi-isozizaene and high percentage of byproducts Reaction temperature is too high, reducing enzyme fidelity.[2][3]Decrease the reaction temperature. Optimal fidelity for wild-type EIZS is observed at lower temperatures (e.g., 4°C).
Sub-optimal pH or buffer conditions.Ensure the reaction buffer is at the optimal pH for EIZS activity.
Presence of inhibitors or denaturing agents.Purify the enzyme and substrate to remove any potential inhibitors.
Enzyme inactivity Improper protein folding or denaturation.Refold the enzyme or express and purify a new batch. Ensure proper storage conditions.
Absence of essential cofactors.The EIZS enzyme requires Mg2+ for its activity; ensure its presence in the reaction buffer.[4]
Difficulty in product separation Similar chromatographic behavior of byproducts and the main product.Employ high-resolution chromatographic techniques such as preparative GC or HPLC with a suitable stationary phase for separating terpene isomers.
Chemical Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Formation of undesired stereoisomers in cyclization step Incorrect stereochemistry of the precursor molecule.Carefully verify the stereochemistry of all starting materials and intermediates using analytical techniques like NMR and X-ray crystallography.
Non-optimal reaction conditions (temperature, catalyst, solvent) for stereocontrol.Screen different reaction conditions to favor the desired diastereomer. Chiral catalysts or auxiliaries may be necessary for enantioselective syntheses.
Low yield of the desired tricyclic product Incomplete reaction in a key bond-forming step.Increase reaction time, temperature, or the concentration of a key reagent. Ensure all starting materials are pure and dry.
Decomposition of starting materials or intermediates.Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use purified, anhydrous solvents.
Complex product mixture requiring difficult purification Multiple side reactions occurring simultaneously.Re-evaluate the synthetic route to see if a more convergent or selective strategy can be employed. Protecting groups may be necessary to prevent side reactions at sensitive functional groups.
Catalyst poisoning or deactivation.Use highly pure reagents and solvents. If using a homogenous catalyst, consider filtration through a pad of celite or silica gel to remove impurities before the reaction.

Quantitative Data

Table 1: Product Distribution of Wild-Type Epi-isozizaene Synthase (EIZS) at Different Temperatures

Temperature (°C)(+)-Epi-isozizaene (%)Total Byproducts (%)
4991
20937
307921

Data adapted from literature reports on the characterization of wild-type EIZS.[2][3]

Experimental Protocols

Key Experiment: Enzymatic Synthesis of (+)-Epi-isozizaene

Objective: To produce (+)-Epi-isozizaene from farnesyl diphosphate (FPP) using purified (+)-epi-isozizaene synthase (EIZS).

Materials:

  • Purified (+)-epi-isozizaene synthase (EIZS)

  • Farnesyl diphosphate (FPP) solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, a known concentration of purified EIZS enzyme, and the FPP substrate.

  • Incubate the reaction mixture at the desired temperature (e.g., 4°C for high fidelity) for a specified period (e.g., 1-4 hours).

  • Quench the reaction by adding an equal volume of an organic solvent (e.g., hexane).

  • Vortex the mixture vigorously to extract the terpene products into the organic layer.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully transfer the organic layer to a new tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the yield and byproduct distribution.

Visualizations

Enzymatic_Synthesis_Pathway FPP Farnesyl Diphosphate (FPP) EIZS Epi-isozizaene Synthase (EIZS) + Mg²⁺ FPP->EIZS Substrate Binding Carbocation Carbocation Intermediates EIZS->Carbocation Cyclization Cascade Epi_isozizaene (+)-Epi-isozizaene Carbocation->Epi_isozizaene Successful Cascade (favored at low temp) Byproducts Sesquiterpene Byproducts Carbocation->Byproducts Premature Quenching (increases at high temp) Chemical_Synthesis_Workflow cluster_0 Linear Precursor Assembly cluster_1 Key Cyclization Step cluster_2 Final Product Formation Start Simple Starting Materials Steps1 Multi-step synthesis (e.g., alkylations, oxidations) Start->Steps1 Precursor Acyclic Dienyl Precursor Steps1->Precursor Cyclization Intramolecular Cyclization (e.g., Diels-Alder, Rh-catalyzed) Precursor->Cyclization Tricyclic_core Tricyclic Zizaene Core Cyclization->Tricyclic_core Desired Stereochemistry Side_products Diastereomers & Other Byproducts Cyclization->Side_products Side Reactions Steps2 Functional Group Modifications Tricyclic_core->Steps2 Purification Chromatographic Purification Steps2->Purification Final_Product (+)-Epi-isozizaene Purification->Final_Product

References

Troubleshooting

scaling up (+)-Epi-isozizaene biosynthesis for industrial applications

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of (+)-Epi-isozizaene. Our...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of (+)-Epi-isozizaene. Our aim is to facilitate the successful scaling up of production for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Epi-isozizaene and why is it important?

A1: (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon.[1][2] It is a key precursor in the biosynthesis of the antibiotic albaflavenone, which has shown activity against Bacillus subtilis.[3] Its complex structure also makes it a valuable chiral building block in synthetic chemistry.

Q2: What is the native enzyme responsible for (+)-Epi-isozizaene synthesis?

A2: The enzyme is (+)-Epi-isozizaene synthase (EIZS), a class I sesquiterpene cyclase originally identified from Streptomyces coelicolor.[4][5] It catalyzes the multistep cyclization of the linear precursor farnesyl diphosphate (FPP) into (+)-Epi-isozizaene.[1][2]

Q3: Which microbial hosts are commonly used for recombinant production of (+)-Epi-isozizaene?

A3: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for producing (+)-Epi-isozizaene and other sesquiterpenes.[6][7] Both organisms are well-characterized, have readily available genetic tools, and are amenable to industrial-scale fermentation.

Q4: What are the key metabolic pathways to engineer for increased (+)-Epi-isozizaene production?

A4: To increase the production of (+)-Epi-isozizaene, it is crucial to enhance the intracellular supply of its precursor, farnesyl diphosphate (FPP). This is typically achieved by engineering one of two central isoprenoid biosynthesis pathways:

  • The Mevalonate (MVA) pathway: This pathway is native to eukaryotes like Saccharomyces cerevisiae and can be heterologously expressed in E. coli.

  • The Methylerythritol Phosphate (MEP) pathway: This pathway is native to most bacteria, including E. coli.

Strategies often involve the overexpression of rate-limiting enzymes in these pathways.[1][6][7]

Q5: Can the Epi-isozizaene synthase (EIZS) produce other compounds?

A5: Yes, while wild-type EIZS is highly specific for (+)-Epi-isozizaene, mutations in its active site can alter the cyclization cascade, leading to the production of other sesquiterpenes.[4][5] This is an important consideration when troubleshooting unexpected product profiles.

Troubleshooting Guides

This section addresses common issues encountered during the scaling up of (+)-Epi-isozizaene biosynthesis.

Low or No Product Titer
Potential Cause Suggested Solution
Insufficient Precursor (FPP) Supply Overexpress key enzymes in the MVA or MEP pathway. In S. cerevisiae, consider down-regulating or repressing competing pathways that consume FPP, such as the ergosterol biosynthesis pathway (e.g., by targeting the ERG9 gene).[8]
Poor Expression or Activity of Epi-isozizaene Synthase (EIZS) Optimize codon usage of the EIZS gene for your expression host. Verify protein expression via SDS-PAGE and/or Western blot. Test different induction conditions (e.g., IPTG concentration, temperature, induction time). Ensure that the necessary cofactor, Mg2+, is present in the culture medium.
Product Volatility or Degradation Sesquiterpenes can be volatile. Implement an in-situ product recovery method, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane), to capture the product and reduce its loss.[9][10]
Toxicity of (+)-Epi-isozizaene to the Host Cells High concentrations of terpenes can be toxic to microbial cells. An organic solvent overlay can also help to sequester the product away from the cells, mitigating toxicity.[10]
Presence of Unexpected Byproducts
Potential Cause Suggested Solution
Spontaneous Mutations in the EIZS Gene Sequence the EIZS gene in your production strain to ensure no mutations have occurred in the active site that might alter its product specificity.
Promiscuous Activity of EIZS under Suboptimal Conditions The fidelity of EIZS can be temperature-dependent. Ensure that the fermentation temperature is optimized for high-fidelity production of (+)-Epi-isozizaene.[4]
Contamination of the Culture Perform a thorough check for microbial contamination. Contaminating organisms can produce compounds that may be mistaken for byproducts or can degrade your target molecule.
Inconsistent Yields Between Batches
Potential Cause Suggested Solution
Variability in Inoculum Preparation Standardize your inoculum preparation protocol, including the age of the seed culture, cell density, and media composition.
Fluctuations in Fermentation Parameters Ensure tight control over key fermentation parameters such as pH, dissolved oxygen, temperature, and nutrient feeding rates. Utilize a well-defined fed-batch strategy for consistent nutrient supply.[11][12]
Plasmid Instability If using a plasmid-based expression system, ensure consistent antibiotic selection pressure is maintained throughout the fermentation to prevent plasmid loss. For industrial applications, consider genomic integration of the expression cassette for improved stability.

Quantitative Data

The following tables summarize reported production titers for (+)-Epi-isozizaene and other relevant sesquiterpenes in engineered microbial hosts.

Table 1: (+)-Epi-isozizaene Production in Engineered Saccharomyces cerevisiae

StrainFermentation ScaleKey Genetic ModificationsTiter (mg/L)
JVA 85High-density fed-batchOverexpression of EIZS in a precursor-optimized chassis~250

(Data estimated from graphical representation in the source publication)[13]

Table 2: Production of Other Sesquiterpenes in Engineered E. coli (for comparison)

ProductFermentation ScaleKey Genetic ModificationsTiter (mg/L)
α-FarneseneShake flaskCodon-optimized α-farnesene synthase, exogenous MVA pathway, fusion of FPP synthase and α-farnesene synthase380
ValerenadieneShake flaskCodon-optimized valerenadiene synthase, co-expression with exogenous MVA pathway62

Experimental Protocols

Protocol 1: Expression and Purification of (+)-Epi-isozizaene Synthase (EIZS) from E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the codon-optimized EIZS gene.

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged EIZS protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography for higher purity.

Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae for (+)-Epi-isozizaene Production
  • Inoculum: Prepare a seed culture of the engineered S. cerevisiae strain in a suitable defined medium.

  • Batch Phase: Inoculate the bioreactor containing a defined batch medium. Maintain the temperature at 30°C and the pH at 5.0 (controlled with NH4OH).

  • Fed-Batch Phase: After the initial carbon source (e.g., glucose) is depleted, initiate a fed-batch phase with a concentrated feed solution containing glucose and other essential nutrients. The feed rate should be controlled to maintain a low glucose concentration and avoid ethanol formation.

  • Two-Phase Culture: For in-situ product recovery, add a sterile organic solvent (e.g., dodecane) to the bioreactor to form a second phase for capturing the volatile (+)-Epi-isozizaene.

  • Sampling and Analysis: Periodically take samples to monitor cell growth (OD600), substrate consumption, and product formation.

  • Harvesting: At the end of the fermentation, harvest the organic phase for product extraction and analysis.

Protocol 3: GC-MS Analysis of (+)-Epi-isozizaene
  • Sample Preparation: Extract the (+)-Epi-isozizaene from the organic overlay or directly from the culture broth using a suitable solvent like hexane or ethyl acetate. Dry the organic extract over anhydrous Na2SO4.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5ms).

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase the temperature to 240°C at a rate of 20°C/minute.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode and scan for a mass range of m/z 40-400.

  • Identification: Identify (+)-Epi-isozizaene based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.

Visualizations

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis strain_eng Metabolic Engineering eizs_exp EIZS Expression strain_eng->eizs_exp Host Strain inoculum Inoculum Preparation eizs_exp->inoculum Engineered Strain fed_batch Fed-Batch Fermentation inoculum->fed_batch product_recovery In-situ Recovery fed_batch->product_recovery extraction Solvent Extraction product_recovery->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for (+)-Epi-isozizaene production.

biosynthesis_pathway cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp_dmpp_mva IPP / DMAPP mevalonate->ipp_dmpp_mva fpp Farnesyl Diphosphate (FPP) ipp_dmpp_mva->fpp pyruvate_g3p Pyruvate + G3P dxp DXP pyruvate_g3p->dxp mep MEP dxp->mep ipp_dmpp_mep IPP / DMAPP mep->ipp_dmpp_mep ipp_dmpp_mep->fpp eizs Epi-isozizaene Synthase (EIZS) fpp->eizs competing_pathways Competing Pathways (e.g., Sterols) fpp->competing_pathways epi_isozizaene (+)-Epi-isozizaene eizs->epi_isozizaene

Caption: Simplified biosynthetic pathways for (+)-Epi-isozizaene.

References

Reference Data & Comparative Studies

Validation

Confirming the Absolute Configuration of Synthetic (+)-Epi-isozizaene: A Comparative Guide to Modern Spectroscopic and Crystallographic Techniques

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in the synthesis and characterization of chiral compounds. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in the synthesis and characterization of chiral compounds. This guide provides a comparative overview of the primary experimental methods used to confirm the absolute configuration of synthetic (+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon.

The absolute configuration of naturally occurring (+)-Epi-isozizaene has been established through biosynthetic studies. Epi-isozizaene synthase from Streptomyces coelicolor catalyzes the cyclization of farnesyl diphosphate to form (+)-Epi-isozizaene[1]. While the stereochemistry of the biosynthetic product is known, any total synthesis of this molecule requires rigorous experimental verification of its absolute configuration. This guide focuses on the two gold-standard techniques for this purpose: Vibrational Circular Dichroism (VCD) spectroscopy and X-ray Crystallography with Anomalous Dispersion.

Comparison of Key Methodologies

The selection of a method for determining absolute configuration often depends on the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail. Below is a comparative summary of the leading techniques.

FeatureVibrational Circular Dichroism (VCD)X-ray Crystallography (Anomalous Dispersion)
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.The scattering of X-rays by electrons in a single crystal, where anomalous dispersion effects from heavier atoms lead to intensity differences between Friedel pairs (hkl and -h-k-l reflections).
Sample Phase Solution (e.g., in CDCl₃, CCl₄, DMSO-d₆)Solid (high-quality single crystal)
Requirement for Heavy Atoms NoBeneficial, but possible with lighter atoms (e.g., oxygen) with modern instrumentation.
Data Output VCD and infrared absorption spectra.3D molecular structure, bond lengths, bond angles, and the Flack parameter.
Confirmation Basis Comparison of the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer.A Flack parameter close to 0 for the assumed configuration confirms the assignment.
Advantages - Applicable to non-crystalline samples (oils, gums).- Provides information about the solution-phase conformation.- Provides a complete 3D structure.- Considered the definitive method for absolute configuration determination.
Limitations - Requires computational modeling for interpretation.- Can be challenging for highly flexible molecules.- Requires a high-quality single crystal, which can be difficult to obtain.- May require derivatization with a heavy atom.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The method involves comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a specific enantiomer.

1. Sample Preparation:

  • Dissolve the synthetic (+)-Epi-isozizaene in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Use a sample cell with BaF₂ windows and a pathlength of 100-200 µm.

2. Data Acquisition:

  • Record the VCD and infrared (IR) spectra simultaneously on a VCD spectrometer.

  • Collect data over a suitable spectral range (e.g., 2000-900 cm⁻¹) at a resolution of 4-8 cm⁻¹.

  • Accumulate scans for several hours to achieve an adequate signal-to-noise ratio.

3. Computational Modeling:

  • Perform a conformational search for the (+)-Epi-isozizaene molecule using a suitable molecular mechanics force field.

  • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a level such as B3LYP/6-31G(d).

  • Calculate the VCD and IR spectra for the chosen enantiomer based on the optimized geometries and force fields.

  • Boltzmann-average the calculated spectra of the different conformers based on their relative energies.

4. Data Analysis:

  • Compare the experimental VCD spectrum with the calculated spectrum.

  • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the synthetic sample is confirmed as the one used in the calculation.

X-ray Crystallography with Anomalous Dispersion

X-ray crystallography provides an unambiguous determination of the absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystal. The use of anomalous dispersion is key to distinguishing between enantiomers.

1. Crystallization:

  • Grow high-quality single crystals of the synthetic (+)-Epi-isozizaene. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • If the native molecule does not crystallize well or lacks a sufficiently heavy atom for anomalous scattering, derivatization with a molecule containing a heavy atom (e.g., bromine, iodine) may be necessary.

2. Data Collection:

  • Mount a suitable single crystal on a diffractometer equipped with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source.

  • Collect a full sphere of diffraction data, ensuring that Friedel pairs (reflections with indices h,k,l and -h,-k,-l) are measured.

3. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental diffraction data.

  • During the final stages of refinement, introduce the Flack parameter. This parameter refines to a value between 0 and 1, where a value close to 0 indicates that the correct enantiomer has been modeled, and a value close to 1 indicates that the inverted structure is correct.

4. Data Analysis:

  • A final Flack parameter close to 0 with a small standard uncertainty provides strong evidence for the assigned absolute configuration. For example, a Flack parameter of 0.05(10) would confirm the absolute configuration of the synthetic (+)-Epi-isozizaene.

Visualizing the Workflow

The following diagrams illustrate the logical flow of each experimental approach for determining the absolute configuration of synthetic (+)-Epi-isozizaene.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis exp_sample Synthetic (+)-Epi-isozizaene in Solution vcd_spectrometer VCD Spectrometer exp_sample->vcd_spectrometer exp_spectrum Experimental VCD Spectrum vcd_spectrometer->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison comp_model Molecular Model of (+)-Epi-isozizaene dft_calc DFT Calculations comp_model->dft_calc calc_spectrum Calculated VCD Spectrum dft_calc->calc_spectrum calc_spectrum->comparison confirmation Absolute Configuration Confirmed comparison->confirmation

VCD workflow for absolute configuration determination.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_result Result synthesis Synthetic (+)-Epi-isozizaene crystallization Crystallization synthesis->crystallization single_crystal Single Crystal crystallization->single_crystal diffractometer X-ray Diffractometer single_crystal->diffractometer diff_data Diffraction Data diffractometer->diff_data structure_solution Structure Solution & Refinement diff_data->structure_solution flack_param Flack Parameter ≈ 0 structure_solution->flack_param confirmation Absolute Configuration Confirmed flack_param->confirmation

X-ray crystallography workflow for absolute configuration.

References

Comparative

comparative analysis of (+)-Epi-isozizaene and its isomers

A Comparative Analysis of (+)-Epi-isozizaene and Its Isomers: A Guide for Researchers Introduction (+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon of significant interest due to its role as a precursor to the...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (+)-Epi-isozizaene and Its Isomers: A Guide for Researchers

Introduction

(+)-Epi-isozizaene is a tricyclic sesquiterpene hydrocarbon of significant interest due to its role as a precursor to the antibiotic albaflavenone, produced in the bacterium Streptomyces coelicolor.[1][2] The biosynthesis of (+)-epi-isozizaene is catalyzed by the enzyme epi-isozizaene synthase (EIZS), which facilitates a complex cyclization of the linear precursor, farnesyl diphosphate (FPP).[1][2][3] The remarkable plasticity of the EIZS active site has been demonstrated through site-directed mutagenesis, leading to the production of a diverse array of sesquiterpene isomers, including monocyclic and bicyclic compounds.[3][4][5] This guide provides a comparative analysis of (+)-epi-isozizaene and its enzymatically generated isomers, focusing on their physicochemical properties, spectroscopic data, and biological activities, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Properties

The isomers of (+)-epi-isozizaene, being structurally distinct, exhibit unique physical and spectroscopic properties. While all are sesquiterpene hydrocarbons with the same molecular formula (C15H24) and molecular weight (204.35 g/mol ), their boiling points, densities, and chromatographic retention times vary. Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are crucial for their identification and characterization.

Table 1: Physicochemical and Mass Spectrometry Data for (+)-Epi-isozizaene and Key Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (non-polar column)Key Mass Spectral Fragments (m/z)
(+)-Epi-isozizaeneC15H24204.351451[6]204, 189, 161, 133, 119, 105, 91
β-BisaboleneC15H24204.351506-1509[7]204, 189, 161, 133, 121, 107, 93, 69
β-CurcumeneC15H24204.35~1480204, 189, 161, 133, 119, 105, 91
γ-CurcumeneC15H24204.351470-1482[8]204, 189, 161, 133, 119, 105, 91
SesquisabineneC15H24204.351437-1467[9][10]204, 189, 161, 133, 119, 107, 93, 79

Table 2: ¹H and ¹³C NMR Chemical Shift Data for Selected Isomers (in CDCl₃)

β-Bisabolene ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) γ-Curcumene ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
H-15.38 (br s)124.8 (C-1)H-1'5.75 (br s)134.5 (C-1')
H-52.05-1.95 (m)131.5 (C-11)H-2'5.85 (d, J=9.5 Hz)127.2 (C-2')
H-65.12 (t, J=7.0 Hz)124.3 (C-7)H-3'5.95 (d, J=9.5 Hz)121.0 (C-3')
H-104.69 (s), 4.67 (s)109.4 (C-15)H-55.15 (t, J=7.0 Hz)131.3 (C-5)
Me-121.68 (s)31.0 (C-4)Me-71.68 (s)25.7 (C-7)
Me-131.60 (s)27.5 (C-2)Me-1'1.85 (s)22.8 (C-1')
Me-141.65 (s)25.7 (C-8)Me-101.20 (d, J=7.0 Hz)20.9 (C-10)

Note: NMR data is compiled from various sources and may vary slightly based on experimental conditions. The provided data for β-bisabolene and γ-curcumene is representative.[2][3][8]

Comparative Biological Activity

The biological activity of (+)-epi-isozizaene is primarily linked to its role as a precursor to the antibiotic albaflavenone. However, its isomers, generated through enzymatic synthesis, have demonstrated a range of biological activities in their own right.

Table 3: Comparative Biological Activities of (+)-Epi-isozizaene Isomers

CompoundBiological ActivityAssay SystemResults
(+)-Epi-isozizaenePrecursor to antibiotic-Converted to albaflavenone by CYP170A1[1][2]
β-BisaboleneAntimicrobialStaphylococcus aureusRestores ampicillin activity[1]
AntimicrobialEscherichia coli, Candida albicansActive in essential oil preparations[11]
CytotoxicBreast cancer cell lines (MCF-7, MDA-MB-231, etc.)IC₅₀ values ranging from 66.91 to 98.39 µg/mL[12]
β-Curcumene / γ-CurcumeneCytotoxicColon cancer cells (HCT116)Curcumin (a related compound) shows IC₅₀ of 4.69-5.13 µg/mL[13][14]
AntioxidantDPPH radical scavengingCurcuminoids exhibit potent antioxidant activity[15]
Sesquisabinene hydrateAntimicrobialStaphylococcus aureus, Streptococcus mutans, Candida albicansActive in essential oil with MICs of 132-264 µg/mL[16]

Experimental Protocols

Expression and Purification of Epi-isozizaene Synthase (EIZS)

Recombinant EIZS and its mutants are typically expressed in E. coli BL21(DE3) cells.[17]

  • Vector: pET28a(+) containing the EIZS gene.

  • Culture Medium: Luria-Bertani (LB) medium supplemented with kanamycin (50 µg/mL).

  • Induction: Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD₆₀₀ of ~0.6-0.8, followed by overnight incubation at a reduced temperature (e.g., 16-20 °C).

  • Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the His-tagged protein is purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is then further purified by size-exclusion chromatography.

Enzymatic Synthesis and Product Analysis of (+)-Epi-isozizaene and its Isomers
  • Reaction Mixture: A typical reaction mixture contains purified EIZS (1-5 µM), farnesyl diphosphate (FPP) (50-100 µM), and MgCl₂ (10-15 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 2-18 hours).

  • Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., n-hexane or a mixture of hexanes and ethyl acetate).

  • GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers. A non-polar capillary column (e.g., HP-5MS) is commonly used. Products are identified by comparing their mass spectra and retention indices with those of authentic standards and/or mass spectral libraries.[13][17]

Visualizing Biosynthesis and Experimental Logic

Biosynthetic Pathway of (+)-Epi-isozizaene and its Isomers

The following diagram illustrates the enzymatic conversion of FPP to (+)-epi-isozizaene and the diversion of the cyclization cascade to produce various isomers upon mutation of the EIZS enzyme.

Biosynthesis Biosynthesis of (+)-Epi-isozizaene and Isomers FPP Farnesyl Diphosphate (FPP) EIZS_WT Wild-Type EIZS FPP->EIZS_WT EIZS_Mutant Mutant EIZS FPP->EIZS_Mutant GPP_IPP Geranyl Diphosphate (GPP) + Isopentenyl Diphosphate (IPP) GPP_IPP->FPP Intermediates Carbocation Intermediates Epi_isozizaene (+)-Epi-isozizaene Intermediates->Epi_isozizaene Major Product Isomers Isomers (e.g., β-Bisabolene, Curcumenes, Sesquisabinene) Intermediates->Isomers Alternative Products EIZS_WT->Intermediates EIZS_Mutant->Intermediates Albaflavenone Albaflavenone Epi_isozizaene->Albaflavenone Oxidation (CYP170A1)

Caption: Biosynthesis of (+)-Epi-isozizaene and its isomers from FPP.

Experimental Workflow for Comparative Analysis

This diagram outlines the typical workflow for producing and analyzing (+)-epi-isozizaene and its isomers.

Workflow Experimental Workflow for Isomer Analysis cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Expression EIZS Gene Expression in E. coli Purification Protein Purification (Affinity & Size-Exclusion) Expression->Purification Incubation Incubation of EIZS with FPP and Mg²⁺ Purification->Incubation Extraction Solvent Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Bioassay Biological Activity Assays Extraction->Bioassay NMR NMR Spectroscopy GCMS->NMR

Caption: Workflow for production and analysis of sesquiterpene isomers.

Conclusion

The study of (+)-epi-isozizaene and its isomers provides a fascinating insight into the catalytic diversity of terpene synthases. While (+)-epi-isozizaene itself is a key intermediate in antibiotic biosynthesis, the isomers generated through enzymatic engineering exhibit a broad range of potentially valuable biological activities. This comparative guide serves as a resource for researchers in natural product chemistry, synthetic biology, and drug development, providing a foundation for further exploration and exploitation of these complex sesquiterpenes. The detailed protocols and compiled data facilitate the replication and extension of these findings, paving the way for the discovery of new bioactive compounds.

References

Validation

A Comparative Guide to a Novel Biosynthetic Pathway for (+)-Epi-isozizaene and its Engineered Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the native biosynthetic pathway to (+)-epi-isozizaene and novel, engineered pathways that redirect the metaboli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the native biosynthetic pathway to (+)-epi-isozizaene and novel, engineered pathways that redirect the metabolic flux towards alternative high-value sesquiterpenes. The core of this innovation lies in the structure-based engineering of the enzyme epi-isozizaene synthase (EIZS), which opens up new avenues for the production of diverse sesquiterpenoids for pharmaceutical and biotechnological applications.

Performance Comparison: Wild-Type vs. Engineered EIZS Pathways

The validation of these new biosynthetic pathways is primarily demonstrated by the altered product profiles of the engineered epi-isozizaene synthase (EIZS) enzymes. The wild-type enzyme from Streptomyces coelicolor is highly specific for the production of (+)-epi-isozizaene.[1][2][3] However, by introducing single or double point mutations in the active site, the catalytic outcome can be dramatically shifted. The following tables summarize the quantitative data on product distribution for the wild-type EIZS and several of its engineered variants.

Enzyme VariantPrimary Product(s)Product Yield (%)Minor ProductsReference
Wild-Type EIZS (+)-Epi-isozizaene>90%Other sesquiterpenes[2][3]
F95S Mutant β-Curcumene~40%γ-Curcumene, α-Bisabolol[2]
F96H Mutant NerolidolHigh Fidelity-[2]
F198S Mutant β-Cedrene~35%Other sesquiterpenes[2]
F95S-F198S Mutant α-Bisabolol65-74%Nerolidol, β-Curcumene[1]
F95Q Mutant β- and γ-Curcumene>50%Sesquiterpene alcohols[4]

Biosynthetic Pathways and Experimental Workflow

The diagrams below illustrate the native and engineered biosynthetic pathways starting from the common precursor, farnesyl diphosphate (FPP). Additionally, a general experimental workflow for the validation of a new engineered EIZS mutant is provided.

Biosynthetic_Pathways cluster_wt Wild-Type Pathway cluster_engineered Engineered Pathways FPP Farnesyl Diphosphate (FPP) WT_EIZS Wild-Type EIZS FPP->WT_EIZS Eng_EIZS Engineered EIZS (e.g., F95S, F95S-F198S) FPP->Eng_EIZS Epi_isozizaene (+)-Epi-isozizaene WT_EIZS->Epi_isozizaene New_Products New Sesquiterpenes (e.g., β-Curcumene, α-Bisabolol) Eng_EIZS->New_Products

Caption: Biosynthetic pathways of wild-type and engineered EIZS.

Experimental_Workflow cluster_design Design & Engineering cluster_expression Protein Production cluster_validation Validation mutagenesis Site-Directed Mutagenesis of EIZS gene expression Heterologous Expression in E. coli mutagenesis->expression purification Protein Purification expression->purification assay In Vitro Enzyme Assay with FPP purification->assay gcms Product Analysis by GC-MS assay->gcms

Caption: Experimental workflow for engineering and validating EIZS variants.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the validation of new EIZS-based biosynthetic pathways.

Site-Directed Mutagenesis of Epi-Isozizaene Synthase

This protocol is based on commercially available kits, such as the Q5 Site-Directed Mutagenesis Kit (New England Biolabs), which has been used in the referenced studies.[5][6]

a. Primer Design:

  • Design mutagenic primers that contain the desired mutation.

  • Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[7]

  • The mutation should be in the middle of the primer with at least 10-15 bases of correct sequence on both sides.[7]

b. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase.

  • A typical reaction mixture includes: template plasmid (e.g., pET28a containing the EIZS gene), forward and reverse mutagenic primers, dNTPs, polymerase buffer, and the polymerase enzyme.[7][8]

  • Perform PCR with an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[8]

c. Template Removal and Transformation:

  • Digest the parental, methylated template DNA with a restriction enzyme like DpnI for at least 1 hour at 37°C.[9][10]

  • Transform the resulting mutated plasmid into competent E. coli cells (e.g., DH5α or NEB-5α).[6]

  • Select for transformed cells on antibiotic-containing media.

d. Verification:

  • Isolate plasmid DNA from individual colonies.

  • Verify the desired mutation by DNA sequencing.[5]

Expression and Purification of EIZS Variants

This protocol describes the expression of EIZS in E. coli and subsequent purification.

a. Protein Expression:

  • Transform the sequence-confirmed plasmid into an expression strain of E. coli, such as BL21(DE3).[1][5]

  • Grow the cells in Luria-Bertani (LB) medium with the appropriate antibiotic at 37°C until the OD600 reaches 0.5-0.6.[1][5]

  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[5][6]

  • Continue to culture the cells at a lower temperature, such as 18°C, overnight.[11]

b. Cell Lysis and Affinity Chromatography:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or other methods and clarify the lysate by centrifugation.

  • Purify the His-tagged EIZS protein from the soluble fraction using a TALON or Ni-NTA affinity chromatography column.[6]

c. Size-Exclusion Chromatography:

  • Further purify the protein using a size-exclusion chromatography column (e.g., Superdex 200) to remove aggregates and other impurities.[6]

  • Collect fractions containing the purified protein and confirm purity by SDS-PAGE.

In Vitro Enzyme Activity Assay

This protocol is for determining the activity and product profile of the purified EIZS variants.

a. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1.0 mM MgCl2, 0.1 mM NaN3).[6]

  • For kinetic measurements, the EnzCheck Pyrophosphate Assay Kit can be used to continuously monitor the production of pyrophosphate.[5]

  • For product identification, set up a larger volume reaction (e.g., 1 mL) containing the reaction buffer, purified EIZS enzyme (1-5 µM), and farnesyl diphosphate (FPP) (e.g., 100 µM).[5]

b. Reaction and Extraction:

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-4 hours).

  • Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent like hexane or ethyl acetate, followed by vigorous vortexing.

  • Separate the organic phase, which now contains the products.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the extracted sesquiterpene products.

a. GC-MS Instrument Setup:

  • Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5 or DB-5).[12]

  • Set the injector temperature to around 250°C.

  • Program the oven temperature with an initial hold, a ramp to a higher temperature, and a final hold (e.g., start at 50°C, ramp at 10°C/min to 280°C, and hold for 5 minutes).[12]

  • Use helium as the carrier gas.[12]

b. Sample Analysis:

  • Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS.

  • The mass spectrometer should be operated in electron impact (EI) ionization mode, scanning a mass range of approximately 40-400 amu.[12]

c. Data Analysis:

  • Identify the products by comparing their retention times and mass spectra to those of authentic standards or by matching the mass spectra with libraries such as NIST and Wiley.[12]

  • Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

References

Comparative

comparing the biological activity of (+)-Epi-isozizaene with other sesquiterpenes

A Comparative Guide to the Biological Activity of Sesquiterpenes, with Reference to (+)-Epi-isozizaene Introduction Sesquiterpenes, a class of 15-carbon isoprenoids, are a diverse group of natural products found extensiv...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Sesquiterpenes, with Reference to (+)-Epi-isozizaene

Introduction

Sesquiterpenes, a class of 15-carbon isoprenoids, are a diverse group of natural products found extensively in plants and fungi. They exhibit a wide range of biological activities, making them a subject of significant interest for researchers in drug discovery and development. This guide provides a comparative overview of the biological activities of various well-studied sesquiterpenes, including their anti-inflammatory, cytotoxic, and antimicrobial properties. While the primary focus is on comparing different classes of sesquiterpenes for which experimental data is available, we also address the current knowledge on (+)-Epi-isozizaene.

It is important to note that while (+)-Epi-isozizaene is recognized as a key intermediate in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor, there is a significant lack of publicly available experimental data on its specific biological activities.[1] Therefore, a direct quantitative comparison of (+)-Epi-isozizaene with other sesquiterpenes is not feasible at this time. This guide will, however, provide a framework for understanding the biological potential of sesquiterpenes and highlight the need for further investigation into compounds like (+)-Epi-isozizaene.

Anti-inflammatory Activity

Many sesquiterpenes, particularly sesquiterpene lactones, are potent anti-inflammatory agents.[2][3][4] Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Table 1: Comparison of Anti-inflammatory Activity of Selected Sesquiterpenes

SesquiterpeneClassAssayModelIC₅₀ / ActivityReference
ParthenolideGermacranolideNF-κB Inhibitionvarious~5 µM[6]
HelenalinPseudoguaianolideCarrageenan-induced edemaRodentActive[2]
DehydrocostuslactoneGuaianolideIL-6/STAT3 InhibitionTHP-1 cellsActive[4]
11β,13-dihydrolactucinGuaianolideCalcineurin pathway---IC₅₀ = 2.35 µM[4]
FarnesolAcyclicIL-1β, TNF-α, IL-6, IL-12 reductionMiceActive[7]

Cytotoxic Activity

The cytotoxic properties of sesquiterpenes against various cancer cell lines have been extensively studied.[8][9] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is often crucial for their cytotoxic effects.[2]

Table 2: Comparison of Cytotoxic Activity of Selected Sesquiterpenes

SesquiterpeneClassCell LineIC₅₀ (µM)Reference
1β-hydroxyalantolactoneEudesmanolideHEp2Comparable to etoposide[8]
IvangustinEudesmanolideSGC-7901Comparable to etoposide[8]
ParthenolideGermacranolideC2C122.7 - 3.3[10]
IvalinEudesmanolideC2C122.7 - 3.3[10]
Antroalbocin A derivativesCadinaneSW480, MCF-719.3 - 33.3[11]

Antimicrobial Activity

Sesquiterpenes also demonstrate a broad spectrum of antimicrobial activity against bacteria and fungi.[12][13][14]

Table 3: Comparison of Antimicrobial Activity of Selected Sesquiterpenes

SesquiterpeneClassMicroorganismMIC (µg/mL)Reference
α-CedreneCedraneBacillus subtilis, Proteus sp.3.06[12]
β-CedreneCedraneBacillus subtilis, Proteus sp.3.06[12]
Sesquithuriferol---Bacillus subtilis, Proteus sp.3.06[12]
Chlojaponol B---Botrytis cinerea34.62% inhibition at 50 µg/mL[13]
Cryptomeridiol---Staphylococcus aureus8 mm inhibition zone[13]
Antroalbocin ACadinaneStaphylococcus aureusActive[11]

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene compound for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Antimicrobial Microdilution Assay

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The sesquiterpene compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. An indicator dye, such as 2,3,5-triphenyltetrazolium chloride (TTC), can be used to aid in the visualization of microbial growth.[15]

Signaling Pathway Visualization

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified overview of this pathway and the potential point of inhibition by these compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_inactive->IkB DNA DNA NFkB_active->DNA translocates to nucleus and binds Sesquiterpenes Sesquiterpene Lactones Sesquiterpenes->IKK inhibit Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Simplified NF-κB signaling pathway and inhibition by sesquiterpene lactones.

Conclusion

Sesquiterpenes represent a vast and structurally diverse class of natural products with significant therapeutic potential. While data on the biological activity of (+)-Epi-isozizaene remains elusive, the comparative analysis of other sesquiterpenes, particularly sesquiterpene lactones, reveals potent anti-inflammatory, cytotoxic, and antimicrobial properties. The provided experimental protocols and the visualization of the NF-κB signaling pathway offer a foundational understanding for researchers and drug development professionals. Further investigation into the bioactivity of less-studied sesquiterpenes like (+)-Epi-isozizaene is warranted to unlock their full therapeutic potential.

References

Validation

Comparative Analysis of Analytical Methods for (+)-Epi-isozizaene Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the analytical methodologies employed for the quantification of (+)-Epi-isozizaene, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies employed for the quantification of (+)-Epi-isozizaene, a key intermediate in the biosynthesis of the antibiotic albaflavenone.[1][2] The primary analytical technique identified in the literature for the quantitative analysis of this volatile sesquiterpene hydrocarbon is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] This document outlines the experimental protocols for GC-MS analysis and presents a summary of its application as described in various studies.

Overview of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most prevalent and effective method for the analysis of (+)-Epi-isozizaene.[1][2][3][4][5] This technique is well-suited for the separation and detection of volatile organic compounds like (+)-Epi-isozizaene. Alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized for structural elucidation of related compounds but are not typically employed for routine quantification in the context of the reviewed literature.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity for the identification and quantification of (+)-Epi-isozizaene.

Experimental Protocols

The general workflow for the analysis of (+)-Epi-isozizaene using GC-MS involves sample preparation through solvent extraction, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation:

Volatile products from enzymatic reactions, including (+)-Epi-isozizaene, are typically extracted from the aqueous reaction mixture using an organic solvent.[1][5] Common extraction procedures involve:

  • Overlaying the reaction mixture with a water-immiscible organic solvent such as a 1:1 mixture of hexanes and ethyl acetate or n-pentane.[1][5]

  • Incubating the reaction to allow for the partitioning of volatile products into the organic layer.[1]

  • Collecting the organic layer.

  • Drying the extract using an agent like anhydrous magnesium sulfate.[5]

  • Concentrating the extract to a smaller volume before injection into the GC-MS system.[5]

GC-MS Analysis:

The concentrated extract is then analyzed by GC-MS. While specific instrument parameters may vary between laboratories, the general conditions are as follows:

ParameterDescriptionReference
Gas Chromatograph Agilent 6890 or 7890A (or equivalent)[3][5]
Mass Spectrometer JEOL JMS-600H or Agilent 5976C (or equivalent)[3][5]
Capillary Column HP5MS (or similar non-polar column), 30 m x 0.25 mm[5]
Carrier Gas HeliumNot explicitly stated, but typical for GC-MS
Ionization Mode Electron Ionization (EI), positive mode[3][5]
Temperature Program Initial temperature of 60°C, ramping to 240-280°C at a rate of 20°C/min.[3][5]
Solvent Delay 3 to 3.5 minutes[3][5]
Data Analysis and Quantification

Identification of (+)-Epi-isozizaene is achieved by comparing the retention time and mass spectrum of the analyte with that of an authentic standard or by matching the mass spectrum to a reference library.[5] Quantification is typically performed by integrating the peak area of the corresponding ion chromatogram. The yield of (+)-Epi-isozizaene can be expressed as a percentage of the total ion count of all terpene products. For instance, wild-type epi-isozizaene synthase (EIZS) has been shown to produce (+)-Epi-isozizaene with high fidelity, yielding 99% at 4°C and 79% at 30°C.[1][3]

Method Comparison and Cross-Validation

While the reviewed literature predominantly utilizes GC-MS for the analysis of (+)-Epi-isozizaene, a direct cross-validation study comparing GC-MS with other analytical techniques (e.g., HPLC, NMR) for the quantification of this specific compound was not found. The volatile nature of (+)-Epi-isozizaene makes GC-MS the inherently more suitable method over techniques like HPLC, which are designed for less volatile or non-volatile compounds.

The validation of the GC-MS method itself is evident through its consistent application across multiple studies to successfully identify and quantify (+)-Epi-isozizaene as the major product of the EIZS-catalyzed reaction. The detailed experimental procedures provided in these studies allow for the reproducibility of the method.

Experimental Workflow for (+)-Epi-isozizaene Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing enzymatic_reaction Enzymatic Reaction (EIZS + FPP) solvent_extraction Solvent Extraction (Hexane/Ethyl Acetate or Pentane) enzymatic_reaction->solvent_extraction Overlay & Incubate drying Drying (Anhydrous MgSO4) solvent_extraction->drying concentration Concentration drying->concentration gcms_injection GC-MS Injection concentration->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Peak Integration & Quantification identification->quantification biosynthesis_pathway FPP Farnesyl Diphosphate (FPP) EIZS epi-Isozizaene Synthase (EIZS) FPP->EIZS Epi_isozizaene (+)-Epi-isozizaene EIZS->Epi_isozizaene Cyclization P450 Cytochrome P450 (CYP170A1) Epi_isozizaene->P450 Albaflavenone Albaflavenone P450->Albaflavenone Oxidation

References

Comparative

A Comparative Guide to (+)-Epi-isozizaene Synthases for Researchers and Drug Development Professionals

This guide provides a bioinformatic and biochemical comparison of (+)-Epi-isozizaene synthases from various bacterial species. (+)-Epi-isozizaene is a key tricyclic sesquiterpene hydrocarbon that serves as a precursor to...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a bioinformatic and biochemical comparison of (+)-Epi-isozizaene synthases from various bacterial species. (+)-Epi-isozizaene is a key tricyclic sesquiterpene hydrocarbon that serves as a precursor to the antibiotic albaflavenone, making its synthase a crucial enzyme for natural product biosynthesis and a target for bioengineering applications.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the characteristics, performance, and experimental protocols related to these enzymes.

Comparative Performance of (+)-Epi-isozizaene Synthases

The most extensively studied (+)-Epi-isozizaene synthase is from Streptomyces coelicolor A3(2) (EIZS).[1][3][4] This enzyme exhibits high fidelity in its conversion of farnesyl diphosphate (FPP) to (+)-epi-isozizaene.[3] However, orthologs from other actinomycetes, such as Streptomyces bungoensis and Nocardia brevifolia, have also been identified and characterized, revealing intriguing differences in their product profiles and substrate specificities.[5][6]

Kinetic Parameters

Detailed kinetic data is most readily available for the wild-type (+)-Epi-isozizaene synthase from Streptomyces coelicolor.

EnzymeSpeciesKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Epi-isozizaene Synthase (EIZS)Streptomyces coelicolor0.4 ± 0.10.05 ± 0.0021.25 x 105
Product Profile Comparison

The product distribution of (+)-Epi-isozizaene synthases shows notable variation between species, particularly concerning minor products and the acceptance of alternative substrates.

EnzymeSpeciesMajor ProductKey Minor Products / Additional ActivitiesReference
Epi-isozizaene Synthase (EIZS)Streptomyces coelicolor(+)-Epi-isozizaene (~79%)Sesquisabinene, β-Farnesene, Zizaene, β-Acoradiene, Z-α-Bisabolene[1]
Epi-isozizaene SynthaseStreptomyces bungoensis(+)-Epi-isozizaeneDoes not accept geranyl diphosphate (GPP) as a substrate.[5][6]
Epi-isozizaene Synthase (NbEIZS)Nocardia brevifolia(+)-Epi-isozizaeneExhibits substantial monoterpene synthase activity with GPP as a substrate.[6]

Experimental Protocols

The following sections detail generalized protocols for the expression, purification, and characterization of recombinant (+)-Epi-isozizaene synthases, based on methodologies reported for the Streptomyces coelicolor enzyme.[3][7]

Recombinant Expression and Purification of (+)-Epi-isozizaene Synthase
  • Gene Synthesis and Cloning : The gene encoding the putative (+)-Epi-isozizaene synthase is codon-optimized for expression in Escherichia coli and cloned into an expression vector, such as pET28a(+), which typically provides an N-terminal polyhistidine tag for affinity purification.

  • Protein Expression : The expression vector is transformed into an E. coli expression strain, such as BL21(DE3). A starter culture is grown overnight at 37°C in Luria-Bertani (LB) medium containing a suitable antibiotic (e.g., kanamycin). This is used to inoculate a larger volume of LB medium, which is incubated at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight.

  • Cell Lysis and Clarification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to pellet cell debris.

  • Affinity Chromatography : The clarified lysate is loaded onto a column packed with Ni-NTA or TALON metal-affinity resin. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged synthase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography : For higher purity, the eluted protein is further purified by size-exclusion chromatography using a column such as a Superdex 200, equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

Enzyme Assays and Product Identification
  • Enzyme Activity Assay : The activity of the purified synthase is assayed in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5% glycerol). The reaction is initiated by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of approximately 50-100 μM.

  • Product Extraction : The reaction mixture is overlaid with a water-immiscible organic solvent, such as hexane or pentane, to capture the volatile sesquiterpene products. The reaction is allowed to proceed for a set time (e.g., 1-12 hours) at a controlled temperature (e.g., 30°C). After the incubation period, the organic layer is collected.

  • GC-MS Analysis : The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS). The GC is equipped with a non-polar capillary column (e.g., HP-5ms). The temperature program is optimized to separate the different sesquiterpene isomers. Mass spectra are recorded, and compounds are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards and by searching mass spectral libraries such as NIST.

Visualized Workflows and Pathways

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for the characterization of (+)-Epi-isozizaene synthases.

experimental_workflow cluster_bioinformatics Bioinformatics cluster_molecular_biology Molecular Biology cluster_protein_biochemistry Protein Biochemistry cluster_analytical_chemistry Analytical Chemistry Gene Identification Gene Identification Codon Optimization Codon Optimization Gene Identification->Codon Optimization Vector Design Vector Design Codon Optimization->Vector Design Cloning Cloning Vector Design->Cloning Transformation Transformation Cloning->Transformation Expression Expression Transformation->Expression Purification Purification Expression->Purification Enzyme Assay Enzyme Assay Purification->Enzyme Assay Product Extraction Product Extraction Enzyme Assay->Product Extraction GC-MS Analysis GC-MS Analysis Product Extraction->GC-MS Analysis Structure Elucidation Structure Elucidation GC-MS Analysis->Structure Elucidation

Caption: Experimental workflow for the characterization of (+)-Epi-isozizaene synthases.

reaction_pathway Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Enzyme Active Site Enzyme Active Site Farnesyl Diphosphate (FPP)->Enzyme Active Site Binding & Ionization (+)-Epi-isozizaene (+)-Epi-isozizaene Enzyme Active Site->(+)-Epi-isozizaene Cyclization Cascade Diphosphate Diphosphate Enzyme Active Site->Diphosphate Release

Caption: Simplified reaction pathway for (+)-Epi-isozizaene synthesis.

References

Validation

Evaluating (+)-Epi-isozizaene as a Precursor for Novel Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon, stands as a pivotal molecule in the biosynthesis of the antibiotic albaflavenone in Streptomyces...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Epi-isozizaene, a tricyclic sesquiterpene hydrocarbon, stands as a pivotal molecule in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor.[1][2] Its true potential as a precursor for novel compounds, however, lies not in its direct chemical modification, but in the remarkable versatility of its biosynthetic enzyme, epi-isozizaene synthase (EIZS). This guide provides a comprehensive evaluation of the EIZS enzymatic platform for generating chemical diversity, comparing it with alternative strategies for synthesizing complex sesquiterpenoids.

The EIZS enzyme catalyzes the complex cyclization of the linear precursor farnesyl diphosphate (FPP) into (+)-epi-isozizaene.[1][3] Research has demonstrated that the active site of EIZS, framed by key aromatic residues, can be systematically mutated.[2][3] These mutations can reprogram the entire cyclization cascade, intercepting reactive carbocation intermediates to generate a wide array of alternative sesquiterpene products instead of (+)-epi-isozizaene.[3][4] This makes the EIZS system a powerful platform for synthetic biology, enabling the production of diverse molecular scaffolds from a single, simple precursor.

Comparative Analysis of Precursor Generation Strategies

The efficacy of the EIZS platform can be best understood by comparing it to other methods of generating complex sesquiterpene scaffolds.

StrategyPrecursorKey AdvantagesKey LimitationsTypical Product Diversity
EIZS Platform (This Guide) Farnesyl Diphosphate (FPP)High stereocontrol, mild reaction conditions, rapid diversification through mutagenesis, scalable via fermentation.[3][5]Limited to products accessible from FPP-derived carbocations; requires molecular biology expertise.High (monocyclic, bicyclic, tricyclic hydrocarbons and alcohols).[6][7]
Alternative Terpene Cyclases FPP or Geranylgeranyl Diphosphate (GGPP)Access to different natural product scaffolds (e.g., drimane sesquiterpenoids).[8]Each enzyme has its own unique product profile and may be less "tunable" than EIZS.Varies by enzyme; often high fidelity for a specific scaffold.
Classic Total Synthesis Simple commodity chemicalsComplete control over molecular structure, not limited by biosynthetic pathways.Often requires multi-step, complex syntheses with protecting groups; can be time-consuming and difficult to scale.[9]Theoretically unlimited, but practically focused on a single target molecule.
Chemoenzymatic Synthesis Acyclic terpene precursorsCombines the stereoselectivity of enzymes with the flexibility of chemical synthesis.[8]Can require significant optimization of both the enzymatic and chemical steps.High, depending on the chosen enzyme and subsequent chemical modifications.

Data Presentation: Product Diversification from the EIZS Platform

The power of the EIZS platform is most evident in the diverse product arrays generated from single-point mutations of its active site residues. The following table summarizes the product distribution for several key EIZS mutants, demonstrating the dramatic reprogramming of the cyclization cascade away from the native product, (+)-epi-isozizaene.

EIZS VariantTemperature(+)-Epi-isozizaene (%)Major Alternative Product(s) (%)Reference
Wild-Type 30 °C79%Various minor products[3][7]
Wild-Type 4 °C99%-[7]
F95S -Abolishedβ-Curcumene & other monocycles[3]
F96H -AbolishedNerolidol[3]
F198S -Abolishedβ-Cedrene[6]
F95S-F198S 18 °CAbolishedα-Bisabolol (65%), Nerolidol (15%)[4][6]
F95S-F198S 4 °CAbolishedα-Bisabolol (74%)[4][6]
F95Q -Suppressedβ- and γ-Curcumene (>50%)[10]

Mandatory Visualization

EIZS Catalytic Cascade and Diversion Points cluster_0 EIZS Active Site FPP Farnesyl Diphosphate (FPP) Carbocation1 Farnesyl/Nerolidyl Carbocation FPP->Carbocation1 Ionization Carbocation2 Bisabolyl Carbocation Carbocation1->Carbocation2 1st Ring Closure OtherProducts1 Acyclic Products (e.g., Nerolidol) Carbocation1->OtherProducts1 Quench Carbocation3 Acorenyl Carbocation Carbocation2->Carbocation3 2nd Ring Closure OtherProducts2 Monocyclic Products (e.g., Curcumene, Bisabolol) Carbocation2->OtherProducts2 Quench/ Hydroxylate EpiIsozizaene (+)-Epi-isozizaene Carbocation3->EpiIsozizaene 3rd Ring Closure + Rearrangement OtherProducts3 Bicyclic Products (e.g., Cedrene) Carbocation3->OtherProducts3 Quench F96 F96 Mutants (e.g., F96H) F96->Carbocation1 F95 F95 Mutants (e.g., F95S) F95->Carbocation2 F198 F198 Mutants (e.g., F198S) F198->Carbocation3

Caption: EIZS catalytic cascade from FPP to (+)-epi-isozizaene and key diversion points.

Workflow for Terpene Cyclase Platform Evaluation arrow arrow start Identify Target Cyclase (e.g., EIZS) mutagenesis Design & Create Active Site Mutants start->mutagenesis expression Protein Expression & Purification mutagenesis->expression reaction Enzymatic Reaction with FPP expression->reaction analysis Product Extraction & GC-MS Analysis reaction->analysis data Characterize Product Array (Yields, Structures) analysis->data decision Novel Compound(s) Generated? data->decision decision->mutagenesis No, Redesign scaleup Scale-up Production (Fermentation) decision->scaleup Yes bioassay Biological Activity Screening scaleup->bioassay end Lead Compound Identified bioassay->end

Caption: A logical workflow for evaluating a terpene cyclase as a platform for novel compounds.

Experimental Protocols

Protocol 1: General Method for Sesquiterpene Generation using EIZS Mutants

This protocol is a generalized summary based on methodologies reported for EIZS mutagenesis and product analysis.[3][6]

  • Mutagenesis: Site-directed mutagenesis of the EIZS gene (in a suitable expression vector like pET28) is performed using a commercial kit (e.g., Q5 mutagenesis kit) and custom mutagenic primers to introduce desired mutations (e.g., F95S, F198S). Successful incorporation is confirmed by DNA sequencing.

  • Protein Expression and Purification: The plasmid containing the mutant EIZS gene is transformed into an E. coli expression strain (e.g., NEB-5α cells).

    • Grow cells in LB media with appropriate antibiotic selection (e.g., 50 µg/mL kanamycin) at 37 °C.

    • Induce protein expression with IPTG and grow for a further period at a reduced temperature (e.g., 16-18 °C).

    • Harvest cells by centrifugation. Lyse the cells via sonication.

    • Clarify the lysate by centrifugation. The supernatant containing the His-tagged EIZS mutant is purified using an affinity column (e.g., TALON Cobalt resin).

    • Elute the purified protein and buffer-exchange into a suitable storage buffer.

  • Enzymatic Reaction:

    • In a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂), add the purified EIZS mutant enzyme to a final concentration of approximately 5-10 µM.

    • Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of ~200 µM.

    • Immediately overlay the aqueous reaction with an organic solvent (e.g., a 1:1 mixture of hexanes:ethyl acetate) to trap volatile sesquiterpene products.

    • Incubate the reaction overnight at a controlled temperature (e.g., 4 °C or 18 °C).

  • Product Extraction and Analysis:

    • Quench the reaction by adding brine.

    • Extract the mixture multiple times with the organic solvent.

    • Pool the organic extracts, dry them over anhydrous Na₂SO₄, and concentrate under a stream of nitrogen gas.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify products by comparing retention times and mass spectra with authentic standards and databases (e.g., NIST, MassFinder). Quantify product percentages by integrating GC peak areas.

Conclusion

While (+)-Epi-isozizaene itself has limited application as a direct chemical precursor, the enzymatic platform that produces it, epi-isozizaene synthase, represents a highly effective and evolvable system for generating novel compounds. By leveraging site-directed mutagenesis, researchers can readily reprogram the enzyme to produce a diverse array of sesquiterpene hydrocarbons and alcohols from the simple, commercially available precursor FPP. This biosynthetic approach offers significant advantages in terms of stereocontrol, reaction efficiency, and sustainability compared to traditional total synthesis. For drug development professionals and scientists, the EIZS system serves as an exemplary platform for accessing novel chemical diversity, providing a rich pool of complex molecules for biological screening and development.

References

Comparative

confirmation of (+)-Epi-isozizaene synthase function through gene knockout studies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of methodologies to confirm the function of (+)-Epi-isozizaene synthase (EIZS), a key enzyme in the biosynthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the function of (+)-Epi-isozizaene synthase (EIZS), a key enzyme in the biosynthesis of the antibiotic precursor, albaflavenone, from Streptomyces coelicolor.[1][2] While direct gene knockout studies for this specific synthase are not extensively documented in publicly available literature, this guide contrasts the widely used biochemical approach of site-directed mutagenesis with the powerful in vivo confirmation offered by gene knockout techniques, providing detailed protocols for both.

Introduction to (+)-Epi-isozizaene Synthase

(+)-Epi-isozizaene synthase is a sesquiterpene cyclase that catalyzes the conversion of the linear precursor, farnesyl diphosphate (FPP), into the tricyclic hydrocarbon (+)-epi-isozizaene.[2][3] This transformation is a critical step in the biosynthetic pathway of the antibiotic albaflavenone.[1] The enzyme's active site, framed by key aromatic residues, guides the complex cyclization cascade.[1] Understanding and confirming the function of EIZS is crucial for potential bioengineering applications, such as the production of biofuels or novel pharmaceuticals.[1][4]

Method 1: Biochemical Characterization via Site-Directed Mutagenesis

This approach involves expressing the EIZS gene in a heterologous host (e.g., E. coli), purifying the recombinant enzyme, and assaying its activity in vitro. Site-directed mutagenesis is often employed to probe the function of specific amino acid residues within the active site, thereby confirming their role in catalysis and product specificity.[1][4]

Experimental Workflow: Site-Directed Mutagenesis and Biochemical Assay

cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Biochemical Assay & Analysis Design Primers Design Primers Q5 Mutagenesis Q5 Mutagenesis Design Primers->Q5 Mutagenesis Transform E. coli Transform E. coli Q5 Mutagenesis->Transform E. coli Sequence Verification Sequence Verification Transform E. coli->Sequence Verification Verified Plasmid Verified Plasmid Sequence Verification->Verified Plasmid Transform BL21(DE3) Transform BL21(DE3) Verified Plasmid->Transform BL21(DE3) IPTG Induction IPTG Induction Transform BL21(DE3)->IPTG Induction Cell Lysis Cell Lysis IPTG Induction->Cell Lysis Purification Purification Cell Lysis->Purification Purified Enzyme Purified Enzyme Purification->Purified Enzyme Incubate with FPP Incubate with FPP Purified Enzyme->Incubate with FPP Organic Extraction Organic Extraction Incubate with FPP->Organic Extraction GC-MS Analysis GC-MS Analysis Organic Extraction->GC-MS Analysis Product Identification Product Identification GC-MS Analysis->Product Identification cluster_construct Knockout Plasmid Construction cluster_conjugation Conjugation into Streptomyces cluster_analysis Phenotypic Analysis Design gRNA & Homology Arms Design gRNA & Homology Arms Gibson Assembly Gibson Assembly Design gRNA & Homology Arms->Gibson Assembly Transform E. coli Transform E. coli Gibson Assembly->Transform E. coli Verify Construct Verify Construct Transform E. coli->Verify Construct Verified Plasmid Verified Plasmid Verify Construct->Verified Plasmid Transform Donor E. coli Transform Donor E. coli Verified Plasmid->Transform Donor E. coli Conjugate with S. coelicolor Conjugate with S. coelicolor Transform Donor E. coli->Conjugate with S. coelicolor Select Exconjugants Select Exconjugants Conjugate with S. coelicolor->Select Exconjugants Confirm Knockout (PCR) Confirm Knockout (PCR) Select Exconjugants->Confirm Knockout (PCR) Culture Wild-Type & Mutant Culture Wild-Type & Mutant Confirm Knockout (PCR)->Culture Wild-Type & Mutant Solvent Extraction Solvent Extraction Culture Wild-Type & Mutant->Solvent Extraction GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Solvent Extraction->GC-MS/LC-MS Analysis Compare Metabolite Profiles Compare Metabolite Profiles GC-MS/LC-MS Analysis->Compare Metabolite Profiles

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (+)-Epi-isozizaene: A Guide for Laboratory Professionals

For immediate reference, treat (+)-Epi-isozizaene as a flammable and environmentally hazardous liquid. Adherence to established safety protocols for chemical waste is imperative.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (+)-Epi-isozizaene as a flammable and environmentally hazardous liquid. Adherence to established safety protocols for chemical waste is imperative.

Hazard Profile Summary

Based on the profiles of similar terpenes, the anticipated hazards of (+)-Epi-isozizaene are summarized below. This information underscores the necessity for the prescribed disposal procedures.

Hazard ClassificationDescriptionPrecautionary Action
Flammable Liquid Vapors can ignite. Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6]Store in a well-ventilated area, away from ignition sources. Use non-sparking tools.
Skin Irritant/Sensitizer May cause skin irritation and allergic reactions upon contact.[4][5][6]Wear appropriate personal protective equipment (PPE), including gloves and lab coat.[7]
Aspiration Hazard May be fatal if swallowed and enters airways.[4][5][6]Do not induce vomiting if swallowed. Seek immediate medical attention.[4][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4][5][6]Prevent release into the environment. Do not dispose of down the drain.[8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of (+)-Epi-isozizaene from a laboratory setting. This procedure is in accordance with general guidelines for the disposal of flammable liquid chemical waste and regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Personal Protective Equipment (PPE)

Before handling (+)-Epi-isozizaene waste, ensure you are wearing the appropriate PPE:

  • Safety goggles with side-shields[7]

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Collect (+)-Epi-isozizaene waste in a designated, leak-proof container made of a compatible material (e.g., glass or a suitable plastic or metal container).[8][13] The original container is often a good choice if it is in good condition.[14]

  • Segregation:

    • Do not mix (+)-Epi-isozizaene waste with other waste streams such as halogenated solvents, acids, bases, or oxidizers.[13]

    • Keep aqueous waste separate from solvent waste.[14]

  • Container Handling:

    • Keep the waste container securely closed at all times, except when adding waste.[8][15]

    • Leave adequate headspace (at least 10% of the container volume) to allow for vapor expansion.[15]

    • Work within a chemical fume hood when transferring the waste.[14]

Labeling

Properly labeling hazardous waste is a legal requirement and essential for safety.

  • Label Contents: Clearly label the waste container with the words "Hazardous Waste".[10]

  • Identify Constituents: List all chemical constituents by their full name and approximate percentages. Do not use chemical formulas or abbreviations.[8][15]

  • Hazard Identification: Indicate the relevant hazards (e.g., "Flammable," "Environmental Hazard").

Storage

Temporary storage of the waste container must be in a designated and safe location.

  • Location: Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Storage Environment: Store in a cool, well-ventilated area away from heat, ignition sources, and incompatible chemicals.[7] Flammable waste is best stored in a fire-rated cabinet.[14]

Disposal

Disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[8]

  • Professional Disposal: Do not attempt to dispose of the chemical waste yourself. It must be transported and disposed of by a licensed hazardous waste treatment, storage, and disposal facility.[9]

  • Regulatory Compliance: This entire process must comply with local, state, and federal regulations, including those set forth by the EPA under RCRA.[10][11][12]

It is illegal and unsafe to dispose of flammable liquids like (+)-Epi-isozizaene by pouring them down the drain or placing them in the regular trash. [16]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for (+)-Epi-isozizaene.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect Waste in Compatible Container PPE->Collect Segregate Segregate from Incompatible Chemicals (Acids, Bases, etc.) Collect->Segregate Close Keep Container Closed Segregate->Close Label Label with 'Hazardous Waste' and List All Contents Close->Label Store Store in Designated Satellite Accumulation Area Label->Store Containment Use Secondary Containment Store->Containment EHS Contact EHS for Pickup Containment->EHS Professional Professional Disposal via Licensed Facility EHS->Professional

Caption: Workflow for the proper disposal of (+)-Epi-isozizaene.

References

Handling

Personal protective equipment for handling (+)-Epi-isozizaene

Essential Safety and Handling Guide for (+)-Epi-isozizaene This guide provides critical safety and logistical information for the handling and disposal of (+)-Epi-isozizaene, a volatile sesquiterpene. The following proce...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-Epi-isozizaene

This guide provides critical safety and logistical information for the handling and disposal of (+)-Epi-isozizaene, a volatile sesquiterpene. The following procedures are based on best practices for handling similar volatile flammable liquids and natural product extracts in a laboratory setting.

1. Hazard Assessment

  • Flammability: Volatile organic compounds like sesquiterpenes are typically flammable.[1][2][3][4] Vapors can form explosive mixtures with air, and ignition sources must be strictly controlled.[4]

  • Skin Irritation and Sensitization: May cause skin irritation and could lead to allergic skin reactions upon repeated contact.[1][2][3]

  • Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[1][2][3]

  • Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects.[1][2][3]

2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling (+)-Epi-isozizaene.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Avoid rubber gloves as they may be degraded by some organic compounds.[6]
Body Protective clothingA flame-retardant lab coat or chemical-resistant coveralls should be worn. For larger quantities or potential for splashing, polyethylene-coated coveralls offer greater protection.[5]
Eyes/Face Safety glasses with side shields or gogglesIn situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][7]
Respiratory Respirator with organic vapor cartridgesUse in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a respirator is necessary.[5][7]

3. Handling and Operational Plan

A systematic approach to handling ensures safety and minimizes the risk of exposure or accidents.

3.1. Pre-Handling Preparations

  • Ensure a chemical fume hood is operational and available.

  • Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have appropriate spill containment materials readily accessible (e.g., absorbent pads, sand).

3.2. Handling Procedure

  • Don all required PPE before entering the designated handling area.

  • Conduct all transfers and manipulations of (+)-Epi-isozizaene within a certified chemical fume hood to control vapor exposure.[4]

  • Ground and bond containers when transferring large volumes to prevent static discharge, a potential ignition source.[4]

  • Use only non-sparking tools.[4]

  • Keep containers tightly closed when not in use to minimize vapor release.[4]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[8]

  • After handling, wash hands thoroughly with soap and water.[1]

4. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Contaminated Solids Gloves, absorbent pads, and other solid waste contaminated with (+)-Epi-isozizaene should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused or waste (+)-Epi-isozizaene should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

5. Emergency Procedures

Emergency SituationAction
Spill Evacuate the immediate area. For small spills, use absorbent material to contain and collect the substance. For large spills, contact your institution's environmental health and safety department. Ensure proper ventilation.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use water, as it may be ineffective and spread the flammable liquid.
Skin Contact Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting.[3] Seek immediate medical attention.

Visual Workflow for Handling (+)-Epi-isozizaene

G Safe Handling Workflow for (+)-Epi-isozizaene cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Equipment prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Ground Equipment (if applicable) handle2->handle3 emergency Follow Emergency Procedures (Spill, Fire, Exposure) handle2->emergency handle4 Keep Containers Closed handle3->handle4 clean1 Segregate Waste handle4->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Remove & Clean/Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: This diagram outlines the key steps for the safe handling of (+)-Epi-isozizaene, from preparation to disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Epi-isozizaene
Reactant of Route 2
(+)-Epi-isozizaene
© Copyright 2026 BenchChem. All Rights Reserved.